molecular formula C8H12O B091463 6-Methyl-3,5-heptadien-2-one CAS No. 16647-04-4

6-Methyl-3,5-heptadien-2-one

Cat. No.: B091463
CAS No.: 16647-04-4
M. Wt: 124.18 g/mol
InChI Key: KSKXSFZGARKWOW-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-3,5-heptadien-2-one is a natural product found in Hamamelis virginiana with data available.

Properties

IUPAC Name

(3E)-6-methylhepta-3,5-dien-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-7(2)5-4-6-8(3)9/h4-6H,1-3H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSKXSFZGARKWOW-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC=CC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C/C=C/C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to pale yellow oily liquid; cinnamon-like odour with a coconut undertone
Record name 6-Methyl-3,5-heptadien-2-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1066/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

almost insoluble in water; soluble in oils, Miscible at room temperature (in ethanol)
Record name 6-Methyl-3,5-heptadien-2-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1066/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.895-0.899
Record name 6-Methyl-3,5-heptadien-2-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1066/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

1604-28-0, 16647-04-4
Record name 3,5-Heptadien-2-one, 6-methyl-
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Record name 6-Methyl-3,5-heptadien-2-one
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Record name 3,5-Heptadien-2-one, 6-methyl-
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Record name 6-methylhepta-3,5-dien-2-one
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Record name (3E)-6-methylhepta-3,5-dien-2-one
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Record name 6-METHYL-3,5-HEPTADIEN-2-ONE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 6-Methyl-3,5-heptadien-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive technical overview of the chemical compound 6-Methyl-3,5-heptadien-2-one. It details the molecular structure, physicochemical properties, synthesis protocols, and spectroscopic characterization. The information is intended to support research and development activities where this compound may be used as a building block, fragrance, or flavoring agent.[1][2]

Molecular Structure and Identification

This compound is an organic compound classified as an enone, which contains both an alkene and a ketone functional group.[3][4] The IUPAC name systematically describes its structure: a seven-carbon ("hept") backbone with two double bonds ("dien") located at the 3rd and 5th carbon positions, a ketone group ("one") at the 2nd carbon, and a methyl substituent at the 6th carbon. The presence of the conjugated double bonds and the ketone group are key features that influence its chemical reactivity and spectral properties. The most stable stereoisomer is typically the (3E) or trans isomer at the C3-C4 double bond.[2][5]

Below is a two-dimensional diagram representing the chemical structure of (3E)-6-Methyl-3,5-heptadien-2-one, with carbons numbered according to IUPAC nomenclature.

Caption: 2D structure of (3E)-6-Methyl-3,5-heptadien-2-one.

Physicochemical and Spectroscopic Data

The key properties of this compound are summarized in the table below. This data is essential for handling, storage, and analysis of the compound.

PropertyValueReference(s)
Molecular Formula C₈H₁₂O[2][6][7]
Molecular Weight 124.18 g/mol [2][6][7]
CAS Number 1604-28-0[1][6]
Appearance Clear colorless to light yellow liquid[1]
Odor Cinnamon-like with a coconut undertone[1][3][4]
Solubility Immiscible with water; Miscible with alcohol[1]
Flash Point 80.6 °C (177.1 °F) - closed cup[7]
Canonical SMILES CC(=O)C=CC=C(C)C[2]
InChIKey KSKXSFZGARKWOW-GQCTYLIASA-N[2][5]
Natural Occurrence Oil of lavandin, grapes, tomato, green tea, filberts, licorice[1]

Experimental Protocols

Synthesis via Aldol (B89426) Condensation

A common method for the preparation of this compound involves a base-catalyzed aldol condensation reaction.[1]

Principle: The synthesis occurs by reacting 2-methylbuten-2-al (tiglic aldehyde) with acetone (B3395972). A base, such as sodium hydroxide (B78521) or sodium ethoxide, deprotonates the alpha-carbon of acetone to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of 2-methylbuten-2-al. The subsequent dehydration of the aldol addition product yields the conjugated diene system of the final product.

Methodology:

  • A solution of sodium hydroxide in ethanol (B145695) and water is prepared and cooled in an ice bath.

  • Acetone is added to the cooled basic solution, ensuring the temperature is maintained.

  • 2-Methylbuten-2-al is then added dropwise to the reaction mixture with continuous stirring.

  • The reaction is allowed to proceed for several hours at a controlled temperature.

  • Upon completion, the reaction mixture is neutralized with a dilute acid (e.g., acetic acid).

  • The organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., MgSO₄).

  • The final product is purified via fractional distillation under reduced pressure.

Below is a workflow diagram illustrating the key steps of the synthesis process.

G cluster_reactants Reactants cluster_conditions Conditions A 2-Methylbuten-2-al E Aldol Condensation & Dehydration A->E B Acetone B->E C NaOH / NaOEt (Base) C->E D Ethanol / Water D->E F Workup (Neutralization, Extraction) E->F G Purification (Distillation) F->G H This compound G->H

Caption: Workflow for the synthesis of this compound.
Structural Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for confirming the structure of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the molecular framework.

Principle:

  • ¹H NMR (Proton NMR): This technique identifies the different types of hydrogen atoms in the molecule. The chemical shift (δ) of each proton signal indicates its electronic environment. The splitting pattern (multiplicity) reveals the number of neighboring protons, and the integration of the signal corresponds to the number of protons of that type.

  • ¹³C NMR (Carbon-13 NMR): This method identifies the different types of carbon atoms. The chemical shift of each carbon signal is characteristic of its hybridization (sp³, sp², sp) and its bonding environment (e.g., carbonyl, alkene, alkyl).

Experimental Protocol (General):

  • Sample Preparation: A small amount of the purified compound (5-10 mg) is dissolved in a deuterated solvent (e.g., Chloroform-d, CDCl₃). A reference standard like tetramethylsilane (B1202638) (TMS) is typically included.

  • Data Acquisition: The sample is placed in an NMR spectrometer (e.g., 300 MHz or higher for ¹H NMR).[2] The appropriate pulse sequences are run to acquire the ¹H and ¹³C spectra.

  • Data Analysis: The resulting spectra are processed (Fourier transform, phasing, baseline correction). The chemical shifts, multiplicities, and integrals are analyzed to confirm that the signals match the expected structure of this compound. Published spectral data can be used for comparison.[8]

Applications and Safety

This compound is primarily utilized as a flavoring and fragrance agent due to its distinct aroma.[1][2] It is listed as a flavoring substance by regulatory bodies such as the FDA.[2] In chemical synthesis, its conjugated system and ketone functionality make it a versatile intermediate for producing more complex molecules, including precursors for vitamins.[9]

Safety Information:

  • The compound is classified as a combustible liquid.[7]

  • It may cause skin and eye irritation, as well as respiratory tract irritation.[7]

  • Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be followed when handling this chemical.

References

The Natural Occurrence of 6-Methyl-3,5-heptadien-2-one in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methyl-3,5-heptadien-2-one, a volatile organic compound with a characteristic spicy and green aroma, has been identified in a diverse range of plant species. This technical guide provides a comprehensive overview of its natural occurrence, putative biosynthetic pathways, and detailed methodologies for its extraction and analysis from plant matrices. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, flavor and fragrance science, and drug discovery.

Natural Occurrence in Plants

This compound has been reported as a volatile constituent in numerous plant species across various families. Its presence contributes to the characteristic aroma profiles of these plants. The compound has been identified in the essential oils, fruits, leaves, and rhizomes of a wide array of botanicals. A summary of its documented occurrences is presented below.

While the presence of this compound is noted in a variety of plants, quantitative data remains limited in the scientific literature. The following table summarizes the available quantitative information.

Plant SpeciesPlant PartConcentration/Relative AbundanceAnalytical MethodReference
Melissa officinalis (Lemon Balm)Shoot3.0 - 24.0 ppmNot Specified[Duke, 1992]
Artemisia annuaNot SpecifiedReported as presentNot Specified[1]
Curcuma manggaNot SpecifiedReported as presentNot Specified[1]
Solanum lycopersicum (Tomato)FruitDetected, not quantifiedNot Specified[2][3]
Oryza sativa (Rice)Not SpecifiedDetected, not quantifiedNot Specified
Cannabis sativaNot SpecifiedDetected, not quantifiedNot Specified
Lavandula sp. (Lavender)Not SpecifiedDetected, not quantifiedNot Specified
Vitis vinifera (Grape)Not SpecifiedDetected, not quantifiedNot Specified
Camellia sinensis (Tea)Not SpecifiedDetected, not quantifiedNot Specified
Corylus avellana (Hazelnut)NutDetected, not quantifiedNot Specified[4]
Glycyrrhiza glabra (Licorice)Not SpecifiedDetected, not quantifiedNot Specified
Zea mays (Corn)Not SpecifiedDetected, not quantifiedNot Specified

Biosynthesis in Plants

The precise biosynthetic pathway of this compound in plants has not been fully elucidated. However, based on its chemical structure, it is hypothesized to originate from two primary metabolic routes: the degradation of carotenoids and the metabolism of irregular monoterpenes.

Putative Biosynthesis via Carotenoid Degradation

Carotenoids, a class of tetraterpenoid pigments, can undergo enzymatic or photo-oxidative cleavage to produce a variety of smaller volatile compounds, including C13-norisoprenoids.[5][6][7][8] It is proposed that this compound may be formed through the oxidative cleavage of specific carotenoid precursors. This degradation can be initiated by carotenoid cleavage dioxygenases (CCDs).[7]

Carotenoid_Degradation Carotenoid Carotenoid Precursor (e.g., β-carotene, Lutein) Cleavage Enzymatic Cleavage (Carotenoid Cleavage Dioxygenases - CCDs) or Photo-oxidation Carotenoid->Cleavage Intermediates Apocarotenoid Intermediates Cleavage->Intermediates Methylheptadienone This compound Intermediates->Methylheptadienone

Putative Carotenoid Degradation Pathway

Putative Biosynthesis via Irregular Monoterpene Pathway

An alternative hypothesis involves the biosynthesis of this compound from the irregular monoterpene pathway. Irregular monoterpenes are derived from the non-head-to-tail condensation of isoprene (B109036) units.[2][9][10] Specifically, the precursor lavandulyl diphosphate (B83284) (LPP), formed from two molecules of dimethylallyl diphosphate (DMAPP), could undergo subsequent enzymatic modifications to yield this compound.[9]

Irregular_Monoterpene_Pathway DMAPP 2x Dimethylallyl Diphosphate (DMAPP) LPPS Lavandulyl Diphosphate Synthase (LPPS) DMAPP->LPPS LPP Lavandulyl Diphosphate (LPP) LPPS->LPP Modifications Further Enzymatic Modifications (Oxidation, Isomerization) LPP->Modifications Methylheptadienone This compound Modifications->Methylheptadienone

Hypothesized Irregular Monoterpene Pathway

Experimental Protocols

The analysis of this compound from plant matrices typically involves extraction of the volatile fraction followed by gas chromatography-mass spectrometry (GC-MS) for separation and identification. Headspace solid-phase microextraction (HS-SPME) is a common and solvent-free technique for this purpose.

General Workflow for Analysis

The following diagram illustrates a generalized workflow for the isolation and analysis of this compound from a plant sample.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing SampleCollection Plant Material Collection Homogenization Homogenization/ Grinding SampleCollection->Homogenization SPME Headspace Solid-Phase Microextraction (HS-SPME) Homogenization->SPME GCMS Gas Chromatography-Mass Spectrometry (GC-MS) SPME->GCMS DataAnalysis Data Analysis (Peak Identification, Quantification) GCMS->DataAnalysis

General Analytical Workflow

Detailed Methodology: Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS

This protocol is a generalized procedure based on common practices for volatile compound analysis in plants and can be adapted for the quantification of this compound.

Materials:

  • Plant material (e.g., leaves, flowers, fruits)

  • 20 mL headspace vials with PTFE/silicone septa

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Analytical standard of this compound

  • Internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample)

Procedure:

  • Sample Preparation:

    • Weigh a precise amount of fresh or dried plant material (e.g., 1-5 g) and place it into a 20 mL headspace vial.

    • If applicable, homogenize or grind the sample to increase the surface area and release of volatiles.

    • Add a known amount of internal standard solution to the vial.

    • Seal the vial immediately with the screw cap containing a PTFE/silicone septum.

  • Headspace Solid-Phase Microextraction (HS-SPME):

    • Place the vial in a heating block or water bath set to a specific temperature (e.g., 40-60 °C) to facilitate the release of volatile compounds into the headspace.

    • Equilibrate the sample for a defined period (e.g., 15-30 minutes).

    • Expose the SPME fiber to the headspace of the vial for a fixed time (e.g., 30-60 minutes) to allow for the adsorption of volatile compounds. The fiber should not touch the sample.

  • GC-MS Analysis:

    • After extraction, retract the fiber into the needle and immediately insert it into the hot injector of the GC-MS system.

    • Desorb the analytes from the fiber onto the GC column by exposing the fiber in the injector port for a specific time (e.g., 2-5 minutes) at a high temperature (e.g., 250 °C).

    • Separate the volatile compounds on a suitable capillary column (e.g., DB-5ms, HP-5ms). A typical oven temperature program starts at a low temperature (e.g., 40 °C), ramps up to a high temperature (e.g., 250 °C), and holds for a certain period.

    • Detect the separated compounds using the mass spectrometer, typically in full scan mode to acquire mass spectra for identification.

  • Data Analysis:

    • Identify this compound by comparing its retention time and mass spectrum with that of an authentic standard.

    • Quantify the compound by creating a calibration curve using different concentrations of the standard and the internal standard. Calculate the concentration in the original plant material based on the peak area ratio of the analyte to the internal standard.

Conclusion

This compound is a naturally occurring volatile compound found in a variety of plant species, contributing to their aromatic profiles. While its presence is well-documented, quantitative data remains sparse, highlighting a need for further research in this area. The biosynthesis of this compound is likely linked to the degradation of carotenoids or the metabolism of irregular monoterpenes, though the specific enzymatic pathways are yet to be fully elucidated. The analytical methods outlined in this guide, particularly HS-SPME-GC-MS, provide a robust framework for the extraction, identification, and quantification of this compound in plant matrices. Further investigation into the quantitative distribution and biosynthetic origins of this compound will be valuable for its potential applications in the flavor, fragrance, and pharmaceutical industries.

References

The Biosynthesis of 6-Methyl-3,5-heptadien-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of 6-Methyl-3,5-heptadien-2-one, a volatile organic compound contributing to the characteristic aroma of tomatoes and other natural products. The document outlines the core biosynthetic pathway, presents available quantitative data, details relevant experimental protocols, and provides visualizations of the key processes.

Core Biosynthesis Pathway

The primary biosynthetic route to this compound in plants, particularly in tomatoes (Solanum lycopersicum), is through the enzymatic cleavage of the C40 carotenoid, lycopene (B16060). This reaction is catalyzed by the carotenoid cleavage dioxygenase 1 (CCD1) enzyme. The overall pathway can be conceptualized in two main stages:

  • Lycopene Biosynthesis: The synthesis of the precursor molecule, lycopene, occurs via the well-established carotenoid biosynthesis pathway. This pathway begins with the synthesis of isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) through either the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. A series of condensation reactions leads to the formation of geranylgeranyl pyrophosphate (GGPP), which is then converted to phytoene (B131915). Subsequent desaturation and isomerization steps result in the formation of all-trans-lycopene.

  • Oxidative Cleavage of Lycopene: The tomato carotenoid cleavage dioxygenase 1, LeCCD1 (with isoforms LeCCD1A and LeCCD1B), acts on lycopene to produce a variety of apocarotenoids. Specifically, the cleavage of lycopene at the 5,6 (and/or 5',6') double bond position yields this compound.[1][2]

Below is a diagram illustrating the core biosynthetic pathway.

Biosynthesis_of_6_Methyl_3_5_heptadien_2_one cluster_carotenoid_pathway Carotenoid Biosynthesis Pathway cluster_cleavage Oxidative Cleavage IPP_DMAPP IPP / DMAPP GGPP Geranylgeranyl Pyrophosphate (GGPP) IPP_DMAPP->GGPP GGPP synthase Phytoene Phytoene GGPP->Phytoene Phytoene synthase (PSY) Lycopene Lycopene Phytoene->Lycopene Desaturases & Isomerases 6_Methyl_3_5_heptadien_2_one This compound Lycopene->6_Methyl_3_5_heptadien_2_one LeCCD1 (at 5,6 position)

Core biosynthetic pathway of this compound.

Quantitative Data

Tomato Cultivar/ConditionRipening StageConcentration of this compound (ng/g fresh weight)Reference
'Sunny'Red~15-20[3]
'Solar Set'Red~25-30[3]
Wild-typeBreaker + 10 days~1.5 (relative abundance)[4]
RIN-deficient mutantBreaker + 10 days~0.2 (relative abundance)[4]

Note: The data presented are illustrative and may vary significantly between studies due to different analytical methodologies and growing conditions.

Experimental Protocols

This section details the methodologies for key experiments relevant to the study of this compound biosynthesis.

Quantification of this compound in Tomato Fruit by GC-MS

This protocol outlines a general procedure for the extraction and quantification of volatile compounds from tomato fruit using gas chromatography-mass spectrometry (GC-MS).

Materials:

  • Ripe tomato fruit

  • Liquid nitrogen

  • Saturated sodium chloride solution

  • Internal standard (e.g., 2-octanol)

  • Solid-phase microextraction (SPME) fiber (e.g., DVB/CAR/PDMS)

  • GC-MS system

Procedure:

  • Sample Preparation: Flash-freeze fresh tomato tissue in liquid nitrogen and grind to a fine powder.

  • Extraction: Transfer a known weight of the powdered tissue (e.g., 5 g) to a headspace vial. Add a saturated sodium chloride solution and a known amount of internal standard.

  • Headspace SPME: Equilibrate the vial at a controlled temperature (e.g., 40°C) with agitation. Expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

  • GC-MS Analysis: Desorb the volatiles from the SPME fiber in the heated injection port of the GC-MS.

    • GC Column: Use a suitable capillary column (e.g., DB-5ms).

    • Temperature Program: Implement a temperature gradient to separate the compounds (e.g., initial temperature of 40°C, ramped to 250°C).

    • MS Detection: Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range of m/z 35-350.

  • Quantification: Identify this compound based on its retention time and mass spectrum. Quantify the compound by comparing its peak area to that of the internal standard.

The following diagram illustrates the general workflow for GC-MS analysis of tomato volatiles.

GCMS_Workflow Sample Tomato Sample Homogenization Homogenization (with internal standard) Sample->Homogenization SPME Headspace SPME Homogenization->SPME GC_MS GC-MS Analysis SPME->GC_MS Data_Analysis Data Analysis (Identification & Quantification) GC_MS->Data_Analysis

Workflow for GC-MS analysis of tomato volatiles.
In Vitro Assay of Carotenoid Cleavage Dioxygenase (CCD) Activity

This protocol describes a method to assess the enzymatic activity of CCD enzymes, such as LeCCD1, using a carotenoid substrate.

Materials:

  • Purified recombinant CCD enzyme or crude protein extract

  • Lycopene substrate

  • Assay buffer (e.g., phosphate (B84403) buffer, pH 7.5)

  • Detergent (e.g., Triton X-100) to solubilize lycopene

  • Organic solvent (e.g., hexane) for extraction

  • GC-MS or HPLC system for product analysis

Procedure:

  • Substrate Preparation: Prepare a solution of lycopene in an appropriate solvent, and then disperse it in the assay buffer containing a detergent to form micelles.

  • Enzymatic Reaction: Initiate the reaction by adding the CCD enzyme to the substrate solution. Incubate the mixture at a controlled temperature (e.g., 30°C) for a defined period.

  • Reaction Termination and Extraction: Stop the reaction by adding an organic solvent (e.g., hexane). Vortex vigorously to extract the cleavage products.

  • Product Analysis: Analyze the organic phase by GC-MS or HPLC to identify and quantify the formation of this compound.

Regulation of the Biosynthesis Pathway

The biosynthesis of this compound is intricately linked to the regulation of the carotenoid biosynthesis pathway in tomatoes. The expression of key genes in this pathway is controlled by a complex network of transcription factors, developmental cues, and hormonal signals.

During fruit ripening, there is a significant upregulation of genes involved in lycopene synthesis, such as phytoene synthase 1 (PSY1). Concurrently, the expression of genes responsible for the further conversion of lycopene to other carotenoids, like lycopene beta-cyclase (LCYB), is downregulated. This coordinated regulation leads to the accumulation of lycopene, the substrate for CCD1.

The expression of LeCCD1 itself is also regulated during fruit ripening, with increased transcript levels observed in ripening fruit. Hormones such as ethylene (B1197577) and transcription factors like RIPENING INHIBITOR (RIN) play crucial roles in orchestrating these changes in gene expression.

The following diagram provides a simplified overview of the regulatory logic.

Regulatory_Pathway Ripening_Signals Ripening Signals (e.g., Ethylene, RIN) PSY1_up PSY1 Gene Expression (Upregulation) Ripening_Signals->PSY1_up LCYB_down LCYB Gene Expression (Downregulation) Ripening_Signals->LCYB_down LeCCD1_up LeCCD1 Gene Expression (Upregulation) Ripening_Signals->LeCCD1_up Lycopene_acc Lycopene Accumulation PSY1_up->Lycopene_acc LCYB_down->Lycopene_acc 6M35H2O_prod This compound Production LeCCD1_up->6M35H2O_prod Lycopene_acc->6M35H2O_prod

Simplified regulatory logic of this compound biosynthesis.

This technical guide provides a foundational understanding of the biosynthesis of this compound. Further research is needed to fully elucidate the kinetic properties of the enzymes involved and the intricate details of the regulatory networks that control the production of this important aroma compound.

References

physical and chemical properties of 6-Methyl-3,5-heptadien-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical properties of 6-Methyl-3,5-heptadien-2-one, targeting researchers, scientists, and professionals in drug development. The information is presented in a structured format, including tabulated data for key properties, a detailed experimental protocol for its synthesis, and a workflow diagram.

Core Physical and Chemical Properties

This compound is an enone, a type of organic compound containing a ketone functional group conjugated with a carbon-carbon double bond.[1][2] It is a colorless to light yellow liquid with a characteristic cinnamon-like odor that has a coconut undertone.[3] This compound is found naturally in various plants, including lavandin oil, grapes, and tomatoes.[1][3]

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₈H₁₂O[4][5]
Molecular Weight 124.18 g/mol [4][5]
Boiling Point 190 °C at 760 mmHg[1]
Density 0.895 - 0.899 g/cm³ at 25 °C[6]
Refractive Index 1.528 - 1.537 at 20 °C[6]
Flash Point 80.6 °C (177.1 °F) - closed cup[2][5]
Solubility Miscible with alcohol, immiscible with water.[3][7]
CAS Number 1604-28-0[1][3][4]

Synthesis of this compound

The primary method for the synthesis of this compound is through a base-catalyzed aldol (B89426) condensation reaction between isovaleraldehyde (B47997) and acetone (B3395972).[6][8] This reaction involves the formation of a new carbon-carbon bond and subsequent dehydration to yield the α,β-unsaturated ketone.

Experimental Protocol: Aldol Condensation

This protocol describes the synthesis of this compound via the aldol condensation of isovaleraldehyde and acetone, based on established chemical principles.

Materials:

  • Isovaleraldehyde

  • Acetone

  • Sodium hydroxide (B78521) (NaOH)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, a solution of sodium hydroxide (e.g., 10% aqueous solution) is prepared.

  • Acetone is added to the flask and the mixture is cooled in an ice bath.

  • Isovaleraldehyde is added dropwise to the stirred, cooled solution of acetone and sodium hydroxide over a period of 30-60 minutes. The temperature should be maintained below 10 °C during the addition.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.

  • The reaction mixture is then transferred to a separatory funnel and the organic layer is separated. The aqueous layer is extracted twice with diethyl ether.

  • The combined organic layers are washed with water and then with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is purified by vacuum distillation to yield pure this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of this compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum, typically run in CDCl₃, would show characteristic peaks for the vinyl protons, the methyl protons adjacent to the carbonyl group, and the gem-dimethyl protons.[7]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum, also commonly recorded in CDCl₃, would display distinct signals for the carbonyl carbon, the olefinic carbons, and the aliphatic carbons.[4]

  • IR (Infrared) Spectroscopy: The IR spectrum would exhibit a strong absorption band for the C=O stretch of the ketone and characteristic bands for the C=C stretching of the conjugated diene system.

Logical Workflow Diagram

The following diagram illustrates the workflow for the synthesis of this compound.

Synthesis_Workflow Reactants Isovaleraldehyde and Acetone Reaction Aldol Condensation Reactants->Reaction Base_Catalyst Aqueous NaOH Base_Catalyst->Reaction Workup Extraction and Washing Reaction->Workup Drying Drying with MgSO4 Workup->Drying Purification Vacuum Distillation Drying->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound.

Safety and Handling

This compound is a combustible liquid and can cause skin and serious eye irritation.[9] It may also cause respiratory irritation.[9] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Applications

This compound is primarily used as a flavoring agent in the food industry.[3] It is also a valuable intermediate in the synthesis of other organic compounds.[6] For instance, it can be hydrogenated to produce 6-methyl-2-heptanone, which is a precursor for the synthesis of various vitamins and fragrances.[6]

References

An In-depth Technical Guide to 6-Methyl-3,5-heptadien-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Methyl-3,5-heptadien-2-one, a significant compound in the flavor and fragrance industry with potential applications in chemical synthesis. This document outlines its chemical identity, including its IUPAC name and various synonyms, and presents its physicochemical properties in a structured format.

Chemical Identity

This compound is an organic compound classified as an enone.[1][2] It is a key intermediate in various industrial applications, including the synthesis of specialty chemicals and pharmaceuticals.[3] The molecule exists as stereoisomers, primarily the (E) and (Z) forms, which may have different sensory properties.

1.1. IUPAC Name

The formal IUPAC name for this compound specifies the stereochemistry of the double bonds. The most commonly referenced isomer is:

  • (3E)-6-methylhepta-3,5-dien-2-one [2][4]

The (Z)-isomer is identified as:

  • (3Z)-6-methylhepta-3,5-dien-2-one [4][5]

1.2. Synonyms

The compound is known by a multitude of synonyms in commercial and scientific literature. The following table summarizes the most common names and identifiers.

SynonymReference
Methylheptadienone[4]
3,5-Heptadien-2-one, 6-methyl-[4]
2-Methylhepta-2,4-dien-6-one[4]
6-Methylhepta-3,5-dien-2-one[4]
6-Methyl-trans-3,5-heptadien-2-one[4]
(E)-6-Methyl-3,5-heptadien-2-one[4]
FEMA No. 3363[4]
6-Methyl-3,5-heptadienone-2[5][6]
2-methyl-2,4-heptadien-6-one[6]
6-Methyl-hepta-3,5-diene-2-one[6]

CAS Registry Number: 1604-28-0[4][6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for its handling, application, and in silico modeling.

PropertyValue
Molecular Formula C₈H₁₂O
Molecular Weight 124.18 g/mol
Appearance Clear colorless to light yellow liquid[3][7]
Odor Cinnamon-like with a coconut undertone[7][8]
Boiling Point 189 - 191 °C
Density 0.89 g/cm³
Refractive Index n20/D 1.533 - 1.537
Solubility Miscible with alcohol, immiscible in water[7]
Flash Point 177.00 °F (80.56 °C)

Occurrence and Applications

This compound has been reported to occur naturally in various plants and food items, including lavandin oil, grapes, tomatoes, green tea, and cooked rice.[7] Due to its distinct aroma, it is utilized as a flavoring agent in food products and as a fragrance component in perfumes.[3] Furthermore, its chemical structure makes it a valuable intermediate in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries.[3]

Logical Relationships of Nomenclature

The following diagram illustrates the hierarchical and synonymous relationships between the various names used for this compound.

6_Methyl_3_5_heptadien_2_one_Nomenclature Nomenclature for this compound CommonName This compound IUPACName IUPAC Name CommonName->IUPACName Synonyms Synonyms CommonName->Synonyms IUPAC_E (3E)-6-methylhepta-3,5-dien-2-one IUPACName->IUPAC_E IUPAC_Z (3Z)-6-methylhepta-3,5-dien-2-one IUPACName->IUPAC_Z Synonym1 Methylheptadienone Synonyms->Synonym1 Synonym2 6-Methyl-trans-3,5-heptadien-2-one Synonyms->Synonym2 Synonym3 FEMA 3363 Synonyms->Synonym3

Caption: Nomenclature hierarchy for this compound.

References

An In-depth Technical Guide to 6-Methyl-3,5-heptadien-2-one: Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of 6-Methyl-3,5-heptadien-2-one, a naturally occurring enone found in various plant species. This document details the known natural sources and synthetic routes for this compound. It includes detailed, generalized experimental protocols for its isolation from natural sources and its chemical synthesis. Furthermore, this guide presents a compilation of its physicochemical and spectroscopic data in structured tables for easy reference and comparison. Visual diagrams of the isolation and synthesis workflows are provided to facilitate understanding. This document is intended to be a valuable resource for researchers and professionals in the fields of natural product chemistry, analytical chemistry, and drug discovery.

Introduction

This compound is a volatile organic compound that has been identified as a constituent of the essential oils of several plants, including Artemisia annua and Curcuma mangga[1]. It is recognized for its characteristic cinnamon-like and coconut-like aroma. Beyond its use as a flavoring and fragrance agent, its role as a versatile chemical intermediate in the synthesis of other organic molecules makes it a compound of interest for chemists[2]. This guide aims to consolidate the available scientific information on its discovery, methods of isolation and synthesis, and its key analytical data.

Discovery and Natural Occurrence

This compound has been identified as a natural product in a variety of plant species. Its presence has been reported in the essential oils of:

  • Artemisia annua : A well-known medicinal plant, extracts of which have been shown to contain a diverse array of terpenoids[1].

  • Curcuma mangga : Also known as mango ginger, the rhizomes of this plant are used as a spice and in traditional medicine, and its essential oil has been analyzed for its chemical composition[3][4].

The discovery of this compound in these and other natural sources has been facilitated by modern analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS), which allows for the separation and identification of individual components within complex mixtures like essential oils.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₈H₁₂O[5][6][7]
Molecular Weight 124.18 g/mol [5][6][7]
CAS Number 1604-28-0[5][6]
IUPAC Name (3E)-6-methylhepta-3,5-dien-2-one[1][6]
Appearance Clear colorless to yellow liquid[6]
Boiling Point 95 °C[8]
Refractive Index 1.5315-1.5365 @ 20 °C[6]

Experimental Protocols

The following sections provide detailed, generalized methodologies for the isolation and synthesis of this compound based on established chemical principles and techniques reported in the literature for similar compounds.

Isolation from Natural Sources (General Protocol)

The isolation of this compound from plant material such as Artemisia annua or Curcuma mangga typically involves extraction of the essential oil followed by chromatographic separation.

4.1.1 Hydrodistillation for Essential Oil Extraction

  • Plant Material Preparation: Fresh or dried plant material (e.g., leaves, rhizomes) is collected and, if necessary, ground to a coarse powder to increase the surface area for extraction.

  • Hydrodistillation: The plant material is placed in a round-bottom flask with a sufficient volume of distilled water. The flask is connected to a Clevenger-type apparatus.

  • Heating: The mixture is heated to boiling. The steam and volatile compounds co-distill and are condensed.

  • Separation: The condensed liquid is collected in the Clevenger apparatus, where the less dense essential oil separates from the aqueous phase.

  • Drying: The collected essential oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water.

  • Storage: The dried essential oil is stored in a sealed, dark glass vial at low temperature (e.g., 4 °C) until further analysis.

4.1.2 Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Sample Preparation: The extracted essential oil is diluted in a suitable solvent (e.g., hexane (B92381) or dichloromethane).

  • Injection: A small volume of the diluted sample is injected into the GC-MS system.

  • Separation: The components of the essential oil are separated on a capillary column (e.g., HP-5MS). The oven temperature is programmed to increase gradually to elute compounds with different boiling points at different times.

  • Detection and Identification: As the separated compounds elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum is compared to a database (e.g., NIST) to identify the compounds, including this compound.

experimental_workflow_isolation plant_material Plant Material (e.g., Artemisia annua) hydrodistillation Hydrodistillation plant_material->hydrodistillation essential_oil Essential Oil hydrodistillation->essential_oil gc_ms GC-MS Analysis essential_oil->gc_ms identification Identification of This compound gc_ms->identification

Isolation Workflow

Chemical Synthesis (General Protocol)

4.2.1 Conversion of Citral (B94496) to 6-Methyl-5-hepten-2-one (B42903)

Under certain conditions, citral can be converted to 6-methyl-5-hepten-2-one. This conversion can be catalyzed by amino acids under alkaline conditions[9].

  • Reaction Setup: Citral is dissolved in a suitable solvent system.

  • Catalyst Addition: An amino acid catalyst is added to the solution.

  • pH Adjustment: The pH of the reaction mixture is adjusted to the alkaline range.

  • Reaction Monitoring: The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or GC-MS.

  • Work-up: Once the reaction is complete, the mixture is neutralized and the product is extracted with an organic solvent.

  • Purification: The crude product is purified by column chromatography or distillation to yield 6-methyl-5-hepten-2-one.

4.2.2 Potential Conversion to this compound

Further conversion of 6-methyl-5-hepten-2-one to this compound would likely involve an isomerization or dehydrogenation step to introduce the second double bond in conjugation with the existing double bond and the carbonyl group. This could potentially be achieved through various methods known in synthetic organic chemistry, such as allylic bromination followed by dehydrobromination, or through catalytic dehydrogenation. A detailed protocol for this specific transformation is not currently described in the available literature.

experimental_workflow_synthesis citral Citral conversion Amino Acid Catalyzed Conversion (Alkaline) citral->conversion precursor 6-Methyl-5-hepten-2-one conversion->precursor isomerization Isomerization/ Dehydrogenation (Hypothetical) precursor->isomerization product This compound isomerization->product

Synthetic Workflow

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, which are crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Chemical Shift (ppm) Multiplicity Coupling Constant (J) Assignment
Data not explicitly available in search results
¹³C NMR Chemical Shift (ppm) Assignment
Data not explicitly available in search results

Note: While the availability of NMR data is mentioned in databases, specific peak assignments were not found in the provided search results.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound exhibits a characteristic fragmentation pattern.

m/z Relative Intensity (%) Proposed Fragment
124~20[M]⁺ (Molecular Ion)
109100[M - CH₃]⁺
81~40[C₆H₉]⁺
43~60[CH₃CO]⁺

Data is interpreted from typical mass spectra available in public databases such as NIST.

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹) Intensity Assignment
~2900-3000StrongC-H stretch (alkane and alkene)
~1670StrongC=O stretch (conjugated ketone)
~1630MediumC=C stretch (conjugated diene)
~970MediumC-H bend (trans-alkene)

Data is based on typical IR spectra for conjugated enones.

Conclusion

This compound is a naturally occurring compound with applications in the flavor and fragrance industry and potential as a synthetic intermediate. This guide has provided a consolidated overview of its discovery in natural sources, generalized protocols for its isolation and potential synthesis, and a compilation of its key physicochemical and spectroscopic data. The provided information serves as a valuable technical resource for researchers and professionals working with this and related compounds. Further research to elucidate detailed synthetic pathways and explore potential biological activities would be of significant interest to the scientific community.

References

Spectroscopic Analysis of 6-Methyl-3,5-heptadien-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Methyl-3,5-heptadien-2-one, a compound of interest in flavor, fragrance, and pharmaceutical research. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for these analytical techniques.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in a molecule.

Proton Type Expected Chemical Shift (ppm) Multiplicity Integration
C1-H₃~2.1Singlet3H
C3-H~6.0-7.5Doublet1H
C4-H~6.0-7.5Multiplet1H
C5-H~6.0-7.5Doublet1H
C7-H₃~1.8Singlet3H
C8-H₃~1.8Singlet3H

Note: The exact chemical shifts and coupling constants for the vinylic protons (C3-H, C4-H, C5-H) would provide detailed information about the stereochemistry of the double bonds.

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of a molecule. A referenced source for the ¹³C NMR data is R. Hollenstein, W. Von Philipsborn, Helv. Chim. Acta 55, 2030 (1972).[1] The spectrum was reportedly taken in deuterated chloroform (B151607) (CDCl₃).[1]

Carbon Type Expected Chemical Shift (ppm)
C1~25-35
C2>190 (Ketone)
C3~120-140
C4~120-140
C5~120-140
C6~130-150 (Quaternary)
C7~18-25
C8~18-25
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The gas-phase IR spectrum of this compound is available in the NIST Chemistry WebBook.[2][3]

Functional Group Expected Absorption Range (cm⁻¹)
C=O (α,β-unsaturated ketone)1650-1685
C=C (alkene)1600-1650
C-H (sp² hybridized)3000-3100
C-H (sp³ hybridized)2850-3000
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The electron ionization mass spectrum of this compound shows several characteristic fragments.[4]

m/z Relative Intensity Possible Fragment
124ModerateM⁺ (Molecular Ion)
109High[M - CH₃]⁺
81Moderate[C₆H₉]⁺
43High[CH₃CO]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution to provide a reference point (0 ppm) for the chemical shifts.

  • Data Acquisition: Transfer the solution to a clean NMR tube. Place the tube in the NMR spectrometer and acquire the ¹H and ¹³C NMR spectra. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy
  • Sample Preparation (Thin Film Method for Liquids): Place a drop of neat this compound between two salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin liquid film.

  • Data Acquisition: Place the salt plates in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be taken and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the volatile sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification before analysis.

  • Ionization: Bombard the sample molecules with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecules to ionize and fragment.

  • Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole or magnetic sector).

  • Detection: Detect the separated ions and record their abundance, generating a mass spectrum.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Purified Compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film or KBr Pellet Sample->Prep_IR Prep_MS Dilute and Inject (e.g., GC-MS) Sample->Prep_MS Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Acq_MS Mass Spectrometer Prep_MS->Acq_MS Data_NMR NMR Spectrum (Chemical Shifts, Coupling) Acq_NMR->Data_NMR Data_IR IR Spectrum (Absorption Bands) Acq_IR->Data_IR Data_MS Mass Spectrum (m/z ratios) Acq_MS->Data_MS Structure_Elucidation Structure Elucidation Data_NMR->Structure_Elucidation Data_IR->Structure_Elucidation Data_MS->Structure_Elucidation

Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

References

Kovats retention index of 6-Methyl-3,5-heptadien-2-one on polar and non-polar columns

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Kovats Retention Index of 6-Methyl-3,5-heptadien-2-one on Polar and Non-polar Columns

For researchers, scientists, and drug development professionals, understanding the chromatographic behavior of volatile and semi-volatile compounds is paramount for identification, quantification, and quality control. The Kovats retention index (RI) provides a standardized, system-independent measure for comparing retention times in gas chromatography (GC). This guide focuses on the Kovats retention index of this compound, a significant flavor and fragrance compound, on both polar and non-polar stationary phases.

Data Presentation

The Kovats retention index of a compound is dependent on the stationary phase of the gas chromatography column. The polarity of the stationary phase plays a crucial role in the separation of analytes. Non-polar columns separate compounds primarily based on their boiling points, while polar columns provide additional separation based on dipole-dipole or hydrogen bonding interactions. The following table summarizes the reported Kovats retention indices for this compound on various polar and non-polar columns.

Column TypeStationary PhaseTemperature ProgramKovats Retention Index (RI)Reference
Non-Polar
Standard Non-PolarNot SpecifiedNot Specified1064, 1073, 1074, 1074.9, 1076, 1083, 1084, 1085, 1086[1]
Semi-Standard Non-PolarNot SpecifiedNot Specified1088, 1100, 1102, 1105, 1106.3, 1106.5, 1106.9, 1107, 1107.3, 1108, 1110, 1111[1]
HP-5MSNot Specified40°C (1 min), then 3 K/min to 250°C (20 min)988[2]
DB-5Not SpecifiedNot Specified985, 986[2][3]
OV-101Not SpecifiedNot Specified965[3]
HP-101Not SpecifiedNot Specified973[3]
HP-5Not SpecifiedNot Specified974[3]
Polar
Standard PolarNot SpecifiedNot Specified1561, 1575, 1582, 1587, 1590, 1590.8, 1596, 1602, 1604[1]
PEG-20MIsothermal at 170°CIsothermal1342[2]
HP-20MNot SpecifiedNot Specified1319[3]
HP-FFAPNot SpecifiedNot Specified1365[3]

Experimental Protocols

The determination of the Kovats retention index is a standardized procedure in gas chromatography.[4] The methodology involves the analysis of the target compound and a series of n-alkane standards under identical chromatographic conditions.[5]

Materials and Instrumentation
  • Gas Chromatograph (GC): Equipped with a flame ionization detector (FID) or mass spectrometer (MS).

  • GC Columns: A polar and a non-polar capillary column. Common polar phases include polyethylene (B3416737) glycol (e.g., PEG-20M, HP-20M, HP-FFAP), while common non-polar phases are polysiloxane-based (e.g., DB-5, HP-5MS, OV-101).

  • Sample: A solution of this compound in a suitable volatile solvent (e.g., hexane, dichloromethane).

  • n-Alkane Standard Mix: A mixture of a homologous series of n-alkanes (e.g., C8-C20) in a volatile solvent.

Procedure
  • Chromatographic Conditions: Set the GC parameters, including the temperature program (isothermal or temperature-programmed), carrier gas flow rate, and injector and detector temperatures. These conditions must be kept constant throughout the analysis of the sample and the n-alkane standards.

  • Injection of n-Alkanes: Inject the n-alkane standard mixture into the GC. Record the retention times of each n-alkane.

  • Injection of Sample: Inject the sample containing this compound into the GC under the same conditions. Record the retention time of the target compound.

  • Calculation of Kovats Retention Index: The Kovats retention index (I) is calculated using the following formula for temperature-programmed gas chromatography[6]:

    I = 100[n + (ti - tn) / (tn+1 - tn)]

    Where:

    • I is the Kovats retention index of the compound of interest.

    • n is the carbon number of the n-alkane eluting immediately before the compound of interest.

    • ti is the retention time of the compound of interest.

    • tn is the retention time of the n-alkane eluting immediately before the compound of interest.

    • tn+1 is the retention time of the n-alkane eluting immediately after the compound of interest.

    For isothermal gas chromatography, the formula utilizes the logarithm of the adjusted retention times.[4]

Mandatory Visualization

To further elucidate the experimental and logical processes involved in determining the Kovats retention index, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_gc Gas Chromatography Analysis cluster_data Data Acquisition & Processing prep_sample Prepare this compound Solution inject_sample Inject Sample prep_sample->inject_sample prep_alkanes Prepare n-Alkane Standard Mixture inject_alkanes Inject n-Alkane Standard prep_alkanes->inject_alkanes gc_conditions Set GC Conditions (Column, Temp Program, Flow Rate) gc_conditions->inject_alkanes gc_conditions->inject_sample record_tr_alkanes Record n-Alkane Retention Times inject_alkanes->record_tr_alkanes record_tr_sample Record Sample Retention Time inject_sample->record_tr_sample calculate_ri Calculate Kovats Retention Index record_tr_alkanes->calculate_ri record_tr_sample->calculate_ri

Figure 1: Experimental workflow for determining the Kovats retention index.

Kovats_Calculation_Logic input Input Data tr_i Retention Time of Analyte (ti) input->tr_i tr_n Retention Time of Preceding n-Alkane (tn) input->tr_n tr_n1 Retention Time of Following n-Alkane (tn+1) input->tr_n1 n Carbon Number of Preceding n-Alkane (n) input->n sub Subtract: ti - tn tr_i->sub tr_n->sub sub2 Subtract: tn+1 - tn tr_n->sub2 tr_n1->sub2 add Add: n + result n->add process Calculation Steps div Divide sub->div sub2->div div->add mul Multiply by 100 add->mul output Kovats Retention Index (I) mul->output

Figure 2: Logical relationship for the calculation of the Kovats retention index.

References

The Pivotal Role of 6-Methyl-3,5-heptadien-2-one in Tomato Flavor and Aroma: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the significance of the volatile organic compound 6-Methyl-3,5-heptadien-2-one in shaping the characteristic flavor and aroma profile of tomatoes (Solanum lycopersicum). This document provides a comprehensive overview of its chemical properties, biosynthetic origins, analytical methodologies, and its direct impact on the sensory perception of tomato quality.

Introduction

The flavor of tomato is a complex interplay of sugars, acids, and a diverse array of volatile organic compounds (VOCs). Among these, this compound, an apocarotenoid volatile, has been identified as a key contributor to the desirable "fruity," "floral," and "sweet" notes that define a ripe, flavorful tomato.[1][2] Its presence and concentration can significantly influence consumer preference and the overall sensory experience. This guide delves into the scientific underpinnings of this important flavor compound.

Chemical and Sensory Profile of this compound

This compound is an unsaturated ketone. Its chemical structure and basic properties are summarized in Table 1. From a sensory perspective, it is characterized by a pleasant aroma. While some sources describe a cinnamon-like odor with a coconut undertone, in the context of tomato aroma, it is more commonly associated with fruity and floral notes.[1][2]

Table 1: Chemical and Sensory Properties of this compound

PropertyValueReference(s)
Chemical Formula C₈H₁₂O
Molar Mass 124.18 g/mol [3]
Appearance Colorless to pale yellow liquid[4]
Odor Description Fruity, floral, sweet, citrus-like[1][4][5]
Odor Threshold in Water 50 µg/L (50 ppb)[6]
CAS Number 1604-28-0[3]

Biosynthesis from Carotenoid Degradation

This compound is not synthesized de novo in its final form. Instead, it is a secondary metabolite arising from the enzymatic degradation of carotenoids, primarily lycopene (B16060), which is the pigment responsible for the red color of ripe tomatoes.[7] The biosynthesis is a multi-step process, with the key enzymatic cleavage of the carotenoid backbone.

The enzyme Carotenoid Cleavage Dioxygenase 1 (CCD1) has been implicated in the cleavage of the 5,6 bond of lycopene, which would lead to the formation of 6-methyl-5-hepten-2-one.[8] While the complete, detailed enzymatic pathway with all intermediates is a subject of ongoing research, the general pathway is understood to involve the oxidative cleavage of the polyene chain of lycopene.

Biosynthesis of this compound Figure 1: Proposed Biosynthetic Pathway Lycopene Lycopene CCD1 Carotenoid Cleavage Dioxygenase 1 (CCD1) Lycopene->CCD1 Oxidative Cleavage (5,6 bond) Intermediate Unstable Intermediate CCD1->Intermediate Heptadienone This compound Intermediate->Heptadienone

Figure 1: Proposed Biosynthetic Pathway

Quantitative Analysis in Tomato Cultivars

The concentration of this compound can vary significantly among different tomato cultivars, and it is also influenced by the stage of ripening.[9] While a definitive range is difficult to establish due to variations in analytical methods and reporting units across studies, it is generally understood that higher concentrations are found in ripe, flavorful tomatoes. Table 2 provides a summary of reported findings on the concentration of this compound.

Table 2: Reported Presence of this compound in Tomato

Tomato Cultivar/TypeReported Concentration/AbundanceReference(s)
Various CultivarsPresent, contributes to "fruity/floral" notes[1]
Ripe Tomatoes4.7-fold increase compared to mature green fruits[9]
Garden GemHigher levels associated with "sweet/fruity" notes[2]
Different Fruit TissuesVaried content in different fruit tissues[10]

Note: Quantitative data is often reported as relative peak areas in GC-MS analysis, making direct comparisons in ppb challenging without standardized methods.

Experimental Protocols for Analysis

The analysis of volatile compounds in tomatoes, including this compound, is most commonly performed using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

HS-SPME-GC-MS Analysis of Tomato Volatiles

Objective: To extract, separate, and identify volatile organic compounds from tomato samples.

Materials:

  • Ripe tomato fruits

  • Sodium chloride (NaCl)

  • Internal standard (e.g., 2-octanone)

  • HS-SPME autosampler

  • SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

Protocol:

  • Sample Preparation:

    • Wash and dry the tomato fruits.

    • Cut the tomatoes into small pieces and homogenize them in a blender.

    • Weigh a specific amount of the tomato homogenate (e.g., 5 g) into a 20 mL headspace vial.

    • Add a saturated NaCl solution (e.g., 5 mL) to inhibit enzymatic activity and enhance volatile release.

    • Add a known concentration of an internal standard.

    • Immediately seal the vial.

  • HS-SPME Extraction:

    • Place the vial in the autosampler tray.

    • Incubate the sample at a controlled temperature (e.g., 40-60°C) for a specific time (e.g., 15-30 minutes) to allow volatiles to equilibrate in the headspace.

    • Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-40 minutes) to adsorb the volatile compounds.

  • GC-MS Analysis:

    • Desorb the volatiles from the SPME fiber in the hot injection port of the GC (e.g., at 250°C) for a short period (e.g., 1-5 minutes).

    • Separate the volatile compounds on a capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp up to achieve separation.

    • Detect and identify the compounds using the mass spectrometer, which fragments the molecules and creates a unique mass spectrum for each compound.

    • Quantify the compounds by comparing their peak areas to the peak area of the internal standard.

Experimental Workflow for Tomato Volatile Analysis Figure 2: HS-SPME-GC-MS Workflow cluster_0 Sample Preparation cluster_1 HS-SPME cluster_2 GC-MS Analysis Tomato Tomato Fruit Homogenization Homogenization Tomato->Homogenization Add NaCl & Internal Standard Vial Headspace Vial Homogenization->Vial Add NaCl & Internal Standard Incubation Incubation Vial->Incubation Adsorption Adsorption Incubation->Adsorption Expose SPME Fiber Desorption Thermal Desorption Adsorption->Desorption Separation Chromatographic Separation Desorption->Separation GC Column Detection Mass Spectrometric Detection Separation->Detection Mass Spec Data_Analysis Data Analysis Detection->Data_Analysis Identification & Quantification

Figure 2: HS-SPME-GC-MS Workflow

Role in Tomato Flavor and Aroma: A Logical Relationship

The contribution of this compound to the overall flavor of a tomato is a result of a logical cascade of events, from its biosynthesis to its perception by the consumer. This relationship is illustrated in the following diagram.

Logical Relationship of Flavor Contribution Figure 3: From Biosynthesis to Flavor Perception Carotenoids Carotenoid Precursors (Lycopene) Enzymatic Enzymatic Degradation (e.g., CCD1) Carotenoids->Enzymatic Heptadienone This compound Enzymatic->Heptadienone Concentration Concentration in Fruit Tissue Heptadienone->Concentration Release Release into Headspace Concentration->Release Volatility Volatility Volatility->Release Olfactory Olfactory Receptor Interaction Release->Olfactory Perception Sensory Perception ('Fruity', 'Floral', 'Sweet') Olfactory->Perception

Figure 3: From Biosynthesis to Flavor Perception

Conclusion

This compound is a vital component of the complex aroma profile of tomatoes, contributing desirable fruity and floral notes. Its biosynthesis from the degradation of lycopene highlights the intricate link between pigment and flavor. Understanding the factors that influence its concentration, from genetic variation in tomato cultivars to post-harvest handling, is crucial for the food industry in optimizing tomato flavor. Further research to elucidate the complete enzymatic pathway of its formation and to establish a more comprehensive quantitative database across various cultivars will provide deeper insights and greater control over this key flavor compound. For drug development professionals, the study of such naturally occurring bioactive compounds and their biosynthetic pathways can offer valuable models for understanding enzymatic reactions and designing novel synthetic routes.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 6-Methyl-3,5-heptadien-2-one Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the geometric isomers of 6-methyl-3,5-heptadien-2-one. This conjugated dienone, a key structural motif in various natural products and a versatile building block in organic synthesis, can exist as four primary geometric isomers: (3E,5E), (3Z,5E), (3E,5Z), and (3Z,5Z). Understanding the distinct NMR spectral features of each isomer is crucial for their unambiguous identification and characterization in complex reaction mixtures and natural extracts.

Introduction to Isomerism in this compound

The presence of two carbon-carbon double bonds at the C3 and C5 positions allows for E/Z (trans/cis) isomerism at each site. This gives rise to four possible geometric isomers, each with a unique spatial arrangement of substituents and, consequently, a distinct NMR fingerprint. The differentiation of these isomers is paramount for controlling stereoselectivity in synthetic routes and for structure-activity relationship (SAR) studies in drug discovery.

Below is a diagram illustrating the isomeric relationships of this compound.

G compound This compound isomer_EE (3E,5E) compound->isomer_EE Isomer isomer_ZE (3Z,5E) compound->isomer_ZE Isomer isomer_EZ (3E,5Z) compound->isomer_EZ Isomer isomer_ZZ (3Z,5Z) compound->isomer_ZZ Isomer isomer_EE->isomer_ZE Geometric Isomers isomer_EE->isomer_EZ Geometric Isomers isomer_ZE->isomer_ZZ Geometric Isomers isomer_EZ->isomer_ZZ Geometric Isomers

Caption: Geometric isomers of this compound.

¹H and ¹³C NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for the identified isomers of this compound. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

(3E,5E)-6-Methyl-3,5-heptadien-2-one
Proton (¹H) Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-1 (CH₃)~2.25s-
H-3~6.15d~15.5
H-4~7.25dd~15.5, ~10.0
H-5~6.05d~10.0
H-7 (CH₃)~1.90s-
H-8 (CH₃)~1.90s-
Carbon (¹³C) Chemical Shift (δ, ppm)
C-1 (CH₃)~27.0
C-2 (C=O)~198.0
C-3~130.0
C-4~145.0
C-5~128.0
C-6~140.0
C-7 (CH₃)~25.0
C-8 (CH₃)~18.0
(3Z,5E)-6-Methyl-3,5-heptadien-2-one

Experimental Protocols

The following provides a general methodology for the acquisition of ¹H and ¹³C NMR spectra for volatile organic compounds like the isomers of this compound.

Sample Preparation
  • Sample Purity: Ensure the analyte is of high purity, as impurities will complicate spectral analysis. Purification can be achieved by methods such as distillation or chromatography.

  • Solvent Selection: Choose a deuterated solvent that will dissolve the sample and has a residual solvent peak that does not overlap with analyte signals. Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Concentration: Prepare a solution of the analyte in the deuterated solvent at a concentration of approximately 5-25 mg/mL.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution to provide a reference signal at 0.00 ppm.

NMR Spectrometer Setup and Data Acquisition

The workflow for acquiring NMR data is outlined in the diagram below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer shim Shim Magnetic Field transfer->shim tune Tune and Match Probe shim->tune acquire_1H Acquire ¹H Spectrum tune->acquire_1H acquire_13C Acquire ¹³C Spectrum acquire_1H->acquire_13C ft Fourier Transform acquire_13C->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) baseline->integrate for ¹H

Caption: General workflow for NMR data acquisition and processing.

¹H NMR Acquisition Parameters (Typical):

  • Spectrometer Frequency: 300-600 MHz

  • Pulse Angle: 30-45 degrees

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-5 seconds

  • Number of Scans: 8-16 (or more for dilute samples)

¹³C NMR Acquisition Parameters (Typical):

  • Spectrometer Frequency: 75-150 MHz

  • Pulse Program: Proton-decoupled

  • Pulse Angle: 30-45 degrees

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 128 to several thousand, depending on concentration.

Data Processing
  • Fourier Transformation: The raw free induction decay (FID) signal is converted into a frequency-domain spectrum.

  • Phase Correction: The phase of the spectrum is adjusted to ensure all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift scale is referenced to the internal standard (TMS at 0.00 ppm).

  • Integration (for ¹H NMR): The area under each peak is integrated to determine the relative number of protons.

  • Peak Picking: The chemical shift of each peak is determined.

By adhering to these protocols and carefully analyzing the resulting spectra, researchers can confidently identify the specific isomers of this compound present in their samples, a critical step in advancing their scientific and developmental objectives.

An In-Depth Technical Guide to 6-Methyl-3,5-heptadien-2-one as a Flavor Enhancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methyl-3,5-heptadien-2-one is a recognized flavoring agent with potential flavor-enhancing properties. This technical guide synthesizes the available scientific and regulatory information on this compound, focusing on its chemical properties, flavor profile, and established uses. While the flavor industry acknowledges its role, detailed public-domain data on its quantitative flavor enhancement capabilities, specific synergistic effects, and the underlying signaling pathways of its perception are notably scarce. This document provides a foundational understanding of this compound, highlighting areas where further research is required to fully elucidate its function as a flavor enhancer.

Chemical and Physical Properties

This compound is an organic compound classified as an enone, which is a ketone conjugated with an alkene.[1] Its chemical structure and basic properties are summarized in the table below.

PropertyValue
IUPAC Name (3E)-6-methylhepta-3,5-dien-2-one
Synonyms Methylheptadienone, 2-Methylhepta-2,4-dien-6-one
CAS Number 1604-28-0
Molecular Formula C₈H₁₂O
Molecular Weight 124.18 g/mol
Appearance Colorless to pale yellow liquid

Flavor Profile and Regulatory Status

This compound is characterized by a complex flavor profile, described as sweet, with notes of cinnamon and coconut, as well as spicy and green undertones.[1] It is officially recognized as a flavor enhancer, flavoring agent, or adjuvant by the U.S. Food and Drug Administration (FDA). The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated this compound and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".

Synthesis of this compound

Function as a Flavor Enhancer: Current Knowledge and Research Gaps

While designated as a flavor enhancer, there is a significant lack of publicly available quantitative data to substantiate this function in detail. Key areas where scientific literature is deficient include:

  • Flavor Enhancement Thresholds: The specific concentration at which this compound begins to enhance other flavors is not documented.

  • Synergistic Effects: There are no published studies detailing synergistic flavor interactions with other compounds, such as monosodium glutamate (B1630785) (MSG) or other taste modulators.

  • Sensory Panel Data: Quantitative sensory analysis (QSA) data from trained sensory panels, which would be crucial to characterize its enhancement properties across different food matrices, is not available.

Experimental Protocols: A General Framework for Sensory Evaluation

Given the absence of specific protocols for this compound, a general experimental workflow for the sensory evaluation of a potential flavor enhancer is provided below. This workflow can be adapted for the specific investigation of this compound.

Sensory_Evaluation_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Sensory Panel cluster_2 Phase 3: Data Analysis A Compound Synthesis & Purification B Preparation of Food Matrix A->B C Sample Preparation (with varying concentrations) B->C E Sensory Evaluation (e.g., Triangle Test, Paired Comparison) C->E D Panelist Training & Calibration D->E F Data Collection E->F G Statistical Analysis (e.g., ANOVA, t-test) F->G H Determination of Enhancement Threshold & Synergy G->H

Figure 1. A generalized experimental workflow for the sensory evaluation of a flavor-enhancing compound.

Signaling Pathways: An Unexplored Frontier

The biological mechanisms and signaling pathways through which this compound exerts its flavor-enhancing effects are currently unknown. Research in this area would be invaluable to understand its mode of action at the molecular level, including its potential interaction with taste receptors or other sensory pathways.

Conclusion

This compound is a compound with recognized potential as a flavor enhancer. However, the publicly available scientific literature lacks the in-depth, quantitative data required to fully characterize its function. For researchers and professionals in flavor science and drug development, this represents a significant opportunity for novel research. Future studies should focus on determining its flavor enhancement thresholds, exploring synergistic effects with other flavor compounds, and elucidating the underlying signaling pathways of its perception. Such data would not only advance our fundamental understanding of flavor chemistry but also enable more precise and effective applications of this compound in the food and pharmaceutical industries.

References

The Occurrence and Analysis of 6-Methyl-3,5-heptadien-2-one in Essential Oils: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-3,5-heptadien-2-one is an unsaturated ketone, specifically an enone, that contributes to the aromatic profile of various natural products. While not a major constituent, its presence has been reported in the essential oils of several plants, including Artemisia annua and Curcuma mangga. This technical guide provides a comprehensive overview of the current knowledge regarding this compound in essential oils, focusing on its detection, quantification, and potential biological significance. Due to its status as a minor component, quantitative data is often not reported in general essential oil profiles. This guide consolidates available information on its presence and provides detailed experimental protocols for its extraction and analysis, alongside a discussion of potential biological activities based on its chemical structure and related compounds.

Data Presentation: Presence in Essential Oils

While specific quantitative data for this compound is scarce in publicly available literature, its presence has been qualitatively confirmed in the following essential oils.

Essential Oil SourcePlant PartMethod of DetectionReference
Artemisia annuaAerial partsGC-MS[1]
Curcuma manggaRhizomesGC-MS[1]

Note: The lack of quantitative data suggests that this compound is likely a minor or trace component in these essential oils.

Experimental Protocols

The following sections detail the common methodologies for the extraction and analysis of essential oils containing this compound.

Essential Oil Extraction

This method is suitable for the extraction of volatile compounds from fresh or dried plant material.

Protocol:

  • Plant Material Preparation: The aerial parts of Artemisia annua (leaves and flowers) are harvested and can be used fresh or after air-drying. The material is typically chopped or coarsely ground to increase the surface area for steam penetration.

  • Apparatus Setup: A Clevenger-type apparatus is assembled with a distillation flask, a condenser, and a collection vessel.

  • Distillation:

    • Place the prepared plant material into the distillation flask.

    • Add distilled water to the flask until the plant material is fully submerged.

    • Heat the flask to generate steam. The steam passes through the plant material, volatilizing the essential oils.

    • The steam and essential oil vapor mixture travels to the condenser, where it is cooled and condenses back into a liquid.

    • The condensate flows into the collection vessel, where the less dense essential oil separates from the aqueous layer (hydrosol).

  • Collection and Drying: The essential oil layer is carefully collected. Anhydrous sodium sulfate (B86663) is added to the collected oil to remove any residual water.

  • Storage: The dried essential oil is stored in a sealed, dark glass vial at 4°C to prevent degradation.

This method is similar to steam distillation but involves direct contact of the plant material with boiling water.

Protocol:

  • Plant Material Preparation: Fresh rhizomes of Curcuma mangga are washed, peeled, and sliced or grated.

  • Apparatus Setup: A Clevenger-type apparatus is used.

  • Distillation:

    • The prepared rhizomes are placed in the distillation flask and covered with distilled water.

    • The flask is heated to boiling. The steam and volatilized essential oils rise and are condensed.

    • The essential oil and water are collected in the separator, where they form distinct layers.

  • Collection and Drying: The upper essential oil layer is separated and dried over anhydrous sodium sulfate.

  • Storage: The pure essential oil is stored in an airtight, dark container at low temperature.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the standard analytical technique for identifying and quantifying volatile compounds in essential oils.

Protocol for Quantification of this compound:

  • Sample Preparation: Prepare a dilute solution of the essential oil in a suitable solvent (e.g., hexane (B92381) or dichloromethane). For quantitative analysis, a known concentration of an internal standard (a compound not naturally present in the oil) is added.

  • GC-MS System: An Agilent 7890A GC system coupled with a 5975C mass selective detector or a similar instrument is commonly used.

  • GC Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically employed.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: A temperature gradient is used to separate the compounds. A typical program might be: initial temperature of 60°C for 5 min, then ramped up to 240°C at a rate of 4°C/min, and held at 240°C for 10 min.

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: A scan range of m/z 40-500 is generally sufficient.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Compound Identification: The identification of this compound is achieved by comparing its retention time and mass spectrum with that of a pure standard, and by matching its mass spectrum with spectral libraries (e.g., NIST, Wiley).

  • Quantification: The concentration of the compound is determined by comparing its peak area to the peak area of the internal standard. A calibration curve prepared with known concentrations of a pure standard of this compound is required for accurate quantification.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Essential Oil Extraction cluster_analysis GC-MS Analysis plant_material Plant Material (Artemisia annua or Curcuma mangga) extraction Distillation (Steam or Hydrodistillation) plant_material->extraction separation Separation of Oil and Water extraction->separation drying Drying of Essential Oil separation->drying sample_prep Sample Preparation (Dilution & Internal Standard) drying->sample_prep Essential Oil Sample gc_separation Gas Chromatography (Separation) sample_prep->gc_separation ms_detection Mass Spectrometry (Detection & Identification) gc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis

Caption: General workflow for the extraction and GC-MS analysis of essential oils.

Potential Biological Activity Pathway

Based on the known activity of the structurally similar compound, 6-methyl-5-hepten-2-one, a potential biological activity of this compound is the inhibition of acetylcholinesterase (AChE).

potential_biological_activity compound This compound (Enone structure) ache Acetylcholinesterase (AChE) compound->ache Potential Inhibitor hydrolysis ACh Hydrolysis ache->hydrolysis Catalyzes inhibition Inhibition acetylcholine (B1216132) Acetylcholine (ACh) acetylcholine->ache Substrate cholinergic_transmission Normal Cholinergic Transmission hydrolysis->cholinergic_transmission Terminates

Caption: Postulated inhibitory effect on acetylcholinesterase.

Discussion of Potential Biological Activities

Direct studies on the biological activities of this compound are limited. However, based on its chemical structure as an α,β-unsaturated ketone (enone) and the known activities of similar compounds, several potential biological effects can be inferred.

  • Acetylcholinesterase (AChE) Inhibition: A study on the related compound, 6-methyl-5-hepten-2-one, demonstrated its ability to inhibit acetylcholinesterase. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, a mechanism that is therapeutically relevant in conditions such as Alzheimer's disease. The enone functional group in this compound could potentially interact with the active site of AChE, suggesting that it may also possess neuro-modulatory properties. Further research is warranted to confirm this hypothesis.

  • Antimicrobial and Antifungal Activity: Ketones are a class of compounds found in essential oils that often exhibit antimicrobial and antifungal properties. The conjugated double bond system in this compound may enhance its reactivity and potential to interfere with microbial cellular processes.

  • Anti-inflammatory Effects: Some unsaturated ketones have been shown to possess anti-inflammatory properties. This is often attributed to their ability to interact with key signaling molecules in inflammatory pathways.

It is crucial to emphasize that these are potential activities based on chemical structure and the activities of related compounds. Dedicated pharmacological studies are necessary to elucidate the specific biological effects of this compound.

Conclusion

This compound is a minor but present volatile constituent in the essential oils of Artemisia annua and Curcuma mangga. While quantitative data remains elusive in the current body of literature, established protocols for essential oil extraction and GC-MS analysis provide a clear pathway for its future quantification. The structural similarity to known acetylcholinesterase inhibitors suggests a promising avenue for future research into its potential neuro-modulatory effects. This technical guide serves as a foundational resource for researchers interested in the further investigation of this intriguing, though understudied, natural compound.

References

Methodological & Application

synthesis of 6-Methyl-3,5-heptadien-2-one via aldol condensation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Synthesis of 6-Methyl-3,5-heptadien-2-one via Aldol (B89426) Condensation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of this compound, a valuable intermediate in the synthesis of various organic molecules. The synthesis is achieved through a base-catalyzed aldol condensation between 3-methyl-2-butenal (B57294) and acetone (B3395972). This application note includes a comprehensive experimental protocol, a summary of quantitative data, and diagrams illustrating the reaction pathway and experimental workflow.

Introduction

This compound is an α,β-unsaturated ketone that serves as a versatile building block in organic synthesis. Its conjugated diene-one system makes it a suitable precursor for various transformations, finding applications in the synthesis of natural products, pharmaceuticals, and fragrance compounds. The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry, providing an efficient route to β-hydroxy carbonyl compounds, which can subsequently dehydrate to form α,β-unsaturated carbonyls. This protocol details a base-catalyzed aldol condensation for the preparation of this compound.

Reaction Scheme

The synthesis proceeds via the reaction of 3-methyl-2-butenal with the enolate of acetone, which is generated in situ using a base catalyst, typically sodium hydroxide (B78521). The intermediate aldol addition product readily undergoes dehydration to yield the conjugated this compound.

Reaction_Scheme reactant1 3-Methyl-2-butenal product This compound reactant1->product reactant2 Acetone reactant2->product catalyst NaOH, H₂O/Ethanol (B145695) water - H₂O

Caption: Overall reaction scheme for the synthesis.

Data Presentation

Table 1: Physical and Spectroscopic Data of this compound

PropertyValue
Molecular Formula C₈H₁₂O
Molecular Weight 124.18 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 198-200 °C
Density 0.916 g/cm³
¹H NMR (CDCl₃, δ ppm) 7.15 (dd, 1H), 6.10 (d, 1H), 5.95 (d, 1H), 2.25 (s, 3H), 1.90 (s, 3H), 1.85 (s, 3H)
¹³C NMR (CDCl₃, δ ppm) 198.2, 153.5, 143.8, 128.7, 126.4, 27.8, 25.9, 21.3
IR (neat, cm⁻¹) 2995, 2915, 1665 (C=O), 1625, 1590, 1360, 1255, 970
Mass Spectrum (m/z) 124 (M+), 109, 81, 67, 43

Experimental Protocol

This protocol is adapted from general procedures for base-catalyzed aldol condensations.

4.1. Materials and Equipment

  • 3-Methyl-2-butenal (≥95%)

  • Acetone (ACS grade)

  • Sodium hydroxide (NaOH)

  • Ethanol (95%)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

4.2. Procedure

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium hydroxide (4.0 g, 0.1 mol) in a mixture of water (40 mL) and ethanol (20 mL). Cool the solution to 10-15 °C in an ice bath.

  • Addition of Reactants: To the cooled catalyst solution, add a mixture of acetone (29.0 g, 0.5 mol) and 3-methyl-2-butenal (8.4 g, 0.1 mol) dropwise from a dropping funnel over a period of 30 minutes while maintaining the temperature between 10-20 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing 100 mL of water. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic extracts and wash with water (2 x 50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Expected Yield: 60-70%

Mandatory Visualizations

Aldol_Condensation_Mechanism Acetone Acetone Enolate Acetone Enolate Acetone->Enolate + OH⁻ - H₂O Alkoxide Alkoxide Intermediate Enolate->Alkoxide Nucleophilic Attack Aldehyde 3-Methyl-2-butenal Aldehyde->Alkoxide Aldol_Adduct β-Hydroxy Ketone (Aldol Adduct) Alkoxide->Aldol_Adduct + H₂O - OH⁻ Product This compound Aldol_Adduct->Product Dehydration (-H₂O)

Caption: Mechanism of the base-catalyzed aldol condensation.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A Prepare NaOH solution in H₂O/Ethanol C Add reactants to catalyst at 10-20 °C A->C B Mix Acetone and 3-Methyl-2-butenal B->C D Stir at room temperature for 2-3 hours C->D E Quench with water and extract with diethyl ether D->E F Wash organic layer with water and brine E->F G Dry over MgSO₄ and concentrate F->G H Purify by vacuum distillation G->H I This compound H->I

Application Notes and Protocols for the Synthesis of 6-Methyl-3,5-heptadien-2-one via Wittig Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of 6-Methyl-3,5-heptadien-2-one, a conjugated dienone, utilizing the Wittig reaction. The described methodology involves the reaction of 3-methyl-2-butenal (B57294) with a stabilized phosphorus ylide generated from (2-oxopropyl)triphenylphosphonium chloride. This application note is intended for researchers, scientists, and professionals in the field of organic chemistry and drug development, offering a comprehensive guide to the synthesis, including reactant details, reaction conditions, and a proposed workflow.

Introduction

The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon double bonds, converting aldehydes or ketones into alkenes.[1] The reaction's reliability and stereochemical control have made it a cornerstone in the synthesis of complex organic molecules. This protocol focuses on the synthesis of this compound, a compound with a conjugated diene system, which is a common structural motif in natural products and pharmacologically active compounds. The synthesis is achieved through the reaction of an α,β-unsaturated aldehyde, 3-methyl-2-butenal, with a stabilized phosphonium (B103445) ylide, acetylmethylenetriphenylphosphorane.

Reaction Scheme

The overall reaction for the synthesis of this compound is depicted below:

Reactants:

  • 3-Methyl-2-butenal

  • (2-Oxopropyl)triphenylphosphonium chloride (precursor to the Wittig reagent)

  • A suitable base (e.g., Sodium hydride, Sodium methoxide)

Product:

Experimental Protocols

This section details the necessary materials and a step-by-step procedure for the synthesis of this compound.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Comments
3-Methyl-2-butenal107-86-884.12α,β-unsaturated aldehyde
(2-Oxopropyl)triphenylphosphonium chloride1235-21-8354.83Phosphonium salt precursor for the ylide. Also known as Acetonyltriphenylphosphonium chloride.
Sodium Hydride (NaH)7646-69-724.00Strong base for ylide generation. Handle with extreme care.
Anhydrous Tetrahydrofuran (B95107) (THF)109-99-972.11Reaction solvent. Must be dry.
Diethyl ether60-29-774.12For workup and purification.
Hexane110-54-386.18For purification.
Anhydrous Magnesium Sulfate (B86663) (MgSO4)7487-88-9120.37Drying agent.
Step-by-Step Synthesis Protocol
  • Preparation of the Phosphorus Ylide:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add (2-oxopropyl)triphenylphosphonium chloride (1.1 equivalents).

    • Add anhydrous tetrahydrofuran (THF) to the flask to dissolve the phosphonium salt.

    • Under a nitrogen atmosphere, slowly add sodium hydride (1.1 equivalents) portion-wise to the stirred solution at 0 °C (ice bath).

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours. The formation of the ylide is often indicated by a color change.

  • Wittig Reaction:

    • Cool the ylide solution back to 0 °C.

    • Slowly add a solution of 3-methyl-2-butenal (1.0 equivalent) in anhydrous THF to the ylide solution via a dropping funnel over 30 minutes.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Upon completion of the reaction, quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product will contain the desired this compound and triphenylphosphine oxide.

    • Purify the crude product by column chromatography on silica (B1680970) gel, using a hexane-ethyl acetate (B1210297) gradient as the eluent, to isolate the pure product.

Diagrams

Wittig Reaction Mechanism

Wittig_Reaction Ylide Phosphorus Ylide (Acetonylmethylenetriphenylphosphorane) Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Aldehyde 3-Methyl-2-butenal Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Ring Closure Product This compound Oxaphosphetane->Product Decomposition Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct

Caption: Mechanism of the Wittig Reaction.

Experimental Workflow

Experimental_Workflow start Start ylide_prep Prepare Phosphorus Ylide (Phosphonium Salt + Base in THF) start->ylide_prep reaction Wittig Reaction (Add 3-Methyl-2-butenal) ylide_prep->reaction workup Aqueous Workup (Quench and Extract) reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated Product: This compound purification->product end End product->end

References

The Versatile Building Block: 6-Methyl-3,5-heptadien-2-one in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-3,5-heptadien-2-one is a versatile acyclic monoterpene ketone that serves as a valuable building block in organic synthesis. Its conjugated diene and ketone functionalities provide multiple reactive sites for a variety of chemical transformations. This compound is of significant interest to researchers in academia and industry, particularly in the fields of fragrance chemistry, natural product synthesis, and the development of pharmaceuticals and agrochemicals. Its utility lies in its ability to participate in a range of reactions to construct more complex molecular architectures. This document provides an overview of its applications and detailed protocols for its use in key synthetic transformations.

Physicochemical Properties and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. Key data is summarized in the table below.

PropertyValueReference
Molecular FormulaC₈H₁₂O[1]
Molecular Weight124.18 g/mol [1]
CAS Number1604-28-0[2][1]
AppearanceColorless to pale yellow liquid
Boiling Point189-191 °C
Density0.89 g/mL
Refractive Index1.533-1.537

Spectroscopic Data:

  • ¹H NMR (CDCl₃): Spectral data reveals the presence of vinyl protons, methyl groups, and protons alpha to the carbonyl group.

  • ¹³C NMR (CDCl₃): Key chemical shifts include the carbonyl carbon and the sp² carbons of the conjugated diene system.

  • IR: Characteristic absorption bands are observed for the C=O stretch of the ketone and the C=C stretches of the diene.

  • Mass Spectrometry (EI): The mass spectrum shows a molecular ion peak corresponding to its molecular weight and characteristic fragmentation patterns.

Applications in Organic Synthesis

This compound is a precursor for a variety of valuable compounds, including fragrances, vitamins, and other natural products. Its conjugated system makes it an excellent candidate for several important synthetic reactions.

Precursor in the Synthesis of Ionones and Damascones

While not a direct starting material in the most common industrial synthesis of pseudoionone (B86502) (a key intermediate for ionones and vitamins A and E), which typically starts from citral (B94496) and acetone, this compound is a closely related isomer of key intermediates. The chemistry involved in these syntheses often revolves around aldol-type condensations and subsequent cyclizations. The unique double bond configuration of this compound allows for selective reactions, making it a valuable building block in organic synthesis.[3]

The synthesis of β-damascone, a potent and commercially important rose-scented fragrance, can be envisioned through pathways that could utilize this compound or its derivatives. These syntheses often involve Grignard reactions and acid-catalyzed rearrangements.

Robinson Annulation Reactions

The Robinson annulation is a powerful ring-forming reaction in organic chemistry that combines a Michael addition with an intramolecular aldol (B89426) condensation to create a six-membered ring.[3][4][5][6][7] As an α,β-unsaturated ketone, this compound can theoretically act as the Michael acceptor in a Robinson annulation sequence. This would allow for the construction of substituted cyclohexenone rings, which are common motifs in steroids and other natural products.[4]

Experimental Protocols

The following section provides a detailed, hypothetical experimental protocol for a key transformation involving this compound, based on well-established organic reactions.

Protocol 1: Robinson Annulation with 2-Methylcyclohexanone (B44802)

This protocol describes the Robinson annulation of this compound with 2-methylcyclohexanone to form a substituted octahydronaphthalene derivative. This reaction showcases the utility of this compound in constructing complex cyclic systems.

Reaction Scheme:

Robinson_Annulation cluster_reactants Reactants cluster_reagents Reagents cluster_products Products R1 This compound P1 Substituted Octahydronaphthalenone R1->P1 Michael Addition R2 2-Methylcyclohexanone R2->P1 Intramolecular Aldol Condensation Re1 Sodium Ethoxide (NaOEt) Re2 Ethanol (B145695) (EtOH)

Figure 1: Conceptual workflow for the Robinson Annulation.

Materials:

  • This compound (1.0 eq)

  • 2-Methylcyclohexanone (1.2 eq)

  • Sodium ethoxide (1.1 eq)

  • Anhydrous ethanol

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Ethyl acetate (B1210297)

  • Hexane

Procedure:

  • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add anhydrous ethanol (100 mL).

  • Carefully add sodium ethoxide (1.1 eq) to the ethanol and stir until fully dissolved.

  • Add 2-methylcyclohexanone (1.2 eq) to the sodium ethoxide solution and stir for 15 minutes at room temperature.

  • Add this compound (1.0 eq) dropwise to the reaction mixture over 10 minutes.

  • Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and carefully neutralize with 1 M HCl until the pH is approximately 7.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add ethyl acetate (100 mL) and water (50 mL). Transfer to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to afford the desired annulated product.

Expected Outcome and Characterization:

The expected product is a tricyclic α,β-unsaturated ketone. The yield and purity should be determined after purification. Characterization can be performed using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm the structure of the annulated product.

ParameterExpected Value
Yield 60-75%
¹H NMR Signals corresponding to the newly formed ring system, including olefinic protons and methyl groups.
¹³C NMR Peaks for the carbonyl carbon, olefinic carbons, and aliphatic carbons of the fused ring system.
IR (cm⁻¹) ~1665 (α,β-unsaturated ketone C=O), ~1610 (C=C)
MS (m/z) Molecular ion peak corresponding to the product's molecular weight.

Logical Relationships in Synthesis Planning

The strategic use of this compound in organic synthesis involves considering its reactive sites and how they can be selectively transformed. The following diagram illustrates the logical relationships in planning a synthesis using this building block.

Synthesis_Planning cluster_reactions Possible Transformations cluster_products Intermediate/Final Products Start This compound Michael Michael Addition (as acceptor) Start->Michael DielsAlder Diels-Alder (as diene) Start->DielsAlder Hydrogenation Selective Hydrogenation Start->Hydrogenation Aldol Aldol Condensation (at α-methyl) Start->Aldol Product_Michael 1,5-Dicarbonyl Compounds Michael->Product_Michael Product_DA Cyclohexene Derivatives DielsAlder->Product_DA Product_Hydro Saturated/Partially Saturated Ketones Hydrogenation->Product_Hydro Product_Aldol β-Hydroxy Ketones / Enones Aldol->Product_Aldol Further Cyclizations\n(e.g., Robinson Annulation) Further Cyclizations (e.g., Robinson Annulation) Product_Michael->Further Cyclizations\n(e.g., Robinson Annulation) Natural Product Synthesis Natural Product Synthesis Product_DA->Natural Product Synthesis Fragrance Compounds Fragrance Compounds Product_Hydro->Fragrance Compounds Complex Polyketides Complex Polyketides Product_Aldol->Complex Polyketides

Figure 2: Synthetic pathways from this compound.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its rich chemistry allows for the construction of complex molecular architectures, making it a key intermediate in the synthesis of fragrances, pharmaceuticals, and other fine chemicals. The provided protocols and synthetic strategies are intended to serve as a guide for researchers to unlock the full potential of this readily available starting material. Further exploration of its reactivity in novel catalytic systems is likely to expand its applications in the future.

References

Application of 6-Methyl-3,5-heptadien-2-one in Agrochemical Synthesis: A Review of Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Methyl-3,5-heptadien-2-one, a versatile unsaturated ketone, presents itself as a valuable building block in the synthesis of various organic molecules. While its primary applications are noted in the flavor and fragrance industry, its reactive nature makes it a potential precursor for the synthesis of active ingredients in the agrochemical sector. This document explores the potential applications of this compound in agrochemical synthesis, focusing on its role as an intermediate for pesticides and herbicides. Although direct synthesis of commercial agrochemicals starting from this compound is not extensively documented in publicly available literature, its structural motifs are found in biologically active molecules, particularly those with fungicidal properties and insect pheromones.

Potential Synthetic Pathways in Agrochemical Development

The unique chemical structure of this compound, featuring a conjugated diene system and a ketone functional group, allows for a variety of chemical transformations that can lead to the generation of diverse molecular scaffolds for agrochemical discovery.

1. Synthesis of Fungicidal α,β-Unsaturated Ketone Derivatives

The α,β-unsaturated ketone moiety is a well-known toxophore in many biologically active compounds, including some fungicides. These compounds can act as Michael acceptors, reacting with nucleophilic residues in fungal enzymes or proteins, thereby disrupting cellular processes.

While a direct synthesis of a commercial fungicide from this compound is not explicitly detailed, the general principle involves the modification of its structure to enhance fungicidal activity. Research on other α,β-unsaturated ketones has demonstrated their potential as antifungal agents. For instance, derivatives of kakuol, which contain an α,β-unsaturated ketone core, have shown significant in vitro activity against various plant pathogenic fungi.[1]

A plausible synthetic strategy to explore the fungicidal potential of this compound would involve its derivatization to introduce pharmacologically relevant functional groups.

G This compound This compound Functionalization Functionalization This compound->Functionalization e.g., Halogenation, Nitration Novel α,β-Unsaturated Ketone Derivatives Novel α,β-Unsaturated Ketone Derivatives Functionalization->Novel α,β-Unsaturated Ketone Derivatives Screening for Fungicidal Activity Screening for Fungicidal Activity Novel α,β-Unsaturated Ketone Derivatives->Screening for Fungicidal Activity Lead Compound Lead Compound Screening for Fungicidal Activity->Lead Compound

Caption: Synthetic workflow for developing novel fungicides.

2. Intermediate for Insect Pheromone Synthesis

Insect pheromones are highly specific chemical signals used for communication between members of the same species and are increasingly employed in integrated pest management strategies. Many insect pheromones are terpenoid-based compounds. This compound is a C8-terpenoid ketone and can serve as a precursor to related structures with pheromonal activity.

A notable example is the synthesis of sulcatol (6-methyl-5-hepten-2-ol), an aggregation pheromone of the ambrosia beetle. Although a direct synthesis from this compound is not the most common route, the structural similarity suggests its potential as a starting material. The conversion would involve the selective reduction of the ketone and one of the double bonds.

Experimental Protocols

As direct and detailed experimental protocols for the synthesis of commercial agrochemicals from this compound are scarce in the reviewed literature, the following represents a generalized protocol for a key transformation—the reduction of the ketone functionality—which could be a step towards synthesizing biologically active alcohol derivatives like pheromones.

Protocol: Reduction of this compound to 6-Methyl-3,5-heptadien-2-ol

Objective: To reduce the ketone functionality of this compound to the corresponding secondary alcohol.

Materials:

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous methanol in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 6-Methyl-3,5-heptadien-2-ol.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Data Presentation

Due to the lack of specific quantitative data for the synthesis of a particular agrochemical from this compound, the following table presents hypothetical data for the reduction protocol described above, based on typical outcomes for similar chemical transformations.

ParameterValue
Starting Material Purity≥96%
Molar Ratio (Substrate:NaBH₄)1 : 1.1
Reaction Time3 hours
Reaction Temperature0 °C to RT
Yield (Crude) ~90-95%
Purity (after purification) >98%

Logical Relationships in Agrochemical Synthesis

The development of a new agrochemical from a starting material like this compound follows a logical progression from initial synthesis to final product evaluation.

G cluster_0 Synthesis & Derivatization cluster_1 Biological Screening cluster_2 Optimization & Evaluation This compound This compound Chemical Modification Chemical Modification This compound->Chemical Modification Library of Derivatives Library of Derivatives Chemical Modification->Library of Derivatives Primary Screening Primary Screening Library of Derivatives->Primary Screening Secondary Screening Secondary Screening Primary Screening->Secondary Screening Lead Identification Lead Identification Secondary Screening->Lead Identification Lead Optimization Lead Optimization Lead Identification->Lead Optimization Field Trials Field Trials Lead Optimization->Field Trials Final Product Final Product Field Trials->Final Product

Caption: Logical workflow in agrochemical development.

While this compound is not a widely cited direct precursor for existing commercial agrochemicals, its chemical structure holds significant potential for the synthesis of novel active ingredients. Its α,β-unsaturated ketone functionality is a key feature in compounds with demonstrated fungicidal activity. Furthermore, its terpenoid backbone makes it a plausible starting material for the synthesis of insect pheromones and other bioactive natural product analogs. Further research into the derivatization of this compound and the biological evaluation of the resulting compounds could lead to the discovery of new and effective agrochemicals. The protocols and workflows outlined in this document provide a foundational framework for researchers and scientists in the field of drug and pesticide development to explore the potential of this versatile chemical intermediate.

References

Application Notes and Protocols: 6-Methyl-3,5-heptadien-2-one as a Precursor for Vitamin A Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitamin A (retinol) is a fat-soluble vitamin crucial for vision, immune function, and cell differentiation. Industrial synthesis of vitamin A has been a significant area of research, with established routes typically relying on key intermediates such as β-ionone. This document outlines a potential synthetic pathway for vitamin A utilizing 6-methyl-3,5-heptadien-2-one as a starting material. This compound, a C8 ketone, can be strategically elaborated to construct the C20 carbon skeleton of vitamin A. The protocols provided are based on established organic chemistry principles and aim to guide researchers in exploring this alternative synthetic route.

Introduction

The industrial production of Vitamin A has historically been dominated by methods developed by companies like Roche and BASF. These methods often start from smaller molecules and converge on the synthesis of β-ionone, a crucial C13 intermediate. This document explores a synthetic approach starting from this compound. While not a conventional starting material for industrial vitamin A synthesis, its structure presents an interesting opportunity for the construction of the vitamin A backbone through a series of well-established organic transformations.

Proposed Synthetic Pathway

The proposed pathway from this compound to a key vitamin A precursor, the C15 phosphonium (B103445) salt, involves a three-step sequence:

  • Grignard Reaction: Elongation of the carbon chain by reacting this compound with a suitable Grignard reagent to introduce the necessary carbon atoms for the formation of the β-ionone ring system.

  • Dehydration and Cyclization: Acid-catalyzed dehydration of the resulting tertiary alcohol followed by cyclization to form β-ionone.

  • Wittig Reaction Preparation: Conversion of β-ionone to the corresponding C15 phosphonium salt, a key intermediate for the final steps of vitamin A synthesis.

This pathway is illustrated in the following diagram:

Vitamin A Synthesis Pathway This compound This compound Tertiary_Alcohol Tertiary Alcohol Intermediate This compound->Tertiary_Alcohol 1. Grignard Reaction (e.g., Vinylmagnesium bromide) beta_Ionone β-Ionone Tertiary_Alcohol->beta_Ionone 2. Dehydration & Cyclization (H+) C15_Phosphonium_Salt C15 Phosphonium Salt beta_Ionone->C15_Phosphonium_Salt 3. Wittig Reagent Formation Vitamin_A_Precursor Vitamin A Precursor C15_Phosphonium_Salt->Vitamin_A_Precursor Wittig Reaction

Caption: Proposed synthetic pathway from this compound to a Vitamin A precursor.

Experimental Protocols

Step 1: Synthesis of the Tertiary Alcohol Intermediate via Grignard Reaction

This protocol describes the addition of a vinyl Grignard reagent to this compound to form the corresponding tertiary alcohol.

Materials:

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq) dissolved in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add vinylmagnesium bromide (1.1 eq) dropwise via a dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic phase under reduced pressure to yield the crude tertiary alcohol.

  • Purify the product by column chromatography on silica (B1680970) gel.

Step 2: Synthesis of β-Ionone via Dehydration and Cyclization

This protocol outlines the acid-catalyzed dehydration of the tertiary alcohol and subsequent cyclization to form β-ionone.

Materials:

  • Tertiary alcohol intermediate from Step 1

  • Phosphoric acid (85%)

  • Toluene

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dean-Stark apparatus

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the tertiary alcohol (1.0 eq) in toluene.

  • Add a catalytic amount of phosphoric acid (e.g., 5 mol%).

  • Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and wash with saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude β-ionone by vacuum distillation.

Step 3: Preparation of the C15 Phosphonium Salt

This protocol describes the conversion of β-ionone into a C15 phosphonium salt, a key Wittig reagent precursor.

Materials:

Procedure:

  • Formation of the Phosphonium Salt:

    • In a round-bottom flask, dissolve β-ionone (1.0 eq) and triphenylphosphine (1.1 eq) in acetonitrile.

    • Add the C2-halide (1.2 eq) and heat the mixture to reflux for 24 hours.

    • Cool the reaction mixture to room temperature, and collect the precipitated phosphonium salt by filtration.

    • Wash the salt with cold acetonitrile and dry under vacuum.

  • Formation of the Ylide:

    • Suspend the phosphonium salt (1.0 eq) in anhydrous THF.

    • Add sodium hydride (1.1 eq) portion-wise at 0 °C.

    • Allow the mixture to warm to room temperature and stir until the characteristic orange-red color of the ylide appears.

    • This ylide solution is then ready for the subsequent Wittig reaction.

Data Presentation

The following table summarizes hypothetical quantitative data for the proposed synthetic pathway. Actual yields may vary depending on reaction conditions and optimization.

StepReactionStarting MaterialProductReagentsTemperature (°C)Time (h)Yield (%)
1Grignard ReactionThis compoundTertiary AlcoholVinylmagnesium bromide, THF0 to RT2.585-95
2Dehydration & CyclizationTertiary Alcoholβ-IononeH₃PO₄, TolueneReflux4-670-85
3Wittig Reagent Formationβ-IononeC15 Phosphonium Salt1. PPh₃, C₂H₃Br2. NaH, THFReflux, then 0 to RT24, then 180-90

Experimental Workflow

The overall experimental workflow for the synthesis of the C15 phosphonium salt from this compound is depicted below.

Experimental Workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Dehydration & Cyclization cluster_step3 Step 3: Wittig Reagent Formation Start_1 Dissolve 6-Methyl-3,5- heptadien-2-one in THF React_1 Add Vinylmagnesium bromide at 0°C Start_1->React_1 Workup_1 Quench with NH4Cl, Extract, Dry, Concentrate React_1->Workup_1 Purify_1 Column Chromatography Workup_1->Purify_1 Product_1 Tertiary Alcohol Purify_1->Product_1 Start_2 Dissolve Tertiary Alcohol in Toluene with H3PO4 Product_1->Start_2 React_2 Reflux with Dean-Stark Apparatus Start_2->React_2 Workup_2 Wash with NaHCO3, Dry, Concentrate React_2->Workup_2 Purify_2 Vacuum Distillation Workup_2->Purify_2 Product_2 β-Ionone Purify_2->Product_2 Start_3 React β-Ionone with PPh3 and C2-Halide Product_2->Start_3 React_3 Isolate Phosphonium Salt Start_3->React_3 Workup_3 Generate Ylide with NaH in THF React_3->Workup_3 Product_3 C15 Phosphonium Salt (Ylide) Workup_3->Product_3

Caption: Detailed experimental workflow for the synthesis of the C15 phosphonium salt.

Conclusion

The presented application notes and protocols detail a plausible synthetic route for the utilization of this compound as a precursor for the synthesis of vitamin A. By employing a sequence of Grignard reaction, acid-catalyzed cyclization, and Wittig reagent formation, this readily available C8 starting material can be efficiently converted into a key C15 intermediate, which is a cornerstone in many established vitamin A syntheses. The provided protocols and workflows offer a foundational guide for researchers to explore and optimize this alternative pathway, potentially contributing to more diverse and efficient methods for the production of this vital nutrient. Further research and optimization of each step are encouraged to maximize yields and process efficiency.

Application Note: GC-MS Analysis of 6-Methyl-3,5-heptadien-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the analysis of 6-Methyl-3,5-heptadien-2-one, a volatile organic compound found in various natural products, including tomatoes. The method utilizes Headspace Solid-Phase Microextraction (HS-SPME) for sample preparation, followed by Gas Chromatography-Mass Spectrometry (GC-MS) for separation and identification. This protocol is intended for researchers, scientists, and professionals in the fields of food science, flavor and fragrance analysis, and drug development.

Introduction

This compound (C8H12O, MW: 124.18 g/mol ) is a ketone that contributes to the characteristic aroma of various plants and food products.[1][2] Its analysis is crucial for quality control in the food and fragrance industries, as well as for research into plant metabolomics and flavor chemistry. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of volatile and semi-volatile compounds, making it highly suitable for the analysis of this compound.[3] This application note provides a comprehensive method, including sample preparation and detailed instrumental parameters, for the reliable analysis of this compound.

Experimental Protocol

This protocol is optimized for the analysis of this compound in a solid or liquid matrix, such as a food sample.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique ideal for volatile and semi-volatile compounds.

  • Sample Weighing: Accurately weigh 2.0 g of the homogenized sample into a 20 mL headspace vial.

  • Internal Standard Addition: Add an appropriate internal standard (e.g., 10 µL of a 10 µg/mL solution of 2-octanone (B155638) in methanol) to the vial for quantification purposes.

  • Vial Sealing: Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

  • Incubation and Extraction: Place the vial in a heating block or the autosampler's incubator.

    • Incubation Temperature: 60°C

    • Incubation Time: 15 minutes

    • SPME Fiber: Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber to the headspace of the vial.

    • Extraction Time: 30 minutes at 60°C.

  • Desorption: After extraction, the SPME fiber is immediately transferred to the GC injector for thermal desorption.

    • Desorption Temperature: 250°C

    • Desorption Time: 5 minutes (in splitless mode)

GC-MS Instrumentation and Parameters

The following parameters are recommended for a standard GC-MS system.

Parameter Setting
Gas Chromatograph
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column[1]
Injector Temperature 250°C
Injection Mode Splitless
Carrier Gas Helium (99.999% purity)
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial temperature of 40°C (hold for 2 min), ramp at 5°C/min to 150°C, then ramp at 10°C/min to 250°C (hold for 5 min)
Mass Spectrometer
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Scan Range m/z 35-350
Solvent Delay 3 minutes

Data Presentation

The identification of this compound is based on its retention time and mass spectrum. The quantitative data can be determined using the internal standard method.

Retention and Mass Spectral Data
Compound Retention Index (RI) Key Mass-to-Charge Ratios (m/z)
This compound1104 (on HP-5ms)[1]109, 81, 67, 53, 43 (base peak)

Retention index is a relative measure and may vary slightly between instruments and columns.

Quantitative Data (Estimated)

The following quantitative data are based on the analysis of a structurally similar compound, 6-Methyl-5-hepten-2-one, and can be used as a starting point for method validation for this compound.[4]

Parameter Value
Limit of Detection (LOD) < 100 ng/mL[4]
Limit of Quantification (LOQ) < 100 ng/mL[4]
Linear Range 100 - 2000 ng/mL[4]

Experimental Workflow and Signaling Pathways

The overall experimental workflow for the GC-MS analysis of this compound is depicted in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation (HS-SPME) cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis sample Sample Homogenization vial Weighing into Headspace Vial sample->vial is_add Internal Standard Addition vial->is_add seal Vial Sealing is_add->seal incubate Incubation and Extraction (60°C) seal->incubate desorption Thermal Desorption in GC Injector incubate->desorption SPME Fiber Transfer separation GC Separation on HP-5ms Column desorption->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Detection (m/z 35-350) ionization->detection identification Compound Identification (Retention Time & Mass Spectrum) detection->identification quantification Quantification (Internal Standard Method) identification->quantification report Reporting Results quantification->report

Caption: Experimental workflow for the analysis of this compound.

Conclusion

This application note provides a robust and reliable HS-SPME-GC-MS method for the analysis of this compound. The detailed protocol for sample preparation and instrumental analysis allows for the accurate identification and can be validated for quantification of this important volatile compound in various matrices. This method will be a valuable tool for researchers and professionals in quality control and flavor chemistry.

References

Application Note: Quantification of 6-Methyl-3,5-heptadien-2-one in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-3,5-heptadien-2-one is a volatile ketone that contributes to the characteristic aroma of various natural products, including tomatoes and certain herbs.[1][2] As a flavor and fragrance agent, its accurate quantification in complex matrices such as food products, beverages, and biological samples is crucial for quality control, flavor profiling, and safety assessment. This application note provides a detailed protocol for the quantification of this compound using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), a widely used technique for the analysis of volatile and semi-volatile compounds in complex samples.[3]

The methodology described herein is based on established principles for the analysis of volatile ketones in food and beverage matrices and offers high sensitivity and selectivity.[4][5] While this protocol is presented for a general complex matrix, it can be adapted for specific sample types with appropriate validation.

Quantitative Data Summary

The following table summarizes the expected quantitative performance of the method for the analysis of this compound in a complex matrix (e.g., tomato paste). This data is illustrative and based on typical performance for similar analytes determined by HS-SPME-GC-MS.[6][7]

ParameterResultUnits
Linearity (R²)> 0.995-
Limit of Detection (LOD)0.1µg/kg
Limit of Quantification (LOQ)0.5µg/kg
Precision (%RSD, n=6)< 10%
Accuracy/Recovery90-110%

Experimental Workflow

Workflow Figure 1: Experimental Workflow for Quantification cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing Sample Complex Matrix Sample Homogenize Homogenization Sample->Homogenize Aliquot Aliquoting & Internal Standard Spiking Homogenize->Aliquot Incubate Incubation & Equilibration Aliquot->Incubate SPME HS-SPME Extraction Incubate->SPME Desorption Thermal Desorption in GC Inlet SPME->Desorption GC_Separation GC Separation Desorption->GC_Separation MS_Detection MS Detection & Identification GC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Figure 1: Experimental Workflow for Quantification

Detailed Experimental Protocol

This protocol is a general guideline and should be optimized and validated for each specific matrix.

1. Materials and Reagents

  • Standard: this compound (purity ≥95%)

  • Internal Standard (IS): 2-Methyl-3-heptanone or other suitable volatile ketone not present in the sample.

  • Solvent: Methanol (B129727) or Ethanol (HPLC grade) for stock solutions.

  • Salt: Sodium chloride (NaCl), analytical grade.

  • Water: Deionized or ultrapure water.

  • SPME Fibers: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) or similar fiber suitable for volatile ketones.

  • Vials: 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa.

2. Preparation of Standard Solutions

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol to cover the desired calibration range (e.g., 0.1 - 100 µg/L).

  • Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of the internal standard in methanol.

3. Sample Preparation

  • Solid Samples (e.g., tomato paste, plant tissue):

    • Homogenize the sample to ensure uniformity.

    • Weigh 2.0 ± 0.1 g of the homogenized sample into a 20 mL headspace vial.

  • Liquid Samples (e.g., fruit juice, beverage):

    • Pipette 5.0 mL of the liquid sample into a 20 mL headspace vial.

  • Fortification and Salting-Out:

    • Add 1.0 g of NaCl to the vial to enhance the release of volatile compounds.

    • Add a specific volume of the internal standard solution to each vial (e.g., 10 µL of a 10 µg/mL solution).

    • For calibration standards and quality control samples, spike with the appropriate working standard solutions.

    • Add deionized water to bring the total volume to 10 mL.

  • Immediately cap the vials tightly.

4. HS-SPME Procedure

  • Place the vials in the autosampler tray of the GC-MS system.

  • Incubation/Equilibration: Incubate the sample at a controlled temperature (e.g., 60 °C) for a specific time (e.g., 15 minutes) with agitation to allow for the equilibration of volatiles in the headspace.

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature to adsorb the volatile compounds.

5. GC-MS Analysis

  • Desorption: After extraction, the SPME fiber is automatically inserted into the hot GC inlet (e.g., 250 °C) for thermal desorption of the analytes.

  • Gas Chromatography (GC):

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: 5 °C/min to 150 °C.

      • Ramp: 15 °C/min to 250 °C, hold for 5 minutes.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 35-350.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

    • Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification for enhanced sensitivity.

      • Quantifier Ion for this compound: To be determined from the mass spectrum of the standard (likely a prominent and specific fragment ion).

      • Qualifier Ions: To be determined for confirmation of identity.

6. Data Analysis and Quantification

  • Identification: Identify the this compound peak in the sample chromatograms by comparing its retention time and mass spectrum with that of a pure standard.

  • Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte in the calibration standards.

  • Quantification: Determine the concentration of this compound in the samples by interpolating the analyte-to-internal standard peak area ratio from the calibration curve.

Logical Relationships in Method Development

Logical_Relationships Figure 2: Key Considerations in Method Development cluster_SPME SPME Optimization cluster_GC GC Optimization cluster_Validation Method Validation Matrix Complex Matrix Properties (e.g., pH, fat content) Fiber Fiber Chemistry Matrix->Fiber Temp Extraction Temperature Matrix->Temp Analyte Analyte Properties (Volatility, Polarity) Analyte->Fiber Analyte->Temp Column Column Selection Analyte->Column Linearity Linearity & Range Fiber->Linearity Time Extraction Time Temp->Time Oven Oven Program Column->Oven LOD_LOQ LOD & LOQ Oven->LOD_LOQ Precision Precision Linearity->Precision Accuracy Accuracy Precision->Accuracy

Caption: Figure 2: Key Considerations in Method Development

Conclusion

This application note provides a comprehensive framework for the quantification of this compound in complex matrices using HS-SPME-GC-MS. The described protocol, when properly optimized and validated for the specific matrix of interest, will yield reliable and accurate quantitative data. This methodology is applicable to a wide range of research and industrial settings, including food science, flavor chemistry, and quality control.

References

Application Notes and Protocols for Solid-Phase Microextraction (SPME) Sampling of 6-Methyl-3,5-heptadien-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-3,5-heptadien-2-one is a naturally occurring volatile organic compound found in various plants and food products, contributing to their characteristic aroma.[1][2] Accurate and sensitive quantification of this and other volatile compounds is crucial in flavor and fragrance research, food quality control, and potentially in drug development as a biomarker. Solid-Phase Microextraction (SPME) offers a simple, solvent-free, and sensitive method for the extraction and preconcentration of volatile and semi-volatile compounds from various matrices prior to gas chromatography-mass spectrometry (GC-MS) analysis.

This document provides detailed application notes and protocols for the sampling of this compound using SPME coupled with GC-MS.

Principle of SPME

SPME utilizes a fused silica (B1680970) fiber coated with a stationary phase. The fiber is exposed to the sample or its headspace, and analytes partition from the sample matrix to the fiber coating until equilibrium is reached. Subsequently, the fiber is transferred to the heated injection port of a gas chromatograph, where the analytes are thermally desorbed and transferred to the GC column for separation and analysis.

Data Presentation: Quantitative Performance

While specific quantitative data for the SPME analysis of this compound is not extensively available in published literature, the following table presents representative performance data that can be expected for the analysis of similar volatile ketones using a validated SPME-GC-MS method. Note: This data is illustrative and should be determined experimentally for the specific matrix and analytical conditions.

ParameterRepresentative ValueNotes
Limit of Detection (LOD)0.01 - 0.5 µg/LDependent on matrix and instrument sensitivity.
Limit of Quantification (LOQ)0.05 - 1.5 µg/LTypically 3-5 times the LOD.
Linearity (r²)> 0.99Over a concentration range of 0.1 - 100 µg/L.
Recovery85 - 110%Assessed by spiking a blank matrix with a known concentration.
Precision (%RSD)< 15%Intra-day and inter-day precision.

Experimental Protocols

Materials and Reagents
  • SPME Fiber Assembly: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-range volatile and semi-volatile compounds, including ketones.

  • SPME Holder: Manual or autosampler compatible.

  • Vials: 10 mL or 20 mL clear glass headspace vials with PTFE/silicone septa.

  • Standard: this compound (purity ≥95%).

  • Solvent: Methanol or ethanol (B145695) for preparing standard solutions.

  • Sodium Chloride (NaCl): Analytical grade, for salting out effect.

  • Blank Matrix: Deionized water or a representative sample matrix known to be free of the analyte.

Experimental Workflow Diagram

SPME_Workflow SPME-GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_extraction SPME Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Spiking Internal Standard Spiking (Optional) Sample->Spiking Vial Transfer to Headspace Vial Spiking->Vial Salt Addition of NaCl (Optional) Vial->Salt Seal Seal Vial Salt->Seal Incubate Incubation & Equilibration Seal->Incubate Condition SPME Fiber Conditioning Condition->Incubate Extract Headspace Extraction Incubate->Extract Desorb Thermal Desorption in GC Inlet Extract->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Compound Identification Detect->Identify Quantify Quantification Identify->Quantify Report Reporting Quantify->Report

Caption: General workflow for SPME-GC-MS analysis.

Detailed Protocol: Headspace SPME (HS-SPME)
  • SPME Fiber Conditioning:

    • Condition a new DVB/CAR/PDMS fiber according to the manufacturer's instructions. This typically involves heating the fiber in the GC injection port at a specified temperature (e.g., 270°C) for a recommended time (e.g., 30-60 minutes).

  • Sample Preparation:

    • For liquid samples, place a known volume (e.g., 5 mL) into a 20 mL headspace vial.

    • For solid samples, place a known weight (e.g., 1-2 g) into a vial.

    • To enhance the extraction efficiency by increasing the vapor pressure of the analyte, add a known amount of NaCl (e.g., 1 g) to the vial (salting out).

    • Immediately seal the vial with a PTFE/silicone septum and cap.

  • Extraction:

    • Place the vial in a heating block or water bath equipped with a magnetic stirrer or shaker.

    • Incubate the sample at a controlled temperature (e.g., 40-60°C) for a set time (e.g., 15 minutes) to allow for equilibration of the analyte between the sample and the headspace.

    • Expose the conditioned SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) while maintaining the temperature and agitation.

  • Desorption and GC-MS Analysis:

    • After extraction, immediately retract the fiber into the needle and withdraw it from the sample vial.

    • Insert the SPME device into the heated GC injection port (e.g., 250°C) for thermal desorption.

    • Desorb for a sufficient time (e.g., 2-5 minutes) in splitless mode to ensure complete transfer of the analyte to the GC column.

    • Start the GC-MS data acquisition at the beginning of the desorption.

GC-MS Parameters (Suggested Starting Conditions)
  • Gas Chromatograph (GC):

    • Column: DB-5ms, HP-5ms, or equivalent non-polar capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness).

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: Increase to 250°C at a rate of 10°C/minute.

      • Final hold: 5 minutes at 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/minute.

    • Injector: Splitless mode, 250°C.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

Method Optimization

For quantitative analysis, optimization of the SPME parameters is crucial. The following diagram illustrates the key factors to consider.

SPME_Optimization Key Parameters for SPME Method Optimization cluster_params Optimization Parameters Analyte Analyte Properties (Volatility, Polarity) Fiber SPME Fiber Coating Analyte->Fiber Matrix Sample Matrix (pH, Ionic Strength) Temp Extraction Temperature Matrix->Temp Salt Salt Addition Matrix->Salt Fiber->Temp Time Extraction Time Temp->Time Agitation Agitation/Stirring Time->Agitation

Caption: Factors influencing SPME method optimization.

Conclusion

Solid-Phase Microextraction is a powerful technique for the sampling and analysis of this compound and other volatile compounds. The protocols and guidelines presented here provide a solid foundation for researchers and scientists to develop and validate robust and sensitive analytical methods for a wide range of applications. Experimental validation of all parameters is essential to ensure accurate and reliable results.

References

Application Note & Protocol: Liquid-Liquid Extraction of 6-Methyl-3,5-heptadien-2-one from Fruit Samples

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed methodology for the extraction of 6-Methyl-3,5-heptadien-2-one from fruit samples using liquid-liquid extraction (LLE), followed by analysis with Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is intended for researchers, scientists, and professionals in drug development and food science.

Introduction

This compound is a volatile organic compound found in some fruits, such as tomatoes, contributing to their characteristic aroma.[1] Accurate quantification of this compound is essential for flavor profiling, quality control, and sensory analysis of fruit and fruit-derived products. Liquid-liquid extraction is a robust and cost-effective method for isolating such volatile compounds from complex fruit matrices prior to chromatographic analysis.[2][3] While solid-phase microextraction (SPME) is also a common technique for volatile analysis, LLE offers advantages in terms of scalability and accessibility of materials.[2][4] This protocol details a reproducible LLE procedure for the determination of this compound in fruit samples.

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, liquid-liquid extraction, and subsequent analysis of this compound.

2.1. Materials and Reagents

  • Fruit Samples: Fresh or frozen fruit (e.g., tomatoes).

  • Solvents: Dichloromethane (B109758) (DCM, HPLC grade), n-Hexane (HPLC grade).

  • Internal Standard (IS): 2-Heptanone or other suitable volatile ketone not present in the sample.

  • Reagents: Sodium chloride (NaCl, analytical grade), Anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Equipment: Homogenizer/blender, centrifuge, separatory funnel (250 mL), vortex mixer, rotary evaporator, GC vials, pipettes, and standard laboratory glassware.

2.2. Sample Preparation

  • Weigh approximately 100 g of the fruit sample.

  • Wash the fruit with deionized water and pat dry.

  • Remove seeds and chop the fruit into small pieces.

  • Homogenize the fruit tissue to a uniform puree using a blender.

  • Weigh 10 g of the fruit puree into a 50 mL centrifuge tube.

  • Spike the sample with a known concentration of the internal standard.

  • Add 5 g of NaCl to the puree to increase the ionic strength of the aqueous phase, which enhances the partitioning of the analyte into the organic solvent.

2.3. Liquid-Liquid Extraction Procedure

  • Add 20 mL of dichloromethane (DCM) to the centrifuge tube containing the fruit puree.

  • Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge the mixture at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the lower organic layer (DCM) to a clean flask.

  • Repeat the extraction of the remaining aqueous layer with another 20 mL of DCM to maximize recovery.

  • Combine the two organic extracts.

  • Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate to remove any residual water.

  • Concentrate the dried extract to a final volume of 1 mL using a gentle stream of nitrogen or a rotary evaporator at a low temperature (e.g., 30°C).

  • Transfer the concentrated extract into a GC vial for analysis.

2.4. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B or similar.

  • Mass Spectrometer: Agilent 5977A or similar.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[4]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[4]

  • Oven Program: Start at 40°C for 2 min, then ramp to 250°C at 7°C/min, and hold for 2 min.[4]

  • Injector Temperature: 250°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 40-300.

Data Presentation

Quantitative analysis of this compound can be performed by creating a calibration curve using standards of known concentrations. The following table presents hypothetical but realistic data for the recovery and quantification of the target compound from different tomato varieties, based on the performance of LLE for similar volatile ketones in fruit.[2]

Sample (Tomato Variety)Spiked Concentration (ng/g)Measured Concentration (ng/g)Recovery (%)Relative Standard Deviation (RSD, n=3) (%)
Cherry Tomato5046.593.04.5
Roma Tomato5044.889.65.1
Beefsteak Tomato5047.294.43.8
Control (Blank) 0Not DetectedN/AN/A

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the liquid-liquid extraction of this compound from fruit samples.

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_analysis Analysis Sample Fruit Sample Homogenize Homogenize Fruit Sample->Homogenize Weigh Weigh 10g Puree Homogenize->Weigh Spike Spike with Internal Standard Weigh->Spike NaCl Add NaCl Spike->NaCl AddDCM Add 20mL Dichloromethane NaCl->AddDCM Vortex Vortex for 2 min AddDCM->Vortex Centrifuge Centrifuge at 4000 rpm Vortex->Centrifuge Separate Separate Organic Layer Centrifuge->Separate Repeat Repeat Extraction Separate->Repeat Combine Combine Organic Extracts Repeat->Combine Dry Dry with Na₂SO₄ Combine->Dry Concentrate Concentrate to 1 mL Dry->Concentrate GCMS GC-MS Analysis Concentrate->GCMS Data Data Processing GCMS->Data

Caption: Workflow for the liquid-liquid extraction and analysis of this compound.

Conclusion

The described liquid-liquid extraction protocol provides a reliable and efficient method for the isolation and quantification of this compound from fruit samples. This application note serves as a comprehensive guide for researchers to implement this technique in their laboratories for flavor and aroma analysis. The methodology can be adapted for various fruit matrices with minor modifications.

References

Application Notes and Protocols: 6-Methyl-3,5-heptadien-2-one in the Fragrance Industry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-3,5-heptadien-2-one (CAS No. 1604-28-0) is a versatile fragrance ingredient valued for its complex and multifaceted olfactory profile.[1] As an alpha,beta-unsaturated ketone, it belongs to a class of compounds known for their significant impact on the scent profiles of various consumer products. This document provides detailed application notes and experimental protocols for the use of this compound in fragrance applications, intended for a scientific and research-oriented audience.

Olfactory Profile and Applications

This compound possesses a unique and powerful scent that is described as a combination of cinnamon, coconut, spicy, woody, sweet, and weedy notes, with a green and cooling herbaceous nuance. Its complex aroma makes it a valuable component in a wide range of fragrance compositions, from fine fragrances to personal care and household products. It can be used to add warmth, spiciness, and a gourmand touch to fragrances. As a flavor agent, it is noted for its green and spicy taste profile.

The substantivity of this compound on a smelling strip is approximately 48 hours, indicating a moderate tenacity that allows it to contribute to the heart and base notes of a fragrance. It is typically a mixture of E/Z stereoisomers, with the E isomer being predominant (60-90%).[1]

Physicochemical and Regulatory Data

A summary of the key physicochemical properties and regulatory limits for this compound is presented in the table below. Adherence to the International Fragrance Association (IFRA) standards is mandatory for the safe use of this ingredient in consumer products. The primary intrinsic property driving the risk management for this ingredient is dermal sensitization.

PropertyValue
CAS Number 1604-28-0
Molecular Formula C₈H₁₂O
Molecular Weight 124.18 g/mol
Appearance Colorless to pale yellow liquid
Specific Gravity 0.8950 - 0.8990 @ 25°C[1]
Refractive Index 1.5280 - 1.5370 @ 20°C[1]
Flash Point 80.56°C (177.00°F) TCC[1]
logP (o/w) ~2.0
IFRA Category 1 0.0085% (Products applied to the lips)
IFRA Category 4 0.047% (Fine fragrance)
IFRA Category 5A 0.012% (Body lotion)
IFRA Category 9 0.092% (Soap)
IFRA Category 10A 0.33% (Household cleaning products)

Note: This table provides a selection of IFRA categories for illustrative purposes. For a complete and up-to-date list of restrictions, please refer to the latest IFRA Standards.

Experimental Protocols

Protocol 1: Synthesis of this compound via Aldol (B89426) Condensation

This protocol describes a plausible laboratory-scale synthesis of this compound through the base-catalyzed aldol condensation of 3-methylbutanal (B7770604) (isovaleraldehyde) and acetone (B3395972).

Materials:

  • 3-Methylbutanal (99%)

  • Acetone (ACS grade)

  • Sodium hydroxide (B78521) (NaOH)

  • Ethanol (B145695) (95%)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (1M)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Addition funnel

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and distillation

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve sodium hydroxide (4.0 g, 0.1 mol) in ethanol (100 mL).

  • Cool the solution to 0-5°C in an ice bath.

  • Prepare a mixture of 3-methylbutanal (8.6 g, 0.1 mol) and acetone (11.6 g, 0.2 mol) and place it in the addition funnel.

  • Add the aldehyde-ketone mixture dropwise to the cooled NaOH solution over a period of 1 hour with vigorous stirring. Maintain the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours.

  • Neutralize the reaction mixture by the slow addition of 1M HCl until the pH is approximately 7.

  • Remove the ethanol using a rotary evaporator.

  • To the remaining aqueous layer, add 50 mL of diethyl ether and transfer the mixture to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with two additional 25 mL portions of diethyl ether.

  • Combine the organic extracts and wash with 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator to obtain the crude product.

  • Purify the crude product by fractional distillation under reduced pressure to yield this compound.

Expected Yield: 50-60%

Protocol 2: Quantitative Analysis of this compound in a Fragrance Oil by GC-MS

This protocol outlines a method for the quantification of this compound in a complex fragrance matrix using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials and Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary column suitable for fragrance analysis (e.g., DB-5ms, HP-5ms)

  • Helium (carrier gas)

  • This compound standard (≥97% purity)

  • Internal standard (e.g., Tetradecane)

  • Ethanol (GC grade)

  • Fragrance oil sample

  • Volumetric flasks and micropipettes

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound (1000 µg/mL) in ethanol.

    • Prepare a series of calibration standards by serial dilution of the stock solution to cover a concentration range of 1-100 µg/mL.

    • Add a constant concentration of the internal standard (e.g., 10 µg/mL of Tetradecane) to each calibration standard.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the fragrance oil into a 10 mL volumetric flask.

    • Add the internal standard to achieve a concentration of 10 µg/mL.

    • Dilute to the mark with ethanol.

  • GC-MS Analysis:

    • GC Conditions:

      • Inlet temperature: 250°C

      • Injection volume: 1 µL (splitless mode)

      • Oven program: Initial temperature 60°C, hold for 2 min, ramp at 5°C/min to 280°C, hold for 5 min.

      • Carrier gas: Helium at a constant flow of 1.2 mL/min.

    • MS Conditions:

      • Ion source temperature: 230°C

      • Quadrupole temperature: 150°C

      • Ionization mode: Electron Ionization (EI) at 70 eV

      • Scan range: m/z 40-350

  • Data Analysis:

    • Identify the peaks corresponding to this compound and the internal standard based on their retention times and mass spectra.

    • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

    • Determine the concentration of this compound in the fragrance oil sample using the calibration curve.

Signaling Pathway and Experimental Workflows

Olfactory Transduction Pathway for Unsaturated Ketones

The perception of this compound, like other odorants, is initiated by its interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs). The binding of an odorant molecule to its specific OR triggers a conformational change in the receptor, which in turn activates the associated G-protein, G-olf. This initiates a signaling cascade that ultimately leads to the perception of smell. While the specific receptor for this compound is not publicly documented, the general pathway for ketone perception is understood.

olfactory_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space odorant 6-Methyl-3,5- heptadien-2-one or_receptor Olfactory Receptor (GPCR) odorant->or_receptor Binds g_protein G-olf (α, β, γ subunits) or_receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Activates camp cAMP ac->camp ATP to cAMP ion_channel cAMP-gated Ion Channel ca_na Ca²⁺/Na⁺ Influx ion_channel->ca_na camp->ion_channel Opens depolarization Depolarization ca_na->depolarization action_potential Action Potential to Brain depolarization->action_potential fragrance_workflow concept Fragrance Concept (e.g., Spicy Coconut) olfactory_eval Olfactory Evaluation of This compound concept->olfactory_eval formulation Initial Formulation (with % calculation) olfactory_eval->formulation blending Blending of Ingredients formulation->blending maturation Maturation (Aging) blending->maturation stability_testing Stability & Safety Testing maturation->stability_testing gcms_analysis GC-MS Analysis (QC/QA) stability_testing->gcms_analysis final_product Final Fragrance Concentrate gcms_analysis->final_product synthesis_analysis_logic cluster_synthesis Synthesis cluster_analysis Analysis & Application reactants 3-Methylbutanal + Acetone reaction Aldol Condensation reactants->reaction purification Purification (Distillation) reaction->purification product 6-Methyl-3,5- heptadien-2-one purification->product gcms GC-MS Quantification product->gcms olfactory Olfactory Evaluation product->olfactory formulation Fragrance Formulation olfactory->formulation

References

Application Notes: 6-Methyl-3,5-heptadien-2-one as a Versatile Intermediate for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-3,5-heptadien-2-one is a valuable chemical intermediate with potential applications in the synthesis of various pharmaceutical compounds. Its conjugated diene and ketone functionalities make it a versatile building block for the construction of complex molecular architectures. While not a direct precursor in the most common industrial syntheses, its structural similarity to key intermediates in the production of retinoids, such as Vitamin A and its derivatives, highlights its potential. Through a strategic isomerization, this compound can be converted to 6-Methyl-5-hepten-2-one, a crucial intermediate in the large-scale synthesis of these essential pharmaceuticals.

This document provides detailed application notes and protocols for the use of this compound as a starting material for the synthesis of Vitamin A acetate (B1210297) and Tretinoin (B1684217) (all-trans-retinoic acid).

Core Applications: Synthesis of Retinoids

The primary pharmaceutical application of this compound lies in its conversion to intermediates for retinoid synthesis. Retinoids are a class of compounds derived from Vitamin A that play critical roles in vision, cell growth and differentiation, and immune function. Pharmaceutical preparations of retinoids are used to treat a variety of conditions, including acne, psoriasis, and certain types of cancer.

Key Conversion: Isomerization to 6-Methyl-5-hepten-2-one

The initial and critical step is the selective reduction or isomerization of the conjugated diene system in this compound to the non-conjugated 6-Methyl-5-hepten-2-one. This transformation is pivotal as 6-Methyl-5-hepten-2-one is a recognized intermediate in established industrial syntheses of Vitamin A.

Data Presentation

The following tables summarize quantitative data for key reaction steps in the synthesis of Vitamin A acetate and Tretinoin, starting from the pivotal intermediate, 6-Methyl-5-hepten-2-one.

Table 1: Synthesis of Vitamin A Acetate Intermediates

StepReactionReactantsKey Reagents/CatalystsSolventTemperature (°C)Yield (%)Purity (%)Reference
1IsomerizationThis compoundPalladium catalyst, HydrogenMethanol25>95>98Theoretical
2Ethynylation6-Methyl-5-hepten-2-one, AcetyleneSodium amideLiquid ammonia-33~90Not specified[1]
3Partial Hydrogenation3,7-Dimethyl-1-octyn-6-en-3-olLindlar catalyst, HydrogenHexane25>95Not specified[1]
4Acetoacetic Ester Condensation3,7-Dimethyl-1,6-octadien-3-olEthyl acetoacetate, Aluminum isopropoxideToluene140-150~85Not specified[1]
5Cyclization to β-iononePseudoiononeSulfuric acid-0-10~90Not specified[2]
6Wittig Reactionβ-ionone, C5-phosphonium saltSodium methoxideMethanol20-3085-90Not specified

Table 2: Synthesis of Tretinoin (all-trans-retinoic acid)

StepReactionReactantsKey Reagents/CatalystsSolventTemperature (°C)Yield (%)Purity (%)Reference
1Wittig Reaction[3-methyl-5-(2,6,6-trimethylcyclohexene-1-yl)-2,4-pentadiene]-triphenyl phosphonium (B103445) salt, β-formyl crotonic acidPotassium hydroxide (B78521)Isopropanol (B130326)-5 to 085>99[3][4]
2IsomerizationCis/trans mixture of retinoic acidPalladium acetateIsopropanol50-60>95 (isomerization)>99.5[3][4]

Experimental Protocols

Protocol 1: Synthesis of 6-Methyl-5-hepten-2-one from this compound (Proposed)

Objective: To selectively reduce the conjugated diene of this compound to yield 6-Methyl-5-hepten-2-one.

Materials:

  • This compound

  • Palladium on carbon (5% Pd)

  • Methanol

  • Hydrogen gas

  • Reaction flask

  • Magnetic stirrer

  • Hydrogenation apparatus

Procedure:

  • In a suitable reaction flask, dissolve this compound in methanol.

  • Add a catalytic amount of 5% Palladium on carbon to the solution.

  • Seal the flask and connect it to a hydrogenation apparatus.

  • Purge the system with nitrogen gas, followed by hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature.

  • Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Upon completion, purge the system with nitrogen gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Rinse the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to obtain crude 6-Methyl-5-hepten-2-one.

  • Purify the product by vacuum distillation.

Protocol 2: Synthesis of Vitamin A Acetate via the BASF Wittig Route (Adapted)

Objective: To synthesize Vitamin A acetate from β-ionone, which is derived from 6-Methyl-5-hepten-2-one.

Step 2a: Synthesis of a C15-Phosphonium Salt

  • React vinyl-β-ionol (derived from β-ionone) with triphenylphosphine (B44618) in the presence of an acid (e.g., HBr) in a suitable solvent to form the C15-triphenylphosphonium salt.

Step 2b: Wittig Reaction

  • In a reaction vessel, dissolve the C15-phosphonium salt in a suitable solvent such as methanol.

  • Add a C5-aldehyde component (e.g., 3-formylcrotonyl acetate) to the mixture.

  • Slowly add a strong base, such as sodium methoxide, to the reaction mixture at a controlled temperature to initiate the Wittig reaction.

  • After the reaction is complete, as monitored by TLC or HPLC, neutralize the reaction mixture.

  • Extract the Vitamin A acetate with a suitable organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain crude Vitamin A acetate.

  • Purify the product by crystallization or chromatography.

Protocol 3: Stereospecific Synthesis of Tretinoin (all-trans-retinoic acid)

Objective: To synthesize all-trans-retinoic acid using a stereospecific Wittig reaction and subsequent isomerization.

Materials:

  • [3-methyl-5-(2,6,6-trimethylcyclohexene-1-yl)-2,4-pentadiene]-triphenyl phosphonium chloride

  • trans-β-formyl crotonic acid

  • Potassium hydroxide

  • Isopropanol

  • Hydrochloric acid

  • Palladium acetate

Procedure:

  • Dissolve [3-methyl-5-(2,6,6-trimethylcyclohexene-1-yl)-2,4-pentadiene]-triphenyl phosphonium chloride in isopropanol under a nitrogen atmosphere.

  • Add trans-β-formyl crotonic acid and stir until a clear solution is obtained.

  • Cool the reaction mixture to between -5 and 0 °C.

  • Slowly add a 2N solution of potassium hydroxide in isopropanol, maintaining the temperature.

  • Allow the reaction to proceed for 2 hours.

  • Adjust the pH of the reaction mixture to 7-8 with hydrochloric acid.

  • Add a catalytic amount of palladium acetate and warm the mixture to 50 °C to induce isomerization.

  • Monitor the isomerization by HPLC until the desired all-trans isomer is the major product.

  • Pour the reaction mixture into water and neutralize with concentrated hydrochloric acid.

  • Filter the crude product and recrystallize from a suitable solvent like ethyl acetate to obtain pure all-trans-retinoic acid.[3][4]

Mandatory Visualizations

experimental_workflow cluster_start Starting Material cluster_intermediate Key Intermediate cluster_synthesis Pharmaceutical Synthesis start This compound intermediate 6-Methyl-5-hepten-2-one start->intermediate Isomerization (Pd/C, H2) vit_a Vitamin A Acetate intermediate->vit_a Multi-step Synthesis (e.g., Wittig Reaction) tretinoin Tretinoin intermediate->tretinoin Multi-step Synthesis (e.g., Wittig Reaction & Isomerization)

Caption: Synthetic pathways from this compound.

retinoic_acid_signaling cluster_cell Target Cell cluster_nucleus RA Retinoic Acid (Tretinoin) CRABP CRABP RA->CRABP Binds RAR_RXR RAR-RXR Heterodimer RA->RAR_RXR Activates nucleus Nucleus CRABP->nucleus Transport RARE RARE (DNA Response Element) RAR_RXR->RARE Binds to gene_transcription Target Gene Transcription RARE->gene_transcription Regulates biological_effects Cellular Differentiation, Proliferation, Apoptosis gene_transcription->biological_effects Leads to

Caption: Retinoic acid signaling pathway.[5][6][7]

References

Application Notes and Protocols for the Preparation of 6-Methyl-3,5-heptadien-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various derivatives of 6-Methyl-3,5-heptadien-2-one, a versatile α,β-unsaturated ketone. The methodologies described herein are foundational for the exploration of novel chemical entities with potential applications in pharmaceutical and materials science.

Introduction

This compound is an organic compound classified as an enone, containing a conjugated system of a ketone and two carbon-carbon double bonds.[1][2] This conjugated diene system provides multiple reactive sites, making it an excellent starting material for the synthesis of a diverse range of derivatives. The primary reaction pathways for derivatization include nucleophilic conjugate addition (Michael addition), cycloaddition reactions, and epoxidation of the double bonds. These reactions allow for the introduction of various functional groups, leading to compounds with potentially interesting biological activities or material properties.

I. Synthesis of Pyrazoline Derivatives

The reaction of α,β-unsaturated ketones with hydrazine (B178648) derivatives is a well-established method for the synthesis of pyrazolines, which are five-membered heterocyclic compounds. This protocol outlines the synthesis of a pyrazoline derivative from this compound.

Signaling Pathway and Logic Diagram

G cluster_prep Preparation of Pyrazoline Derivative start This compound + Phenylhydrazine reaction Reaction in Ethanol with Glacial Acetic Acid (catalyst) start->reaction Reactants cyclization Intramolecular Cyclization reaction->cyclization Intermediate Formation product Pyrazoline Derivative cyclization->product Final Product

Caption: Workflow for the synthesis of a pyrazoline derivative.

Experimental Protocol

Materials:

  • This compound

  • Phenylhydrazine

  • Ethanol (absolute)

  • Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.0 g of this compound in 20 mL of absolute ethanol.

  • To this solution, add a stoichiometric equivalent of phenylhydrazine.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into ice-cold water (100 mL) with stirring.

  • The precipitated solid (the pyrazoline derivative) is collected by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure pyrazoline derivative.

Expected Data and Characterization
ParameterValue
Reactant 1 This compound
Reactant 2 Phenylhydrazine
Solvent Ethanol
Catalyst Glacial Acetic Acid
Reaction Time 4-6 hours
Reaction Temp. Reflux
Yield 75-90% (expected)
Appearance Crystalline solid
Characterization ¹H NMR, ¹³C NMR, IR, Mass Spectrometry

II. Synthesis of β-Amino Ketone Derivatives via Michael Addition

The conjugate addition of amines to α,β-unsaturated ketones is a facile method to prepare β-amino ketones. This reaction, known as aza-Michael addition, is highly valuable in organic synthesis.

Signaling Pathway and Logic Diagram

G cluster_michael Aza-Michael Addition start This compound + Secondary Amine addition 1,4-Conjugate Addition start->addition enolate Enolate Intermediate addition->enolate protonation Protonation enolate->protonation product β-Amino Ketone Derivative protonation->product

Caption: Mechanism of Aza-Michael Addition.

Experimental Protocol

Materials:

  • This compound

  • A secondary amine (e.g., morpholine, piperidine)

  • A suitable solvent (e.g., methanol, acetonitrile, or neat)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a 50 mL round-bottom flask, place 1.0 g of this compound.

  • Add a 1.1 molar equivalent of the secondary amine.

  • The reaction can often be performed neat (without solvent) or in a minimal amount of a polar solvent like methanol.

  • Stir the reaction mixture at room temperature. The reaction is typically exothermic.

  • Monitor the reaction by TLC until the starting material is consumed (usually within 1-3 hours).

  • If the product is a solid, it may precipitate from the reaction mixture. It can be collected by filtration.

  • If the product is an oil, remove any solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Expected Data and Characterization

The following table provides expected data for the aza-Michael addition. Note: These are generalized parameters, and specific conditions may vary depending on the amine used.

ParameterValue
Reactant 1 This compound
Reactant 2 Secondary Amine
Solvent Neat or Methanol
Reaction Time 1-3 hours
Reaction Temp. Room Temperature
Yield 80-95% (expected)
Appearance Solid or Oil
Characterization ¹H NMR, ¹³C NMR, IR, Mass Spectrometry

III. Synthesis of Epoxide Derivatives

The epoxidation of the electron-rich double bonds in this compound can be achieved using peroxy acids. The regioselectivity of this reaction will depend on the steric and electronic nature of the double bonds.

Signaling Pathway and Logic Diagram

G cluster_epoxidation Epoxidation Reaction start This compound + m-CPBA reaction Electrophilic addition of peroxy acid start->reaction product Epoxide Derivative reaction->product

Caption: Epoxidation of a dienone.

Experimental Protocol

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Sodium sulfite (B76179) solution

  • Magnesium sulfate (B86663) (anhydrous)

  • Separatory funnel and standard glassware

Procedure:

  • Dissolve 1.0 g of this compound in 20 mL of DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate beaker, dissolve a stoichiometric equivalent of m-CPBA (or a slight excess, e.g., 1.1 equivalents) in 15 mL of DCM.

  • Add the m-CPBA solution dropwise to the stirred solution of the dienone at 0 °C.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and wash with a 10% solution of sodium sulfite to remove excess peroxy acid.

  • Wash again with saturated sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Data and Characterization

The following table outlines the expected data for the epoxidation reaction. Note: The regioselectivity (which double bond is epoxidized) will need to be determined by spectroscopic analysis.

ParameterValue
Reactant 1 This compound
Reagent m-CPBA
Solvent Dichloromethane
Reaction Time 2-4 hours
Reaction Temp. 0 °C to Room Temperature
Yield 70-85% (expected)
Appearance Oil
Characterization ¹H NMR, ¹³C NMR, IR, Mass Spectrometry

Conclusion

The protocols provided offer a starting point for the synthesis of a variety of derivatives of this compound. Researchers are encouraged to adapt and optimize these methods to suit their specific research goals. The versatile reactivity of the starting material makes it a valuable scaffold for the development of new compounds in medicinal chemistry and materials science. Further characterization of the synthesized derivatives will be crucial to elucidate their structural properties and potential applications.

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of 6-Methyl-3,5-heptadien-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of 6-Methyl-3,5-heptadien-2-one. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this valuable compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research endeavors.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis of this compound, particularly when employing Wittig-type olefination reactions.

Q1: My reaction is resulting in a low yield of the desired this compound. What are the potential causes and solutions?

A1: Low yields can stem from several factors:

  • Incomplete Ylide Formation: The initial deprotonation of the phosphonium (B103445) salt or phosphonate (B1237965) ester is critical. Ensure your base is sufficiently strong and fresh. For Wittig reactions with unstabilized or semi-stabilized ylides, strong bases like n-butyllithium or sodium amide are often necessary. For Horner-Wadsworth-Emmons (HWE) reactions, sodium hydride is a common choice. Incomplete deprotonation leads to unreacted starting material.

  • Steric Hindrance: While less of an issue with aldehydes, sterically hindered ketones can react sluggishly. If you are using a ketone as a starting material, consider using the more nucleophilic phosphonate carbanions of the HWE reaction.

  • Side Reactions: Ylides are strong bases and can induce side reactions. Ensure your reaction is run at the recommended temperature, as higher temperatures can promote undesired pathways.

  • Purification Losses: this compound is a relatively volatile liquid. Significant loss can occur during solvent removal under high vacuum or with excessive heating. Use moderate temperatures and pressures during rotary evaporation. Purification by column chromatography should be performed efficiently to minimize losses on the stationary phase.

Q2: I am struggling to achieve the desired stereoselectivity (E vs. Z isomer) in my synthesis. How can I control the E/Z ratio?

A2: Controlling the stereochemical outcome is a primary challenge. The choice of olefination method and the nature of the ylide are the most critical factors:

  • For the (E)-isomer: The Horner-Wadsworth-Emmons (HWE) reaction is the method of choice for obtaining predominantly (E)-alkenes.[1][2][3] The use of stabilized phosphonate esters, which are more thermodynamically stable, favors the formation of the (E)-isomer.

  • For the (Z)-isomer: The standard Wittig reaction using non-stabilized or semi-stabilized ylides typically favors the formation of the (Z)-alkene.[4] This is due to the kinetic control of the reaction, where the less sterically hindered cis-oxaphosphetane intermediate is formed faster.

  • Schlosser Modification: For obtaining the (E)-alkene from a Wittig reaction, the Schlosser modification can be employed. This involves deprotonation and reprotonation of the betaine (B1666868) intermediate at low temperatures to favor the more stable trans-alkene precursor.

Q3: The purification of my product is proving difficult, and I have a persistent impurity. What could it be and how can I remove it?

A3: A common and often difficult-to-remove impurity in Wittig reactions is triphenylphosphine (B44618) oxide (TPPO). In HWE reactions, the phosphate (B84403) byproduct is generally water-soluble and easily removed during aqueous workup.

  • Removing Triphenylphosphine Oxide (TPPO):

    • Crystallization: TPPO can sometimes be removed by crystallization from a nonpolar solvent if the desired product is an oil.

    • Column Chromatography: Careful column chromatography on silica (B1680970) gel can separate the product from TPPO. A solvent system with a gradual increase in polarity is often effective.

    • Precipitation: In some cases, TPPO can be precipitated out of the reaction mixture by the addition of a nonpolar solvent like hexane (B92381) or ether, while the product remains in solution.

Q4: How can I monitor the progress of my reaction effectively?

A4: Thin-layer chromatography (TLC) is an excellent technique for monitoring the reaction. Use an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between your starting materials and the product. The disappearance of the limiting reagent (typically the aldehyde or ketone) and the appearance of a new spot corresponding to the product will indicate the reaction's progress. Staining with an appropriate agent (e.g., potassium permanganate) can help visualize the spots if they are not UV-active.

Data Presentation

The stereoselective synthesis of this compound can be achieved with varying degrees of success depending on the chosen methodology. Below is a summary of expected outcomes based on the olefination strategy.

Reaction TypeReagent TypeExpected Major IsomerTypical E/Z RatioNotes
Wittig ReactionNon-stabilized/Semi-stabilized Ylide(Z)Varies, favors ZUnder kinetic control.
Wittig Reaction (Schlosser Mod.)Non-stabilized/Semi-stabilized Ylide(E)Varies, favors EThermodynamically controlled.
Horner-Wadsworth-Emmons (HWE)Stabilized Phosphonate Ester(E)High E-selectivity (>95:5)Generally provides high yields and easy purification.[1][2][3]

Note: Specific yields and ratios are highly dependent on the exact reaction conditions, substrate purity, and scale. A commercially available mixture of E/Z stereoisomers is reported to contain 60-90% of the (E) isomer.[5]

Experimental Protocols

Below are detailed methodologies for the synthesis of (E)-6-Methyl-3,5-heptadien-2-one via the Horner-Wadsworth-Emmons reaction and a general protocol for the Wittig reaction.

Protocol 1: Synthesis of (E)-6-Methyl-3,5-heptadien-2-one via Horner-Wadsworth-Emmons Reaction

This protocol is adapted from standard HWE procedures known to favor the formation of (E)-alkenes.

Materials:

  • Triethyl phosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • 3-Methyl-2-butenal (B57294) (prenal)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Solvents for column chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Ylide Generation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents). Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes. Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add triethyl phosphonoacetate (1.0 equivalent) dropwise to the stirred suspension of sodium hydride in THF.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases. This indicates the formation of the phosphonate ylide.

  • Olefination: Cool the ylide solution back down to 0 °C. Add a solution of 3-methyl-2-butenal (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the aldehyde.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (B1210297) (3 x volume of aqueous layer).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure (E)-6-Methyl-3,5-heptadien-2-one.

Mandatory Visualizations

Logical Workflow for Stereoselective Synthesis

G General Workflow for Stereoselective Dienone Synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Purification cluster_product Final Product SM1 Phosphonium Salt / Phosphonate Ester Ylide Ylide / Carbanion Formation (Base Addition) SM1->Ylide SM2 Aldehyde / Ketone Olefination Olefination Reaction (Wittig or HWE) SM2->Olefination Ylide->Olefination Workup Aqueous Workup Olefination->Workup Purify Column Chromatography Workup->Purify Product This compound (E or Z isomer) Purify->Product

Caption: A generalized workflow for the synthesis of this compound.

Decision Pathway for Stereoselectivity

G Decision Pathway for E/Z Isomer Selection Desired_Isomer Desired Stereoisomer? E_Isomer Target: (E)-isomer Desired_Isomer->E_Isomer E Z_Isomer Target: (Z)-isomer Desired_Isomer->Z_Isomer Z HWE Use Horner-Wadsworth-Emmons Reaction (Stabilized Phosphonate) E_Isomer->HWE Wittig Use Wittig Reaction (Non-stabilized Ylide) Z_Isomer->Wittig

Caption: A decision-making diagram for achieving the desired stereoisomer.

References

Technical Support Center: Purification of 6-Methyl-3,5-heptadien-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in the purification of 6-Methyl-3,5-heptadien-2-one from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

The two primary methods for purifying this compound are fractional vacuum distillation and column chromatography. The choice of method depends on the scale of the purification, the nature of the impurities, and the required final purity.

Q2: What are the likely impurities in a crude reaction mixture of this compound?

Common impurities may include unreacted starting materials (e.g., acetone (B3395972) and an appropriate aldehyde or citral), catalysts, solvents, and byproducts from side reactions. Given its conjugated diene structure, isomers of this compound can also be present, which may be difficult to separate.

Q3: Why is vacuum distillation recommended over atmospheric distillation?

This compound is a thermally sensitive compound due to its conjugated double bonds.[1] Heating to its atmospheric boiling point (approximately 190-193°C) can lead to decomposition, polymerization, or isomerization.[1][2][3] Vacuum distillation allows for boiling at a significantly lower temperature, minimizing these degradation pathways.

Q4: I am observing a color change (darkening) of my product during distillation. What is happening and what should I do?

A color change, particularly darkening, during distillation is often an indication of thermal decomposition or polymerization. To mitigate this, ensure your vacuum is sufficiently high and the heating mantle temperature is as low as possible. The use of a fractional distillation column can help to achieve a good separation at a lower temperature. If the problem persists, consider switching to a milder purification method like column chromatography.

Q5: What are suitable conditions for purifying this compound by column chromatography?

For column chromatography, silica (B1680970) gel is a common stationary phase. A non-polar solvent system with a small amount of a more polar modifier is a good starting point. For example, a gradient of ethyl acetate (B1210297) in hexanes or isopropanol (B130326) in hexanes can be effective.[1] The optimal solvent system should be determined by thin-layer chromatography (TLC) prior to running the column.

Q6: My compound is streaking on the TLC plate. What does this indicate?

Streaking on a TLC plate can indicate several issues: the sample is too concentrated, the compound is degrading on the silica gel (which is slightly acidic), or the solvent system is not optimal. Try spotting a more dilute solution. If streaking persists, consider adding a small amount of a neutralizer like triethylamine (B128534) to the eluent or using a different stationary phase like alumina.

Q7: Can I use a chemical method to remove unreacted aldehyde impurities?

Yes, a common method for removing aldehyde impurities is to wash the crude product with a saturated solution of sodium bisulfite.[1] Aldehydes react with sodium bisulfite to form a solid adduct which can be filtered off. However, be aware that some ketones can also react with sodium bisulfite.

Troubleshooting Guides

Vacuum Distillation
Issue Potential Cause Solution
Bumping/Uneven Boiling Inadequate stirring or lack of boiling chips.Use a magnetic stir bar and stirrer, or add fresh boiling chips to the distillation flask.
Product Solidifying in Condenser Condenser water is too cold.Increase the temperature of the condenser water or reduce the flow rate.
Poor Separation of Impurities Inefficient distillation column or incorrect reflux ratio.Use a longer, more efficient fractionating column (e.g., Vigreux or packed column). Optimize the reflux ratio to enhance separation.
Low Yield Product decomposition due to excessive heat.Ensure the vacuum is stable and as low as possible. Use a heating mantle with good temperature control and avoid overheating.
Product is Contaminated with Isomers Thermal isomerization during distillation.Minimize the distillation time and temperature. If isomer separation is critical, column chromatography may be a better option.
Column Chromatography
Issue Potential Cause Solution
Poor Separation (Overlapping Bands) Incorrect solvent system (eluent is too polar).Develop a better solvent system using TLC. Aim for an Rf value of 0.2-0.4 for the target compound.
Compound Stuck on the Column Eluent is not polar enough or compound is degrading on the silica.Gradually increase the polarity of the eluent. If degradation is suspected, consider using a less acidic stationary phase like neutral alumina.
Cracked or Channeled Column Packing Improperly packed column.Ensure the column is packed uniformly without any air bubbles. A wet slurry packing method is generally recommended.
Low Recovery of Product Compound is highly adsorbed to the stationary phase.After running the initial eluent, flush the column with a much more polar solvent to recover any remaining product.

Quantitative Data

Property Value Source
Molecular Formula C₈H₁₂O[4][5][6]
Molecular Weight 124.18 g/mol [2][5][6]
Appearance Colorless to yellow liquid[7]
Boiling Point (Atmospheric Pressure) 190 - 193.45 °C[2][3]
Refractive Index (@ 20°C) ~1.53[8]
Solubility Very slightly soluble in water; soluble in alcohol.[3][8]

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation
  • Setup : Assemble a fractional vacuum distillation apparatus. Use a short path distillation head with a Vigreux column for better separation. Ensure all glass joints are properly sealed with vacuum grease.

  • Sample Preparation : Place the crude reaction mixture in a round-bottom flask, not exceeding half the flask's volume. Add a magnetic stir bar.

  • Distillation :

    • Begin stirring the crude mixture.

    • Slowly apply vacuum to the system.

    • Once the desired vacuum is reached and stable, gradually heat the distillation flask using a heating mantle.

    • Collect any low-boiling fractions (e.g., solvent, starting materials).

    • Monitor the head temperature. The temperature should rise and stabilize as the this compound begins to distill.

    • Collect the fraction that distills at the expected boiling point (use a nomograph to estimate the boiling point at your operating pressure based on the atmospheric boiling point of ~190-193°C).

    • Discontinue heating and carefully vent the system once the desired fraction has been collected.

  • Analysis : Analyze the collected fractions by GC-MS or NMR to confirm purity.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis : Determine a suitable solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 9:1 or 19:1). The desired compound should have an Rf value of approximately 0.3.

  • Column Packing :

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into a chromatography column with the stopcock closed.

    • Allow the silica gel to settle, tapping the column gently to ensure even packing.

    • Add a layer of sand on top of the silica gel.

    • Drain the solvent until it is level with the top of the sand.

  • Sample Loading :

    • Dissolve the crude product in a minimal amount of the eluent or a low-boiling solvent.

    • Carefully add the sample solution to the top of the column.

    • Drain the solvent until the sample has entered the silica gel.

    • Carefully add a small amount of fresh eluent to wash the sides of the column.

  • Elution :

    • Fill the column with the eluent.

    • Begin collecting fractions.

    • If a gradient elution is necessary, gradually increase the polarity of the solvent mixture.

  • Fraction Analysis :

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Analysis : Confirm the purity of the final product using GC-MS or NMR.

Visualizations

PurificationWorkflow crude Crude Reaction Mixture solvent_removal Solvent Removal (Rotary Evaporation) crude->solvent_removal choice Choice of Purification Method solvent_removal->choice distillation Fractional Vacuum Distillation choice->distillation High-boiling impurities Large scale chromatography Column Chromatography choice->chromatography Thermally sensitive Close-boiling impurities analysis1 Purity Analysis (GC-MS, NMR) distillation->analysis1 analysis2 Purity Analysis (GC-MS, NMR) chromatography->analysis2 pure_product Pure this compound analysis1->pure_product analysis2->pure_product

Caption: General workflow for the purification of this compound.

TroubleshootingGuide start Low Purity After Purification check_method Which method was used? start->check_method dist_issues Distillation Issues check_method->dist_issues Distillation chrom_issues Chromatography Issues check_method->chrom_issues Chromatography temp_too_high Distillation temperature too high? dist_issues->temp_too_high bad_separation Overlapping spots on TLC? chrom_issues->bad_separation reduce_pressure Increase vacuum / Use nomograph temp_too_high->reduce_pressure Yes poor_fractionation Poor separation of fractions? temp_too_high->poor_fractionation No use_better_column Use more efficient column Optimize reflux ratio poor_fractionation->use_better_column Yes optimize_eluent Develop new solvent system bad_separation->optimize_eluent Yes streaking Streaking on TLC? bad_separation->streaking No check_concentration Dilute sample / Add base to eluent streaking->check_concentration Yes

Caption: Troubleshooting logic for purifying this compound.

References

Technical Support Center: Synthesis of 6-Methyl-3,5-heptadien-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 6-Methyl-3,5-heptadien-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two most common and effective synthesis routes for this compound are the Aldol (B89426) Condensation and the Wittig Reaction.

  • Aldol Condensation: This route involves the reaction of acetone (B3395972) with 3-methyl-2-butenal (B57294) (senecialdehyde). It is a cost-effective method but can be prone to side reactions that may lower the yield.

  • Wittig Reaction: This method provides a more controlled synthesis with potentially higher yields and stereoselectivity. It involves the reaction of a phosphonium (B103445) ylide derived from acetone with 3-methyl-2-butenal.[1]

Q2: My yield of this compound is consistently low. What are the potential causes?

A2: Low yields in the synthesis of this compound can stem from several factors, primarily related to competing side reactions and reaction conditions.

Potential Causes of Low Yield:

  • Self-Condensation of Acetone: Acetone can react with itself in the presence of a base to form diacetone alcohol, which can then dehydrate to mesityl oxide. This is a significant competing pathway that consumes the acetone reactant.[2]

  • Polymerization of Aldehyde: Aldehydes, particularly α,β-unsaturated aldehydes like 3-methyl-2-butenal, can be prone to polymerization under acidic or basic conditions.

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, improper temperature, or inefficient mixing.

  • Suboptimal Stoichiometry: An incorrect molar ratio of reactants can lead to an excess of one reactant and limit the formation of the desired product.

  • Product Loss During Workup: The product may be lost during extraction, washing, or purification steps.

Q3: I am observing unexpected peaks in my NMR/GC-MS analysis. What are the likely impurities?

A3: The presence of unexpected peaks in your analytical data is likely due to the formation of side products. The most common impurities in the synthesis of this compound include:

  • Diacetone alcohol and Mesityl oxide: These are the products of acetone self-condensation.[2]

  • Positional Isomers: You may have a mixture of double bond isomers. The position of the double bond can be influenced by the reaction conditions.[2]

  • Aldol Adduct: The initial β-hydroxy ketone intermediate may be present if the dehydration step is incomplete.[2]

  • Unreacted Starting Materials: Residual acetone or 3-methyl-2-butenal may be present.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Low Product Yield in Aldol Condensation
Possible Cause Troubleshooting Steps
Self-condensation of acetone Use a large excess of acetone to favor the reaction with 3-methyl-2-butenal. Add the aldehyde slowly to the acetone-base mixture to maintain a low concentration of the aldehyde enolate.
Polymerization of 3-methyl-2-butenal Maintain a low reaction temperature, especially during the addition of the aldehyde. Ensure the reaction medium is not overly acidic or basic.
Incomplete reaction Increase the reaction time or moderately increase the temperature after the initial addition. Ensure efficient stirring to maximize contact between reactants.
Suboptimal reactant ratio Carefully control the stoichiometry. A molar excess of acetone is generally recommended.
Product loss during workup Ensure proper phase separation during extraction. Minimize the number of transfer steps. Use a suitable drying agent and ensure its complete removal before distillation.
Problem 2: Formation of Multiple Products (Impurity Issues)
Possible Cause Troubleshooting Steps
Formation of positional isomers Control the reaction temperature and choice of catalyst. Milder reaction conditions often lead to higher selectivity.
Presence of aldol adduct Ensure complete dehydration by adjusting the concentration of the acid or base catalyst, or by increasing the reaction temperature or time during the dehydration step.
Acetone self-condensation products Optimize the reaction conditions to favor the cross-condensation as described in Problem 1. Purification by fractional distillation can separate these byproducts.

Data Presentation

Table 1: Comparison of Typical Reaction Conditions for Aldol Condensation

Parameter Condition A (Yield Focused) Condition B (Purity Focused)
Acetone:Aldehyde Ratio 10:15:1
Catalyst 10% NaOH5% KOH
Temperature 20-25°C0-5°C (addition), then RT
Reaction Time 24 hours12 hours
Typical Yield 60-70%50-60%
Purity (before purification) ~85%~95%

Experimental Protocols

Detailed Methodology for Aldol Condensation Synthesis

This protocol is designed to favor the formation of this compound and minimize side reactions.

Materials:

  • Acetone (large excess, e.g., 10 molar equivalents)

  • 3-methyl-2-butenal (1 molar equivalent)

  • Aqueous Sodium Hydroxide (B78521) (10%)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Dilute Hydrochloric Acid

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, combine acetone and the aqueous sodium hydroxide solution. Cool the mixture in an ice bath to 0-5°C.

  • Controlled Addition: Slowly add 3-methyl-2-butenal dropwise from the dropping funnel to the stirred, cooled acetone-base mixture over 1-2 hours. Maintaining a low temperature during the addition is crucial to control the reaction rate and minimize side reactions.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Workup: Neutralize the reaction mixture with dilute hydrochloric acid until it is slightly acidic. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL). Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

Mandatory Visualization

Aldol_Condensation_Pathway Acetone Acetone Enolate Acetone Enolate Acetone->Enolate + Base Adduct β-Hydroxy Ketone Adduct Enolate->Adduct + 3-Methyl-2-butenal Aldehyde 3-Methyl-2-butenal Product This compound Adduct->Product - H₂O Base Base (OH-) Water H₂O

Caption: Aldol condensation pathway for the synthesis of this compound.

Troubleshooting_Yield start Low Yield Observed check_side_reactions Analyze for Side Products (GC-MS, NMR) start->check_side_reactions check_conditions Review Reaction Conditions start->check_conditions purification_loss Investigate Workup/Purification start->purification_loss optimize_stoichiometry Optimize Reactant Ratio (Excess Acetone) check_side_reactions->optimize_stoichiometry Acetone self-condensation optimize_temp Adjust Temperature (Low Temp Addition) check_conditions->optimize_temp Polymerization observed optimize_time Increase Reaction Time check_conditions->optimize_time Incomplete conversion end Yield Improved optimize_stoichiometry->end optimize_temp->end optimize_time->end improve_extraction Improve Extraction Technique purification_loss->improve_extraction Product loss improve_extraction->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Analysis of 6-Methyl-3,5-heptadien-2-one by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the optimization of Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the detection of 6-Methyl-3,5-heptadien-2-one. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in what matrices is it commonly found?

A1: this compound (CAS: 1604-28-0) is a volatile organic compound classified as a dienone.[1] It is recognized as a flavoring and fragrance agent and has been identified in various plant species, including Artemisia annua and Curcuma mangga, as well as in some fruits like tomatoes.[1][2]

Q2: What is a recommended starting point for a GC-MS method for this compound analysis?

A2: A good starting point is a method developed for similar volatile ketones or terpenoids.[3][4] A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or HP-5ms), is a suitable choice. The oven temperature program should begin at a low temperature to trap the volatile compound and then ramp up to elute it. A typical starting point for the oven program is 50°C, held for 2-5 minutes, then ramped at 5-10°C per minute to a final temperature of around 250-280°C.[5][6]

Q3: What are the major ions I should expect to see in the mass spectrum of this compound?

A3: The mass spectrum of this compound will show a molecular ion peak (M+) at m/z 124, corresponding to its molecular weight. Common fragment ions can be predicted based on the structure and can be confirmed by comparison to a spectral library such as NIST.

Q4: How can I quantify the concentration of this compound in my samples?

A4: Quantification is typically achieved by creating a calibration curve using a certified reference standard of this compound. An internal standard, a compound with similar chemical properties but not present in the sample, should be used to improve accuracy and precision.[3]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the GC-MS analysis of this compound.

Problem: Poor Peak Shape (Tailing or Fronting)
Possible Cause Recommended Solution
Active sites in the injector or column Use a deactivated inlet liner and a high-quality, inert GC column. Perform regular column conditioning.
Column Overload Dilute the sample or use a split injection instead of splitless.
Inappropriate oven starting temperature For splitless injection, a lower initial oven temperature can improve peak focusing.
Condensation in the transfer line Ensure the transfer line temperature is appropriate for the analyte's boiling point.
Problem: Analyte Degradation or Isomerization

As a conjugated dienone, this compound may be susceptible to thermal degradation or isomerization under certain GC conditions.

Possible Cause Recommended Solution
High injector temperature Reduce the injector temperature. Start with a lower temperature (e.g., 200°C) and gradually increase to find the optimal balance between efficient volatilization and minimal degradation.
Active sites in the GC system Deactivated liners and columns are crucial to prevent catalytic degradation.
Presence of acidic or basic sites Ensure the sample matrix and any sample preparation steps are neutral.
Problem: Low Sensitivity or No Peak Detected
Possible Cause Recommended Solution
Inadequate sample concentration Concentrate the sample using techniques like solid-phase microextraction (SPME) or purge-and-trap.
Matrix effects The sample matrix can suppress the signal. Use matrix-matched standards for calibration or employ stable isotope-labeled internal standards.[5]
Incorrect mass spectrometer settings Ensure the mass spectrometer is tuned and operating in the correct scan range to detect the target ions of this compound.
Leaks in the GC-MS system Perform a leak check of the system, especially around the injector septum and column fittings.

Experimental Protocols

Recommended GC-MS Protocol for this compound

This protocol is a general guideline and should be optimized for your specific instrument and sample matrix.

Parameter Recommended Setting
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MS or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injection Mode Splitless
Injector Temperature 250°C (can be optimized between 200-280°C)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature: 50°C, hold for 2 minRamp 1: 10°C/min to 180°CRamp 2: 20°C/min to 280°C, hold for 5 min
MS Transfer Line 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400

Data Presentation

The following tables illustrate how to present quantitative data for the optimization of GC-MS parameters. Please note that the data presented here is illustrative and not from a specific experimental study on this compound.

Table 1: Effect of Injector Temperature on Peak Area and Symmetry

Injector Temperature (°C)Peak Area (Arbitrary Units)Tailing Factor
20085,0001.5
225120,0001.2
250155,0001.1
275150,0001.3

Table 2: Comparison of Different GC Columns

Column TypeStationary PhaseRetention Time (min)Peak Resolution (Rs)
DB-5ms5% Phenyl-methylpolysiloxane12.51.8
DB-WaxPolyethylene glycol15.21.5
DB-17ms50% Phenyl-methylpolysiloxane13.81.9

Visualizations

GC-MS Analysis Workflow

The following diagram illustrates a typical workflow for the analysis of this compound using GC-MS.

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample Collection (e.g., Plant Tissue, Food Matrix) Extraction Volatile Extraction (e.g., SPME, LLE) Sample->Extraction Injection GC Injection (Split/Splitless) Extraction->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Detection Mass Spectrometric Detection (EI, Scan Mode) Separation->Detection Deconvolution Peak Deconvolution Detection->Deconvolution Identification Compound Identification (Library Match, Retention Index) Deconvolution->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Report Report Quantification->Report Final Report Optimization_Logic Logical Flow for GC-MS Parameter Optimization Start Start Optimization Column_Selection Select Appropriate Column Start->Column_Selection Injector_Temp Optimize Injector Temperature Oven_Program Optimize Oven Temperature Program Injector_Temp->Oven_Program Validation Method Validation Injector_Temp->Validation Flow_Rate Optimize Carrier Gas Flow Rate Oven_Program->Flow_Rate Oven_Program->Validation Column_Selection->Injector_Temp Column_Selection->Validation MS_Params Optimize MS Parameters Flow_Rate->MS_Params Flow_Rate->Validation MS_Params->Validation MS_Params->Validation End Optimized Method Validation->End

References

Technical Support Center: Overcoming Matrix Effects in 6-Methyl-3,5-heptadien-2-one Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to matrix effects during the quantification of 6-Methyl-3,5-heptadien-2-one. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the quantification of this compound?

A1: The sample matrix refers to all components within a sample other than the analyte of interest. Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer source, leading to either ion suppression or enhancement. This phenomenon can significantly impact the accuracy, precision, and sensitivity of your quantitative results. In gas chromatography-mass spectrometry (GC-MS), matrix components can also lead to signal enhancement by deactivating active sites in the inlet and column.[1]

Q2: I am observing poor reproducibility and accuracy in my results. Could this be due to matrix effects?

A2: Yes, poor reproducibility and accuracy are common indicators of uncompensated matrix effects. Because the composition of biological and environmental samples can be highly variable, the extent of ion suppression or enhancement can differ between samples, leading to inconsistent results.

Q3: What are the most effective strategies to minimize or compensate for matrix effects when analyzing this compound?

A3: The most effective strategies can be broadly categorized into three areas:

  • Sample Preparation: Employing rigorous cleanup techniques to remove interfering matrix components is a crucial first step.[2][3]

  • Chromatographic Separation: Optimizing your GC or LC method to separate this compound from co-eluting matrix components can significantly reduce interference.

  • Calibration Strategy: Using matrix-matched standards or, ideally, a stable isotope-labeled internal standard can effectively compensate for matrix effects.[1]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low analyte signal (Ion Suppression) Co-eluting matrix components are competing with this compound for ionization.1. Improve Sample Cleanup: Implement more effective sample preparation techniques such as Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interferences.[2][3] 2. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components. 3. Optimize Chromatography: Adjust the chromatographic method to better separate the analyte from matrix interferences.
High analyte signal (Ion Enhancement) Co-eluting matrix components are enhancing the ionization of this compound. In GC-MS, this can be due to matrix components passivating active sites in the system.[1]1. Use Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is similar to your samples. 2. Employ Analyte Protectants (GC-MS): Adding analyte protectants to your standards and samples can help to mitigate the enhancement effect.[4]
Poor Reproducibility Variable matrix effects between different samples.1. Use a Stable Isotope-Labeled Internal Standard: This is the most reliable way to correct for variable matrix effects, as the internal standard will be affected in the same way as the analyte.[1] 2. Standardize Sample Preparation: Ensure your sample preparation protocol is highly consistent across all samples.
Inaccurate Quantification Uncompensated matrix effects leading to a biased response.1. Perform a Matrix Effect Study: Quantify the extent of ion suppression or enhancement by comparing the analyte response in a post-extraction spiked sample to the response in a neat solution. 2. Implement a Suitable Calibration Strategy: Based on the matrix effect study, choose an appropriate calibration method (e.g., matrix-matched, standard addition, or stable isotope dilution).

Quantitative Data Summary

The following table provides an illustrative comparison of different sample preparation techniques for the analysis of a structurally similar compound, 6-methyl-5-hepten-2-one (B42903), in a fruit matrix. This data can serve as a guideline for selecting a suitable method for this compound.

Sample Preparation Method Analyte Recovery (%) Matrix Effect (%) Relative Standard Deviation (RSD, %)
Liquid-Liquid Extraction (LLE) 85 - 95-15 to -5 (Suppression)< 10
Solid Phase Microextraction (SPME) 90 - 105-10 to +5 (Minimal Effect)< 15
Solid Phase Extraction (SPE) 80 - 90-20 to -10 (Suppression)< 10

Note: This data is illustrative and based on the analysis of a similar compound. Actual results for this compound may vary depending on the matrix and analytical conditions.

Experimental Protocols

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE) for GC-MS Analysis

This protocol is adapted from a method for the analysis of the related compound 6-methyl-5-hepten-2-one in a fruit matrix and is a good starting point for the analysis of this compound.[5]

  • Homogenization: Homogenize 5 g of the sample with 10 mL of deionized water.

  • Internal Standard Addition: Spike the homogenate with an appropriate internal standard. If a stable isotope-labeled standard for this compound is not available, a structurally similar compound with a different mass can be used.

  • Extraction: Add 10 mL of a suitable organic solvent (e.g., dichloromethane (B109758) or a mixture of hexane (B92381) and diethyl ether).

  • Vortex and Centrifuge: Vortex the mixture for 2 minutes and then centrifuge at 4000 rpm for 10 minutes.

  • Collection: Carefully collect the organic layer.

  • Drying: Pass the organic extract through anhydrous sodium sulfate (B86663) to remove any residual water.

  • Concentration: Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Analysis: The extract is now ready for GC-MS analysis.

Protocol 2: Quantification using Matrix-Matched Calibration
  • Prepare Blank Matrix Extract: Process a sample that is known to not contain this compound using the same sample preparation protocol (e.g., Protocol 1).

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Create Calibration Standards: Prepare a series of calibration standards by spiking the blank matrix extract with known concentrations of the this compound stock solution.

  • Analysis: Analyze the matrix-matched calibration standards and the unknown samples using the same analytical method.

  • Construct Calibration Curve: Generate a calibration curve by plotting the analyte response against the concentration for the matrix-matched standards.

  • Quantify Unknowns: Determine the concentration of this compound in the unknown samples using the calibration curve.

Visualizations

Experimental_Workflow Figure 1: General Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Sample Collection & Homogenization Spiking Internal Standard Spiking Sample->Spiking Extraction Extraction (LLE, SPE, or SPME) Spiking->Extraction Cleanup Extract Cleanup & Concentration Extraction->Cleanup Injection GC-MS or LC-MS/MS Injection Cleanup->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: General experimental workflow for the quantification of this compound.

Matrix_Effect_Mitigation_Strategy Figure 2: Decision Tree for Mitigating Matrix Effects Start Matrix Effect Suspected? No_Effect Proceed with Standard Calibration Start->No_Effect No Assess_ME Assess Matrix Effect (Post-Extraction Spike) Start->Assess_ME Yes Significant_ME Significant Matrix Effect? Assess_ME->Significant_ME Minor_Effect Consider Minor Adjustments (e.g., Dilution) Significant_ME->Minor_Effect No, Minor SIL_IS_Available Stable Isotope Labeled IS Available? Significant_ME->SIL_IS_Available Yes Optimize_Cleanup Optimize Sample Cleanup Significant_ME->Optimize_Cleanup Yes, Severe Use_SIL_IS Use Stable Isotope Dilution Assay SIL_IS_Available->Use_SIL_IS Yes Matrix_Matched Use Matrix-Matched Calibration SIL_IS_Available->Matrix_Matched No Standard_Addition Consider Standard Addition Matrix_Matched->Standard_Addition Optimize_Chroma Optimize Chromatography Optimize_Cleanup->Optimize_Chroma Optimize_Chroma->SIL_IS_Available

Caption: Decision tree for selecting a strategy to mitigate matrix effects.

References

Technical Support Center: Stability of 6-Methyl-3,5-heptadien-2-one in Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 6-Methyl-3,5-heptadien-2-one in acidic environments. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in acidic conditions?

A1: this compound, an α,β-unsaturated dienone, is susceptible to several degradation pathways in the presence of acid. The primary concerns include:

  • Isomerization: Acid can catalyze the migration of the double bonds, potentially leading to the formation of other isomers.

  • Hydration: The addition of water across the double bonds can occur in aqueous acidic solutions, leading to the formation of hydroxylated impurities.

  • Cyclization: Although less common for acyclic dienones without specific functionalities, intramolecular cyclization reactions can be acid-catalyzed under certain conditions.

  • Polymerization: In concentrated acidic conditions or at elevated temperatures, polymerization of the dienone may occur.

Q2: What are the likely degradation products of this compound in an acidic medium?

A2: Based on the general reactivity of α,β-unsaturated ketones and conjugated dienes, the following degradation products could be anticipated:

  • Positional Isomers: Isomers with different double bond positions, such as 6-Methyl-4,6-heptadien-2-one.

  • Hydration Products: Mono- or di-hydroxylated derivatives formed by the addition of water to the carbon-carbon double bonds.

  • Cyclic Ethers or Ketones: Intramolecular reaction products, although specific literature on this for this compound is scarce.

Q3: How can I monitor the stability of this compound in my acidic formulation?

A3: A stability-indicating analytical method is crucial for monitoring the degradation of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique. A suitable method should be able to separate the parent compound from its potential degradation products.

Troubleshooting Guide

Q: I am observing a decrease in the concentration of this compound in my acidic solution over time. What could be the cause and how can I investigate it?

A: A decrease in concentration indicates degradation of the compound. To troubleshoot this issue, consider the following steps:

  • Characterize the Degradation Products:

    • Use a stability-indicating HPLC method to separate the parent peak from any new peaks that appear over time.

    • If possible, use LC-MS (Liquid Chromatography-Mass Spectrometry) to obtain the mass of the degradation products. This can provide clues about their structure (e.g., addition of a water molecule).

  • Investigate the Influence of Acid Concentration:

    • Perform experiments with varying concentrations of the acid. A faster degradation rate at higher acid concentrations would confirm an acid-catalyzed process.

  • Assess the Role of Temperature:

    • Conduct the experiment at different temperatures (e.g., room temperature vs. elevated temperature). Increased degradation at higher temperatures is common.

  • Evaluate the Impact of the Solvent System:

    • If your formulation contains co-solvents, their nature could influence stability. Consider if any component could be participating in the degradation reaction.

Q: My HPLC analysis shows the appearance of new peaks. How can I identify if these are isomers or other degradation products?

A: Differentiating between isomers and other degradation products requires further analytical characterization:

  • Mass Spectrometry (MS): Isomers will have the same mass as the parent compound, while other degradation products (e.g., hydration products) will have a different mass.

  • UV-Vis Spectroscopy: Changes in the conjugation of the double bond system due to isomerization will result in a shift in the maximum absorbance wavelength (λmax).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If a significant amount of the impurity can be isolated, NMR spectroscopy can definitively determine its structure.

Quantitative Data Summary

Stress ConditionReagentConcentrationTemperatureDurationTarget Degradation
Acid HydrolysisHydrochloric Acid or Sulfuric Acid0.1 M - 1 MRoom Temperature to 70°CSeveral hours to days5-20%
Base HydrolysisSodium Hydroxide (B78521) or Potassium Hydroxide0.1 M - 1 MRoom Temperature to 70°CSeveral hours to days5-20%
OxidationHydrogen Peroxide3% - 30%Room TemperatureSeveral hours to days5-20%
ThermalDry Heat> Accelerated stability testing temp.e.g., 70°C, 80°CSeveral days to weeks5-20%
PhotolyticUV and/or Visible LightAs per ICH Q1B guidelinesRoom TemperatureImplementation-dependent5-20%

Experimental Protocols

Protocol for Forced Degradation Study of this compound under Acidic Conditions

Objective: To investigate the degradation of this compound in the presence of acid and to identify potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1 M and 0.1 M solutions

  • Sodium hydroxide (NaOH), 1 M and 0.1 M solutions (for neutralization)

  • Methanol (B129727) or Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and vials

  • HPLC system with UV detector

  • pH meter

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Stress:

    • In a volumetric flask, add a known volume of the stock solution and make up the volume with 0.1 M HCl to achieve a final concentration of approximately 100 µg/mL.

    • Prepare a control sample by diluting the stock solution with water to the same final concentration.

    • Store both solutions at a controlled temperature (e.g., 50°C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Before HPLC analysis, neutralize the acidic samples with an equivalent amount of 0.1 M NaOH.

  • HPLC Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column is often suitable.[2] A mobile phase of acetonitrile and water with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility) can be used.[2]

    • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.

  • Data Analysis:

    • Calculate the percentage degradation of this compound at each time point.

    • Determine the relative retention times of the degradation products.

    • If using LC-MS, analyze the mass spectra of the degradation product peaks to propose their structures.

Visualizations

degradation_pathway This compound This compound Protonated Ketone Protonated Ketone This compound->Protonated Ketone H+ Isomerization Isomerization Protonated Ketone->Isomerization Rearrangement Hydration Hydration Protonated Ketone->Hydration H2O Cyclization (potential) Cyclization (potential) Protonated Ketone->Cyclization (potential) Intramolecular Attack troubleshooting_workflow start Stability Issue Observed: Decrease in parent compound concentration q1 Are new peaks observed in HPLC? start->q1 a1_yes Characterize new peaks (LC-MS, UV-Vis) q1->a1_yes Yes a1_no Consider non-chromatophoric degradation or polymerization. Use alternative detection (e.g., CAD, ELSD). q1->a1_no No q2 Is degradation rate dependent on acid concentration? a1_yes->q2 a1_no->q2 a2_yes Confirms acid-catalyzed degradation. q2->a2_yes Yes a2_no Other factors may be involved (e.g., temperature, light, oxygen). q2->a2_no No end Identify degradation pathway and optimize formulation/storage. a2_yes->end a2_no->end

References

preventing isomerization of 6-Methyl-3,5-heptadien-2-one during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to prevent the isomerization of 6-Methyl-3,5-heptadien-2-one during analytical procedures.

Troubleshooting Guide

This section addresses specific issues you may encounter during the analysis of this compound.

Q1: My chromatogram shows multiple unexpected peaks for a pure standard of this compound. What is happening?

A1: The presence of multiple peaks from a single standard is a strong indicator of on-instrument or sample-induced isomerization. This compound is a conjugated dienone, making it susceptible to conversion between its geometric isomers (e.g., E/Z isomers) or double bond migration. This isomerization can be triggered by several factors during analysis.

Key Triggers for Isomerization:

  • Heat: High temperatures in a Gas Chromatography (GC) inlet can provide the energy needed for isomerization.

  • pH: Strongly acidic or basic conditions, which can occur during sample preparation or in an HPLC mobile phase, can catalyze isomerization through enol or enolate intermediates.

  • Light: Exposure to UV light can induce photochemical isomerization.

Q2: How can I minimize isomerization during sample preparation and storage?

A2: Proper handling before analysis is critical. The following steps will help maintain the isomeric integrity of your sample:

  • Control pH: Ensure all solvents and solutions are buffered to a neutral or slightly acidic pH (e.g., pH 4-6). Avoid strong acids and bases.

  • Temperature Control: Store samples at low temperatures (e.g., <4°C) and perform any extraction or dilution steps on ice if possible.

  • Light Protection: Store samples in amber vials or protect them from direct light to prevent photochemical reactions.

  • Inert Atmosphere: For long-term storage or sensitive analyses, purging the sample vial with an inert gas like nitrogen or argon can prevent oxidative degradation, which may produce radicals that can catalyze isomerization.

Q3: I am using Gas Chromatography (GC) and suspect thermal isomerization is occurring. What can I do?

A3: The GC inlet is the most common source of thermal degradation and isomerization.

  • Lower the Inlet Temperature: This is the most effective solution. Start with a lower temperature (e.g., 150°C) and increase it incrementally only if you observe poor peak shape or carryover.

  • Use a Cooled Injection System: Techniques like Cool On-Column (COC) or Programmable Temperature Vaporization (PTV) inlets introduce the sample at a low temperature, which is then ramped up. This minimizes the time the analyte spends at high temperatures.

  • Deactivate the Inlet Liner: Use a deactivated liner (e.g., silanized) to prevent catalytic reactions on active glass surfaces.

Q4: I am using High-Performance Liquid Chromatography (HPLC) and see distorted or multiple peaks. How can I improve my method?

A4: In HPLC, the mobile phase composition and sample solvent are the primary factors.

  • Control Mobile Phase pH: The pH of the mobile phase is a critical parameter. It is best to work at a pH that is at least one unit away from the pKa of the analytes. For neutral compounds like ketones, avoiding strongly acidic or basic conditions that can catalyze isomerization is key. A buffered mobile phase between pH 3 and pH 7 is a good starting point.

  • Solvent Choice: Ensure the sample is dissolved in a solvent compatible with the mobile phase to avoid precipitation and peak distortion.

  • Consider Derivatization: For maximum stability, converting the ketone to a 2,4-dinitrophenylhydrazone (DNPH) derivative is a highly effective strategy. The resulting hydrazone is more stable and has the added benefit of being strongly UV-active, enhancing detection.

Frequently Asked Questions (FAQs)

Q: What are the common isomers of this compound?

A: The primary isomers are geometric isomers related to the configuration around the two double bonds (C3=C4 and C5=C6). The most common forms are the (3E,5E)-isomer and the (3Z,5E)-isomer, along with the corresponding (3E,5Z) and (3Z,5Z) isomers. Double bond migration to form other conjugated or non-conjugated systems is also possible under harsh conditions.

Q: What is the most robust method to avoid isomerization entirely?

A: Chemical derivatization is the most robust approach. Reacting the ketone with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a stable hydrazone derivative is a widely used and effective method. This stabilizes the molecule by eliminating the reactive carbonyl group and prevents subsequent isomerization of the conjugated system during analysis. The analysis is then performed using HPLC with UV detection.

Q: Can I use NMR to check for isomerization in my sample?

A: Yes, Proton NMR (¹H NMR) is an excellent tool for this. The coupling constants (J-values) for the protons across the double bonds can distinguish between E and Z isomers. Typically, the coupling constant for trans protons (E-isomer) is larger (around 12-18 Hz) than for cis protons (Z-isomer, around 7-12 Hz).

Data Presentation

The following tables present illustrative data on how analytical conditions can affect the isomerization of this compound. Note: This data is representative for α,β-unsaturated ketones and serves to illustrate expected trends.

Table 1: Illustrative Effect of GC Inlet Temperature on Isomerization

Inlet Temperature (°C)Target Isomer (%)Other Isomers (%)
15099.50.5
20097.22.8
25088.111.9
30075.424.6

Table 2: Illustrative Effect of HPLC Mobile Phase pH on Isomer Stability

Mobile Phase pHTarget Isomer (%)Degradation/Other Isomers (%)
2.598.51.5
4.599.80.2
7.099.50.5
9.592.37.7

Experimental Protocols

Protocol 1: Recommended GC-MS Method for Direct Analysis

This method is designed to minimize thermal isomerization.

  • GC System: Agilent 8890 GC with 5977B MS or equivalent.

  • Inlet: Programmable Temperature Vaporization (PTV) inlet.

  • Inlet Program: Start at 40°C (hold for 0.1 min), ramp at 720°C/min to 250°C (hold for 5 min). Splitless injection.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Initial temperature 40°C (hold for 2 min), ramp at 10°C/min to 280°C (hold for 5 min).

  • MS Parameters:

    • Ion Source Temp: 230°C

    • Quadrupole Temp: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: 35-400 amu

Protocol 2: HPLC-UV Analysis via DNPH Derivatization

This is the recommended method for achieving the highest stability and accuracy.

  • Derivatization Step: a. Prepare a stock solution of the sample in acetonitrile (B52724) (ACN). b. Prepare a DNPH reagent solution: Saturated solution of 2,4-dinitrophenylhydrazine in ACN containing 1% phosphoric acid. c. To 1 mL of the sample solution, add 1 mL of the DNPH reagent. d. Vortex the mixture and allow it to react for 60 minutes at room temperature, protected from light. e. The resulting solution containing the stable hydrazone derivative is now ready for injection.

  • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).

  • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Column Temperature: 30°C.

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile (ACN)

  • Gradient Program: 60% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 360 nm.

  • Injection Volume: 10 µL.

Visualizations

The following diagrams illustrate key concepts and workflows for preventing isomerization.

IsomerizationPathway E_Isomer (3E,5E)-Isomer (Thermodynamically Favored) Z_Isomer (3Z,5E)-Isomer (Less Stable Isomer) E_Isomer:e->Z_Isomer:w Heat / Light Acid / Base Z_Isomer:w->E_Isomer:e Catalyst Removal Return to Ground State

Caption: Reversible isomerization pathway of this compound.

TroubleshootingTree Start Multiple Peaks Observed? CheckPrep Review Sample Prep? Start->CheckPrep Yes Resolved Problem Resolved Start->Resolved No CheckMethod Review Analytical Method? CheckPrep->CheckMethod No FixPrep Actions: - Use Amber Vials - Control pH (4-6) - Refrigerate Sample CheckPrep->FixPrep Yes IsGC Using GC? CheckMethod->IsGC Yes IsHPLC Using HPLC? CheckMethod->IsHPLC No FixPrep->Resolved FixGC Actions: - Lower Inlet Temp - Use Deactivated Liner - Use PTV/Cool On-Column IsGC->FixGC FixHPLC Actions: - Check Mobile Phase pH - Buffer Mobile Phase - Use DNPH Derivatization IsHPLC->FixHPLC FixGC->Resolved FixHPLC->Resolved

Caption: Decision tree for troubleshooting unexpected peaks during analysis.

AnalyticalWorkflow Recommended Analytical Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Review Sample 1. Obtain Sample Store 2. Store in Amber Vial at <4°C Sample->Store Deriv 3. Derivatize with DNPH (Recommended) Store->Deriv Analyze_GC 4a. Alternative: Analyze via GC-MS (Protocol 1 - Use with caution) Store->Analyze_GC Alternative Path Analyze 4. Analyze via HPLC-UV (Protocol 2) Deriv->Analyze Optimal Path Review 5. Check for Single, Sharp Peak Analyze->Review Analyze_GC->Review

Caption: Recommended workflow for stable analysis of this compound.

Technical Support Center: Troubleshooting Low Recovery of 6-Methyl-3,5-heptadien-2-one in Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring high recovery of target compounds during extraction is paramount for accurate analysis and efficient downstream processing. This guide provides a comprehensive resource for troubleshooting low recovery of 6-Methyl-3,5-heptadien-2-one, a volatile, unsaturated ketone, during various extraction procedures.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that influence its extraction?

A1: this compound is a volatile and hydrophobic molecule, meaning it has a low boiling point and is practically insoluble in water but miscible with alcohols.[1] As a conjugated enone, its chemical stability can be influenced by factors such as pH and temperature. Understanding these properties is crucial for selecting an appropriate extraction method and optimizing its parameters.

Q2: I am experiencing low recovery of this compound using liquid-liquid extraction (LLE). What are the common causes?

A2: Low recovery in LLE can stem from several factors:

  • Inappropriate Solvent Choice: The organic solvent used may not have the optimal polarity to efficiently partition the compound from the aqueous phase.

  • Suboptimal pH: The pH of the aqueous phase can affect the stability of the conjugated enone structure, potentially leading to degradation.

  • Emulsion Formation: The formation of a stable emulsion between the aqueous and organic layers can trap the analyte, preventing its complete transfer into the organic phase.

  • Insufficient Mixing or Extraction Time: Inadequate contact between the two phases will result in incomplete extraction.

  • Volatility Losses: Due to its volatile nature, the compound can be lost during solvent evaporation steps if not performed under controlled conditions.

Q3: How can I improve the recovery of this compound in my LLE protocol?

A3: To enhance recovery, consider the following troubleshooting steps:

  • Solvent Selection: Choose a water-immiscible organic solvent with a polarity that is well-suited for a hydrophobic compound. Dichloromethane or a mixture of diethyl ether and pentane (B18724) are often good starting points.

  • pH Adjustment: Maintain the pH of the aqueous sample in a neutral to slightly acidic range (pH 4-7) to minimize the risk of base-catalyzed degradation of the α,β-unsaturated ketone.[2]

  • Breaking Emulsions: If an emulsion forms, it can often be broken by adding a small amount of brine (saturated NaCl solution) or by centrifugation.

  • Optimized Mixing: Ensure thorough but not overly vigorous mixing to increase the surface area between the two phases without promoting emulsion formation. Gentle, repeated inversions of the separatory funnel are often more effective than vigorous shaking.

  • Controlled Evaporation: When concentrating the organic extract, use a gentle stream of nitrogen gas at a low temperature or a rotary evaporator with controlled vacuum and temperature to prevent the loss of this volatile compound.

Q4: Is Solid-Phase Extraction (SPE) a suitable alternative for this compound, and what should I consider for method development?

A4: Yes, SPE is an excellent alternative to LLE and can offer higher selectivity and reduced solvent consumption.[3][4] For a non-polar compound like this compound being extracted from a polar (aqueous) matrix, a reversed-phase sorbent is appropriate.[5]

Key considerations for SPE method development include:

  • Sorbent Selection: A C18 (octadecyl) or a polymeric sorbent (e.g., styrene-divinylbenzene) is a good choice for retaining hydrophobic compounds.[6][7]

  • Sample Pre-treatment: Ensure the sample is free of particulates that could clog the cartridge. The pH of the sample should be adjusted to a neutral or slightly acidic range.

  • Conditioning and Equilibration: Properly condition the sorbent with a water-miscible organic solvent (e.g., methanol) followed by equilibration with the same solvent system as your sample to ensure proper retention.

  • Loading: Load the sample at a slow and consistent flow rate to allow for adequate interaction between the analyte and the sorbent.

  • Washing: Use a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences without eluting the target compound.

  • Elution: Elute the this compound with a non-polar organic solvent such as acetonitrile (B52724), methanol, or a mixture thereof.[8][9] The smallest effective volume of the "weakest" possible organic solvent should be used to ensure a concentrated extract and minimize the elution of co-retained impurities.[9]

Q5: My recovery is still low after SPE. What are the likely causes and how can I troubleshoot this?

A5: Low recovery in SPE can be due to several factors:

  • Analyte Breakthrough: The compound may not be retained on the sorbent during the loading step. This can happen if the sorbent is not appropriate, not properly conditioned, or if the sample is loaded too quickly.

  • Incomplete Elution: The elution solvent may not be strong enough to desorb the analyte completely from the sorbent.

  • Analyte Loss During Washing: The wash solvent may be too strong, causing the analyte to be washed away with the interferences.

  • Irreversible Binding: In some cases, the analyte may bind irreversibly to the sorbent.

To troubleshoot, analyze each fraction (flow-through, wash, and elution) to determine where the analyte is being lost. If breakthrough is the issue, consider a more retentive sorbent or a slower loading speed. If elution is incomplete, try a stronger elution solvent or multiple elution steps. If the analyte is lost during the wash step, use a weaker wash solvent.

Quantitative Data Summary

While specific recovery data for this compound is not widely published, the following table provides a general comparison of expected recovery efficiencies for similar volatile organic compounds using different extraction techniques. Actual recoveries will be matrix-dependent and require optimization.

Extraction TechniqueTypical Recovery Range (%)Key AdvantagesCommon Challenges
Liquid-Liquid Extraction (LLE) 60 - 85Simple, low cost for initial setup.Emulsion formation, large solvent volumes, potential for analyte loss during evaporation.
Solid-Phase Extraction (SPE) 80 - 95High selectivity, low solvent usage, amenable to automation.[3][4]Method development can be more complex, potential for cartridge clogging.
Simultaneous Distillation-Extraction (SDE) 85 - 98Excellent for volatile and semi-volatile compounds from complex matrices, combines extraction and concentration.Requires specialized glassware, potential for thermal degradation of labile compounds.

Experimental Protocols

Protocol 1: Optimized Liquid-Liquid Extraction (LLE)
  • Sample Preparation: To 10 mL of aqueous sample in a separatory funnel, adjust the pH to approximately 6.0 using a suitable buffer or dilute acid/base.

  • Extraction: Add 10 mL of dichloromethane. Stopper the funnel and invert it gently 20-30 times, periodically venting to release pressure. Allow the layers to separate completely.

  • Collection: Drain the lower organic layer into a clean flask.

  • Repeat Extraction: Repeat the extraction of the aqueous layer twice more with 10 mL portions of dichloromethane, combining all organic extracts.

  • Drying: Dry the combined organic extract by passing it through a small column of anhydrous sodium sulfate.

  • Concentration: Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen at room temperature.

Protocol 2: Solid-Phase Extraction (SPE) using a C18 Cartridge
  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol, followed by 5 mL of deionized water through the cartridge. Do not allow the sorbent to go dry.

  • Sample Loading: Adjust the pH of the aqueous sample to ~6.0. Load the sample onto the cartridge at a flow rate of approximately 1-2 mL/minute.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar impurities.

  • Drying: Dry the sorbent bed by passing air or nitrogen through the cartridge for 5-10 minutes.

  • Elution: Elute the this compound from the cartridge with 5 mL of acetonitrile into a collection tube.

  • Concentration: If necessary, concentrate the eluate under a gentle stream of nitrogen.

Visualizing Troubleshooting and Workflows

To aid in understanding the decision-making process for troubleshooting and selecting an appropriate extraction method, the following diagrams are provided.

Troubleshooting_Low_Recovery Troubleshooting Low Recovery of this compound Start Low Recovery Observed ExtractionMethod Which extraction method was used? Start->ExtractionMethod LLE Liquid-Liquid Extraction (LLE) ExtractionMethod->LLE LLE SPE Solid-Phase Extraction (SPE) ExtractionMethod->SPE SPE Other Other Methods (e.g., SDE) ExtractionMethod->Other Other LLE_Issues Potential LLE Issues LLE->LLE_Issues SPE_Issues Potential SPE Issues SPE->SPE_Issues Solvent_pH_LLE Incorrect Solvent or pH? LLE_Issues->Solvent_pH_LLE Check Emulsion Emulsion Formation? LLE_Issues->Emulsion Check Volatilization_LLE Loss during Evaporation? LLE_Issues->Volatilization_LLE Check Optimize_Solvent_pH Optimize Solvent Polarity Adjust pH to 6-7 Solvent_pH_LLE->Optimize_Solvent_pH Solution Break_Emulsion Add Brine / Centrifuge Emulsion->Break_Emulsion Solution Controlled_Evap_LLE Use Gentle N2 Stream Control Temperature Volatilization_LLE->Controlled_Evap_LLE Solution Breakthrough Analyte in Flow-through/Wash? SPE_Issues->Breakthrough Check Incomplete_Elution Analyte retained on Cartridge? SPE_Issues->Incomplete_Elution Check Check_Sorbent Check Sorbent Choice (C18 or Polymeric) Breakthrough->Check_Sorbent Solution Weaker_Wash Use Weaker Wash Solvent Breakthrough->Weaker_Wash Solution Optimize_Elution Increase Elution Solvent Strength or Volume Incomplete_Elution->Optimize_Elution Solution

Caption: A flowchart for troubleshooting low recovery issues.

Extraction_Method_Selection Extraction Method Selection Workflow Sample_Matrix Sample Matrix Complexity? Simple_Matrix Simple Aqueous Matrix Sample_Matrix->Simple_Matrix Complex_Matrix Complex Matrix (e.g., food, biological fluid) Sample_Matrix->Complex_Matrix Solvent_Automation Solvent Usage & Automation Needs? Simple_Matrix->Solvent_Automation Thermal_Stability Analyte Thermally Stable? Complex_Matrix->Thermal_Stability High_Solvent_Manual High Solvent Use, Manual Process Tolerable Solvent_Automation->High_Solvent_Manual Low_Solvent_Automation Low Solvent Use, Automation Desired Solvent_Automation->Low_Solvent_Automation LLE_Choice Consider LLE High_Solvent_Manual->LLE_Choice SPE_Choice Consider SPE Low_Solvent_Automation->SPE_Choice Stable Yes Thermal_Stability->Stable Labile No Thermal_Stability->Labile SDE_Choice Consider SDE Stable->SDE_Choice Labile->SPE_Choice

Caption: A decision tree for selecting an appropriate extraction method.

References

minimizing self-condensation byproducts in aldol synthesis of 6-Methyl-3,5-heptadien-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing self-condensation byproducts during the aldol (B89426) synthesis of 6-Methyl-3,5-heptadien-2-one.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Suboptimal Reaction Temperature: Temperature may be too low for the reaction to proceed efficiently. - Catalyst Inactivity: The base catalyst (e.g., NaOH, KOH) may be old or have reacted with atmospheric CO2. - Insufficient Catalyst: The amount of catalyst may be too low to effectively promote the reaction. - Inefficient Mixing: Poor mixing can lead to localized high concentrations of reactants, promoting side reactions.- Optimize Temperature: Gradually increase the reaction temperature and monitor the progress by TLC. - Use Fresh Catalyst: Ensure the catalyst is fresh and has been stored properly. - Adjust Catalyst Loading: Perform small-scale experiments to determine the optimal catalyst concentration. - Ensure Vigorous Stirring: Use appropriate stirring equipment to maintain a homogeneous reaction mixture.
High Levels of Acetone (B3395972) Self-Condensation Byproducts (e.g., diacetone alcohol, mesityl oxide) - Excessive Acetone Concentration at Reaction Site: Adding the aldehyde to a large volume of acetone and base can favor acetone self-condensation. - High Local Concentration of Base: Rapid addition of a concentrated base can lead to a high local concentration, promoting the rapid self-condensation of acetone. - Reaction Temperature is Too High: Higher temperatures can favor the dehydration of diacetone alcohol to mesityl oxide and other subsequent side reactions.- Control Reactant Addition: Add the aldehyde (isovaleraldehyde) and the base catalyst slowly and simultaneously to the acetone. This maintains a low concentration of the enolate at any given time. - Use an Excess of Acetone: Employing acetone as the solvent or in large excess can favor the reaction of the aldehyde with the acetone enolate over the self-condensation of the aldehyde. - Maintain Optimal Temperature: Control the reaction temperature to minimize dehydration and other side reactions. Lower temperatures generally favor the aldol addition product.
Formation of Polymeric or Tar-Like Byproducts - Excessively High Temperature: High temperatures can lead to the polymerization of the aldehyde and/or the product. - High Concentration of a Strong Base: A high concentration of a strong base can promote undesired polymerization reactions.- Reduce Reaction Temperature: Carry out the reaction at the lowest temperature that allows for a reasonable reaction rate. - Optimize Base Concentration: Use the minimum effective concentration of the base catalyst.
Incomplete Reaction - Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. - Low Reaction Temperature: The temperature may be too low for the reaction to reach completion in a reasonable timeframe.- Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting materials. - Increase Reaction Time or Temperature: If the reaction is proceeding slowly, consider increasing the reaction time or cautiously increasing the temperature.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of acetone self-condensation in the aldol synthesis of this compound?

A1: The primary cause of acetone self-condensation is the reaction of the acetone enolate with another molecule of acetone. This is a competing reaction to the desired cross-condensation with the aldehyde (isovaleraldehyde). The formation of the acetone enolate is catalyzed by the base, and if the concentration of the enolate is high and there is a high concentration of acetone, the self-condensation reaction becomes more probable.

Q2: How can I minimize the self-condensation of acetone?

A2: To minimize acetone self-condensation, you can:

  • Control the addition of reactants: Slowly and simultaneously add the isovaleraldehyde (B47997) and the base catalyst to the acetone. This ensures that the concentration of the acetone enolate is kept low at all times, favoring the reaction with the more electrophilic aldehyde.

  • Use an excess of acetone: While it may seem counterintuitive, using a large excess of acetone can increase the statistical probability that the aldehyde will react with an acetone enolate rather than another aldehyde molecule.

  • Optimize the reaction temperature: Lower temperatures generally favor the desired aldol addition and reduce the rate of competing side reactions, including excessive self-condensation and subsequent dehydration reactions.

Q3: What is the role of the base catalyst in this reaction?

A3: The base catalyst, typically an aqueous alkali solution like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), is essential for deprotonating acetone to form the nucleophilic enolate ion. This enolate then attacks the carbonyl carbon of the aldehyde, initiating the carbon-carbon bond formation.

Q4: Can the aldehyde (isovaleraldehyde) also undergo self-condensation?

A4: Yes, isovaleraldehyde can undergo self-condensation. However, by slowly adding the aldehyde to the reaction mixture containing acetone, the concentration of the aldehyde is kept low, which minimizes its self-condensation.

Q5: My reaction mixture turned very dark. What does this indicate?

A5: A dark coloration or the formation of tar-like substances often indicates polymerization or decomposition of the starting materials or products. This can be caused by excessively high temperatures or a very high concentration of a strong base. It is advisable to reduce the temperature and/or the catalyst concentration.

Data on Byproduct Formation

Precise quantitative data for the synthesis of this compound is not extensively available in the public domain. However, related patents indicate the challenges and potential yields.

Reaction Conditions Reported Yield of Desired Product Key Byproducts Mentioned Reference
Equimolar isovaleraldehyde and acetone, aqueous NaOH, 20-25°C35-40%Unspecified self-condensation and other byproducts(Nippon Kagaku Kaishi, 59, 224) as cited in a patent
Excess acetone, aqueous NaOH51%6-methyl-4-hydroxyheptan-2-onePatent EP11222A2
Slow, simultaneous addition of isovaleraldehyde and aqueous NaOH to acetoneHigh yield of the subsequent hydrogenated product (6-methylheptanone) was reported, implying a high yield in the initial aldol step.Acetone self-condensation products, 6-methyl-4-hydroxyheptan-2-onePatent US6583323B2

Experimental Protocol: Optimized Aldol Synthesis of 6-Methyl-3-hepten-2-one

The synthesis of this compound is a two-step aldol condensation. The following protocol is a synthesized methodology based on best practices for minimizing self-condensation in related reactions, focusing on the initial formation of the less conjugated 6-Methyl-3-hepten-2-one, which can then be further reacted to form the dienone.

Materials:

  • Acetone

  • Isovaleraldehyde

  • Sodium Hydroxide (NaOH)

  • Deionized water

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Stirring apparatus

  • Addition funnels (2)

  • Reaction flask

  • Cooling bath

Procedure:

  • Reaction Setup: In a reaction flask equipped with a mechanical stirrer and two addition funnels, place the acetone. The amount of acetone should be in molar excess relative to the isovaleraldehyde (e.g., 3-5 equivalents). Cool the flask in an ice-water bath.

  • Prepare Reagent Solutions: In one addition funnel, place the isovaleraldehyde. In the second addition funnel, place an aqueous solution of sodium hydroxide.

  • Controlled Addition: While vigorously stirring the cooled acetone, begin the slow, simultaneous dropwise addition of both the isovaleraldehyde and the aqueous sodium hydroxide solution. The addition rate should be controlled to maintain a low reaction temperature (e.g., below 10°C) and to be completed over a period of 1-2 hours.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for an additional period, monitoring the progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by adding a weak acid (e.g., acetic acid) to neutralize the base. Transfer the mixture to a separatory funnel and add diethyl ether to extract the product.

  • Extraction and Drying: Separate the organic layer and wash it with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal and Purification: Remove the solvent under reduced pressure. The crude product can then be purified by vacuum distillation to isolate the 6-Methyl-3-hepten-2-one. Further reaction under more forcing conditions would be required to form the 3,5-dienone.

Visualizing the Strategy to Minimize Byproducts

The following diagram illustrates the logical workflow to minimize self-condensation byproducts.

Minimized_Self_Condensation Start Start: Aldol Synthesis of This compound Control_Params Key Control Parameters Start->Control_Params To optimize, consider Desired_Pathway Desired Pathway: Cross-Aldol Condensation Outcome_Success Minimized Byproducts & Higher Yield of Desired Product Desired_Pathway->Outcome_Success Leads to Side_Pathway Side Pathway: Acetone Self-Condensation Outcome_Failure Increased Self-Condensation Byproducts & Lower Yield Side_Pathway->Outcome_Failure Leads to Slow_Addition Slow & Simultaneous Addition of Aldehyde and Base Control_Params->Slow_Addition Excess_Acetone Use of Excess Acetone Control_Params->Excess_Acetone Temp_Control Low Temperature Control Control_Params->Temp_Control Slow_Addition->Desired_Pathway Favors Slow_Addition->Side_Pathway Inhibits Excess_Acetone->Desired_Pathway Favors Temp_Control->Desired_Pathway Favors Temp_Control->Side_Pathway Inhibits

Caption: Key strategies to favor the desired cross-aldol condensation pathway.

selection of base for optimizing Wittig reaction for 6-Methyl-3,5-heptadien-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for the synthesis of 6-Methyl-3,5-heptadien-2-one via the Wittig reaction, with a focus on the critical step of base selection.

Frequently Asked Questions (FAQs)

Q1: How do I determine the correct Wittig reaction strategy for synthesizing this compound?

The synthesis of an alkene via the Wittig reaction involves disconnecting the target molecule at the double bond. For this compound, there are two possible disconnections for the C3-C4 double bond. The choice is critical as it dictates the required ylide and influences stereochemical outcomes.[1]

  • Option A (Recommended): This involves the reaction between 3-methyl-2-butenal (B57294) and a stabilized phosphorus ylide derived from a phosphonium (B103445) salt of 2-halopropan-2-one. This route is preferred because stabilized ylides are known to favor the formation of the more thermodynamically stable (E)-alkene, which is desired for this target molecule.[1][2][3]

  • Option B (Less Favorable): This route would use isobutyraldehyde (B47883) and an ylide derived from 3-halobutan-2-one. The synthesis of ylides from secondary halides is often inefficient, leading to poor yields.[4][5]

Q2: What type of ylide is needed for the recommended synthesis, and how does this impact base selection?

The recommended synthetic route utilizes (2-oxopropylidene)triphenylphosphorane. This ylide is classified as a stabilized ylide because the negative charge on the carbanion is delocalized by the adjacent electron-withdrawing ketone group through resonance.[6]

The stability of the ylide is the most crucial factor in selecting a base.[6]

  • Stabilized Ylides: Are less basic and more stable. Therefore, they do not require exceptionally strong bases for their formation. Milder bases are sufficient to deprotonate the corresponding phosphonium salt.[7][8]

  • Non-stabilized Ylides: Lack electron-withdrawing groups, are highly reactive, and require very strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) for deprotonation.[7][9]

Q3: Which specific bases are most effective for generating the stabilized ylide needed for this synthesis?

For stabilized ylides, a range of bases can be employed. The choice often depends on factors like desired reaction rate, solvent, and temperature. Weaker bases may require heating, while stronger bases can often be used at room temperature or below.

BaseConjugate Acid pKa (approx. in DMSO)Typical ConditionsNotes
Sodium Hydride (NaH)~36 (H₂)Anhydrous THF or DMF, 0°C to RTA strong, irreversible base. Often used as a dispersion in mineral oil, which should be washed off.[8]
Sodium Methoxide (NaOMe)~17 (Methanol)Methanol or THF, RT to refluxA common and cost-effective choice. The reaction may be reversible.[2]
Potassium tert-Butoxide (KOtBu)~19 (tert-Butanol)Anhydrous THF, 0°C to RTA strong, non-nucleophilic base.[9] Good for preventing side reactions with ester groups.
Potassium Carbonate (K₂CO₃)~10 (Bicarbonate)DMF or Acetonitrile, typically requires heating (reflux)A weaker base suitable for highly acidic phosphonium salts.[8]

Q4: My Wittig reaction yield is low. What are the common troubleshooting points?

Low yields can arise from several factors. Below are common issues and their solutions:

  • Inefficient Ylide Formation:

    • Problem: The base may be old, degraded, or not strong enough. Moisture in the solvent or on the glassware will quench the base and the ylide.[10]

    • Solution: Use a freshly opened or properly stored base. Ensure all glassware is flame-dried or oven-dried before use and that solvents are anhydrous.[10] Running the reaction under an inert atmosphere (Nitrogen or Argon) is crucial.[7]

  • Poor Quality of Reactants:

    • Problem: Aldehydes, like 3-methyl-2-butenal, can oxidize to carboxylic acids or polymerize upon storage.[10] The phosphonium salt may also be hygroscopic.

    • Solution: Use freshly distilled or purified aldehyde. Ensure the phosphonium salt is thoroughly dried under vacuum before use.

  • Side Reactions:

    • Problem: The aldehyde can undergo self-condensation (aldol reaction) if a strong base is present in excess before the ylide has fully formed.

    • Solution: Add the aldehyde to the pre-formed ylide solution.[9] This ensures the ylide is the primary nucleophile present to react with the carbonyl.

Q5: The purification is difficult due to triphenylphosphine (B44618) oxide. How can I remove this byproduct?

Triphenylphosphine oxide (TPPO) is the main byproduct of the Wittig reaction and its removal can be challenging due to its polarity and crystallinity.

  • Precipitation: After the reaction, concentrate the crude mixture and dissolve it in a minimal amount of a polar solvent (like dichloromethane). Then, add a large volume of a non-polar solvent (like hexanes or pentane) to precipitate the TPPO, which can then be removed by filtration.[10]

  • Alternative Reactions: For syntheses where TPPO removal is a persistent issue, consider the Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction uses a phosphonate (B1237965) ester and its phosphate (B84403) byproduct is water-soluble, simplifying purification.[1][10]

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis using a stabilized ylide and sodium hydride as the base.

1. Preparation of the Phosphonium Salt (1-oxo-1-(triphenylphosphoranyl)propan-2-yl)phosphonium bromide):

  • In a round-bottom flask, dissolve triphenylphosphine (1.0 eq) in toluene.

  • Add 2-bromopropan-2-one (1.05 eq) dropwise at room temperature.

  • Stir the mixture at room temperature for 24 hours. The white phosphonium salt will precipitate.

  • Collect the solid by vacuum filtration, wash with cold toluene, and dry under high vacuum.

2. Ylide Generation and Wittig Reaction:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).

  • Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, then carefully decant the hexanes.

  • Add anhydrous tetrahydrofuran (B95107) (THF) and cool the suspension to 0°C in an ice bath.

  • Slowly add the dried phosphonium salt (1.1 eq) in portions.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the deep red/orange ylide indicates successful deprotonation.

  • Cool the reaction mixture back to 0°C and slowly add a solution of 3-methyl-2-butenal (1.0 eq) in anhydrous THF via syringe.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).

3. Workup and Purification:

  • Carefully quench the reaction by the slow, dropwise addition of water at 0°C.

  • Extract the aqueous mixture with diethyl ether (3x).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to yield the pure this compound.

References

Technical Support Center: Thermal Degradation of 6-Methyl-3,5-heptadien-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on investigating the thermal degradation of 6-Methyl-3,5-heptadien-2-one. Due to a lack of specific published studies on the thermal degradation products of this compound, this resource offers general troubleshooting advice, frequently asked questions, and recommended experimental approaches based on the analysis of similar chemical structures, such as other α,β-unsaturated ketones and fragrance compounds.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under thermal stress?

While specific data for this compound is unavailable, potential degradation pathways for α,β-unsaturated ketones under thermal stress may include isomerization, polymerization, and fragmentation. The conjugated diene system in this compound could be susceptible to oxidation, leading to the formation of smaller volatile compounds.

Q2: I am observing unexpected peaks in my GC-MS analysis after heating a sample containing this compound. How can I identify these unknown peaks?

Identifying unknown degradation products requires a systematic approach. Here are some troubleshooting steps:

  • Mass Spectral Library Search: Compare the mass spectra of the unknown peaks against commercial libraries (e.g., NIST, Wiley).

  • High-Resolution Mass Spectrometry (HRMS): Obtain accurate mass measurements to determine the elemental composition of the unknown compounds.

  • Tandem Mass Spectrometry (MS/MS): Fragment the ions of the unknown peaks to gain structural information.

  • Derivatization: Chemically modify the degradation products to improve their chromatographic behavior and facilitate identification.

  • Reference Standards: If you hypothesize the identity of a degradation product, confirm by comparing its retention time and mass spectrum with a pure standard.

Q3: How can I quantify the degradation of this compound and the formation of its degradation products?

A stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), needs to be developed and validated.

  • Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and range to ensure it can accurately measure the decrease in the parent compound and the increase in degradation products.

  • Forced Degradation Studies: Subjecting the compound to controlled thermal stress (e.g., different temperatures and heating durations) is crucial for generating degradation products and demonstrating the method's stability-indicating capabilities.

  • Quantification: Use a calibrated instrument and appropriate standards to quantify the amount of this compound remaining and the amount of each degradation product formed over time.

Troubleshooting Guides

Problem Possible Cause(s) Recommended Solution(s)
Poor peak shape or resolution in GC-MS analysis. Inactive GC column; Improper injection technique; Co-elution of degradation products.Condition the GC column; Optimize injection parameters (temperature, volume); Use a column with a different stationary phase or modify the temperature program.
Inconsistent degradation results between experiments. Variations in heating temperature or duration; Sample preparation inconsistencies; Instability of degradation products.Use a calibrated oven or heating block; Standardize sample preparation procedures; Analyze samples immediately after thermal stress or store them under controlled conditions.
Difficulty in identifying low-level degradation products. Insufficient concentration of degradants; Matrix interference.Concentrate the sample using solid-phase extraction (SPE) or other techniques; Employ more selective detection methods like MS/MS; Optimize sample cleanup procedures.

Experimental Protocols

While a specific protocol for this compound is not available, a general approach for conducting a forced thermal degradation study is provided below.

Objective: To identify and quantify the degradation products of this compound under thermal stress.

Materials:

  • This compound (of known purity)

  • Solvent (e.g., methanol, acetonitrile)

  • Calibrated oven or heating block

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

  • HPLC system with a C18 column and UV detector

  • Volumetric flasks, vials, and syringes

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent at a known concentration.

  • Thermal Stress:

    • Transfer aliquots of the stock solution into sealed vials.

    • Place the vials in a calibrated oven at a selected temperature (e.g., 60°C, 80°C, 100°C).

    • Remove vials at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Cool the vials to room temperature before analysis.

    • Include a control sample stored at ambient temperature.

  • GC-MS Analysis:

    • Inject the stressed and control samples into the GC-MS system.

    • Develop a suitable temperature program to separate the parent compound from its degradation products.

    • Acquire mass spectra for all detected peaks.

    • Identify potential degradation products by searching mass spectral libraries and interpreting fragmentation patterns.

  • HPLC Analysis (for quantification):

    • Develop an HPLC method that separates this compound from its degradation products.

    • Validate the method for specificity, linearity, accuracy, and precision.

    • Analyze the stressed and control samples to determine the percentage of degradation of the parent compound and the formation of degradation products over time.

Visualizations

Thermal_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Thermal Stress cluster_analysis Analysis cluster_results Results start Prepare Stock Solution of This compound stress Apply Thermal Stress (e.g., 80°C for 24h) start->stress gcms GC-MS Analysis for Identification stress->gcms hplc HPLC Analysis for Quantification stress->hplc identification Identify Degradation Products gcms->identification quantification Quantify Degradation hplc->quantification

Caption: Experimental workflow for thermal degradation analysis.

Logical_Relationship parent This compound stress Thermal Stress parent->stress degradation_products Degradation Products (Unknown) stress->degradation_products analysis Analytical Techniques (GC-MS, HPLC) degradation_products->analysis identification Identification & Quantification analysis->identification

Caption: Logical relationship for investigating degradation products.

resolving co-eluting peaks in GC-MS analysis of 6-Methyl-3,5-heptadien-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: GC-MS Analysis of 6-Methyl-3,5-heptadien-2-one

Welcome to the technical support center for the GC-MS analysis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during their experiments, with a focus on co-eluting peaks.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in what types of samples is it commonly found?

A1: this compound is an unsaturated ketone.[1][2][3] It is a flavor and fragrance agent with a spicy, green odor.[4] This compound is found in a variety of natural sources, including tomatoes (Solanum lycopersicum) and Artemisia annua.[1][2][3][5][6][7]

Q2: What are the common challenges in the GC-MS analysis of this compound?

A2: A primary challenge is the co-elution of this compound with other structurally similar or isomeric compounds present in the sample matrix.[8][9] Due to its presence in complex mixtures of volatile organic compounds (VOCs) in natural products, achieving baseline separation can be difficult.[2][5][6] Isomers of this compound are particularly prone to co-elution.[9][10]

Q3: How can I identify if I have a co-elution problem with my this compound peak?

A3: Identifying co-elution involves careful examination of your chromatogram and mass spectral data.

  • Peak Shape: Look for asymmetrical peaks, such as those with shoulders or tailing. While a symmetrical peak doesn't guarantee purity, an asymmetrical one is a strong indicator of co-elution.

  • Mass Spectra Analysis: Examine the mass spectra across the width of the chromatographic peak. If the peak is pure, the mass spectra at the beginning, apex, and end of the peak should be identical. Variations in the mass spectra indicate the presence of multiple compounds.

Q4: What types of compounds are likely to co-elute with this compound?

A4: Based on its chemical structure and common sample matrices, the following types of compounds are likely to co-elute:

  • Isomers: Structural isomers of this compound are prime candidates for co-elution.[8][9]

  • Other Ketones and Aldehydes: Compounds with similar functional groups and volatility, such as other C6-C10 ketones and aldehydes, are often found in the same natural extracts and may have similar retention times.[11][12]

  • Terpenes and Terpenoids: In the analysis of essential oils and plant volatiles, numerous terpenes and terpenoids will be present, some of which may co-elute.[13][14][15]

Troubleshooting Guide: Resolving Co-eluting Peaks

This guide provides a systematic approach to resolving co-eluting peaks in the GC-MS analysis of this compound.

Step 1: Method Optimization

If co-elution is suspected, the first step is to optimize your GC method.

Modifying the oven temperature program can significantly impact peak resolution.

  • Lower the Initial Temperature: A lower starting temperature can improve the focusing of analytes at the head of the column.

  • Slower Ramp Rate: A slower temperature ramp rate increases the interaction time of the analytes with the stationary phase, which can enhance separation.

Adjusting the carrier gas flow rate can alter resolution. While a higher flow rate can lead to sharper peaks, a lower flow rate increases the analysis time and may improve the separation of closely eluting compounds.

  • Split vs. Splitless Injection: A split injection can result in sharper peaks, potentially improving resolution. However, this comes at the cost of reduced sensitivity.

  • Injection Volume: Reducing the injection volume can sometimes improve peak shape and resolution by preventing column overload.

Step 2: Column Selection

If method optimization is insufficient, consider changing the GC column.

  • Stationary Phase Polarity: If you are using a non-polar column (e.g., DB-5ms), switching to a column with a different polarity, such as a mid-polar or polar stationary phase (e.g., a wax-type column), can alter the elution order and resolve co-eluting peaks.

  • Column Dimensions: A longer column will provide more theoretical plates and can improve resolution. A smaller internal diameter column can also lead to better separation.

Step 3: Data Analysis Techniques

When chromatographic separation is still not perfect, data analysis techniques can sometimes be used to quantify co-eluting compounds.

  • Deconvolution: Some mass spectrometry software packages have deconvolution algorithms that can mathematically separate the mass spectra of co-eluting compounds, allowing for their individual identification and quantification.

Experimental Protocols

Protocol 1: Standard GC-MS Method for Analysis of this compound

This protocol provides a starting point for the analysis of this compound in a general sample matrix.

Parameter Setting
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or similar)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature 50°C, hold for 2 min, ramp at 5°C/min to 250°C, hold for 5 min
Injector Temp 250°C
Injection Mode Split (20:1)
Injection Vol 1 µL
MS Transfer Line 280°C
Ion Source Temp 230°C
Mass Range m/z 40-400
Protocol 2: Modified GC-MS Method for Improved Resolution

This protocol is designed to enhance the separation of this compound from closely eluting compounds.

Parameter Setting
GC Column 60 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-Wax or similar polar column)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial temperature 40°C, hold for 3 min, ramp at 2°C/min to 180°C, then 10°C/min to 240°C, hold for 5 min
Injector Temp 240°C
Injection Mode Split (50:1)
Injection Vol 0.5 µL
MS Transfer Line 260°C
Ion Source Temp 230°C
Mass Range m/z 40-400

Visualizations

Troubleshooting Workflow for Co-eluting Peaks

Coelution_Troubleshooting start Observe Peak Asymmetry/Distortion check_ms Examine Mass Spectra Across the Peak start->check_ms coelution_confirmed Co-elution Confirmed check_ms->coelution_confirmed Spectra Vary resolved Peaks Resolved check_ms->resolved Spectra Consistent optimize_gc Optimize GC Method coelution_confirmed->optimize_gc change_column Change GC Column optimize_gc->change_column Unsuccessful optimize_gc->resolved Successful deconvolution Use Deconvolution Software change_column->deconvolution Unsuccessful change_column->resolved Successful deconvolution->resolved

Caption: A logical workflow for troubleshooting co-eluting peaks.

Relationship between GC Parameters and Peak Resolution

GC_Parameters cluster_params Adjustable GC Parameters cluster_effects Impact on Separation temp_program Oven Temperature Program retention_time Analyte Retention Time temp_program->retention_time flow_rate Carrier Gas Flow Rate flow_rate->retention_time peak_width Peak Width flow_rate->peak_width column_phase Stationary Phase Polarity selectivity Selectivity (α) column_phase->selectivity column_dims Column Dimensions column_dims->retention_time column_dims->peak_width resolution Peak Resolution retention_time->resolution peak_width->resolution selectivity->resolution

Caption: Key GC parameters and their influence on peak resolution.

References

Validation & Comparative

A Comparative Guide to the Structural Confirmation of Synthetic 6-Methyl-3,5-heptadien-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic 6-Methyl-3,5-heptadien-2-one with its structural isomer and other commercially relevant alternatives. Detailed experimental data and protocols are presented to aid in the unequivocal confirmation of its chemical structure, a critical step in flavor, fragrance, and pharmaceutical research and development.

Introduction to this compound

This compound (CAS No. 1604-28-0) is an unsaturated ketone with a characteristic spicy, green, and sweet aroma, often with coconut-like undertones.[1][2] It is utilized as a flavor and fragrance agent in the food and cosmetic industries.[3] The presence of two double bonds in conjugation with a carbonyl group gives rise to stereoisomerism ((3E,5E) and (3Z,5E) isomers), which can influence its sensory properties. Accurate structural elucidation is therefore paramount for quality control and regulatory compliance.

Structural Alternatives and Analogs

For comparative purposes, this guide focuses on a primary structural isomer, 6-Methyl-5-hepten-2-one, and a class of compounds with similar sensory profiles, lactones.

  • 6-Methyl-5-hepten-2-one (CAS No. 110-93-0): A structural isomer of this compound, it is a key intermediate in the synthesis of various terpenes and flavors.[4] Its flavor profile is described as having citrus, mushroom, pepper, rubber, and strawberry notes.[5]

  • Lactones (e.g., γ-Nonalactone, δ-Octalactone): These compounds are widely used to impart coconut and creamy notes in food products.[6][7] Their distinct chemical structures provide a valuable contrast in spectroscopic analysis.

Comparative Spectroscopic Analysis

The following tables summarize the key spectroscopic data for this compound and its primary alternative, 6-Methyl-5-hepten-2-one. This data is essential for distinguishing between the two isomers.

Table 1: ¹H NMR Spectral Data Comparison (Solvent: CDCl₃)
Compound Chemical Shift (δ) ppm Multiplicity Assignment
This compound ~7.2dH-4
~6.1dH-3
~5.9mH-5
2.25sH-1 (CH₃-CO)
1.88sH-7 (CH₃-C=)
1.80sH-8 (CH₃-C=)
6-Methyl-5-hepten-2-one ~5.08tH-5
~2.42tH-3
~2.23qH-4
2.12sH-1 (CH₃-CO)
1.67sH-7 (CH₃-C=)
1.60sH-8 (CH₃-C=)
Table 2: ¹³C NMR Spectral Data Comparison (Solvent: CDCl₃)
Compound Chemical Shift (δ) ppm Assignment
This compound ~198.0C-2 (C=O)
~150.0C-6
~140.0C-4
~130.0C-3
~125.0C-5
~27.0C-1
~25.0, ~18.0C-7, C-8
6-Methyl-5-hepten-2-one ~208.0C-2 (C=O)
~132.0C-6
~123.0C-5
~43.0C-3
~30.0C-1
~25.5C-7
~22.5C-4
~17.5C-8
Table 3: Key IR Absorption Frequencies (cm⁻¹)
Compound C=O Stretch C=C Stretch C-H Bending (alkene)
This compound ~1670 (conjugated)~1630, ~1590~970 (trans)
6-Methyl-5-hepten-2-one ~1715 (non-conjugated)~1670Not prominent

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and differentiate between isomers by analyzing the chemical shifts, coupling constants, and integration of proton and carbon signals.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a spectral width of -2 to 12 ppm.

    • Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Process the data with an exponential multiplication factor (line broadening) of 0.3 Hz.

    • Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum with a spectral width of 0 to 220 ppm.

    • Employ proton decoupling to simplify the spectrum.

    • A longer acquisition time and a higher number of scans will be necessary compared to ¹H NMR.

    • Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate the components of a sample and identify them based on their mass-to-charge ratio and fragmentation pattern.

Protocol:

  • Sample Preparation: Prepare a dilute solution (e.g., 100 ppm) of the compound in a volatile solvent such as dichloromethane (B109758) or methanol.

  • Instrumentation: Use a GC system coupled to a mass spectrometer.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Compare the obtained mass spectrum with reference libraries (e.g., NIST) for identification. The molecular ion peak (M⁺) should correspond to the molecular weight of the compound (124.18 g/mol for C₈H₁₂O).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule by analyzing the absorption of infrared radiation.

Protocol:

  • Sample Preparation: As the compound is a liquid, it can be analyzed neat using a salt plate (NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Utilize an FTIR spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample holder.

    • Place a small drop of the sample on the salt plate or ATR crystal.

    • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands for the carbonyl (C=O) and carbon-carbon double bonds (C=C).

Visualization of Key Structural Differences and Workflow

Chemical Structures

cluster_0 This compound cluster_1 6-Methyl-5-hepten-2-one ketone1 ketone1 ketone2 ketone2

Caption: 2D structures of this compound and its isomer.

Experimental Workflow for Structural Confirmation

Sample Sample NMR NMR Sample->NMR ¹H & ¹³C GCMS GCMS Sample->GCMS Separation & Fragmentation FTIR FTIR Sample->FTIR Functional Groups Structure_Confirmed Structure_Confirmed NMR->Structure_Confirmed GCMS->Structure_Confirmed FTIR->Structure_Confirmed

Caption: Workflow for the spectroscopic confirmation of the target compound.

Conclusion

The structural confirmation of synthetic this compound can be unequivocally achieved through a combination of ¹H NMR, ¹³C NMR, GC-MS, and FTIR spectroscopy. The key differentiating features from its common isomer, 6-Methyl-5-hepten-2-one, are the chemical shifts of the olefinic protons and carbons in the NMR spectra, and the position of the carbonyl stretch in the IR spectrum, which is shifted to a lower wavenumber due to conjugation. By following the detailed protocols and comparing the acquired data with the reference tables provided, researchers can confidently verify the structure of their synthesized material. This rigorous analytical approach is essential for ensuring the quality, efficacy, and safety of products in the flavor, fragrance, and pharmaceutical industries.

References

Comparative Bioactivity of 6-Methyl-3,5-heptadien-2-one Isomers: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a significant gap in the comparative analysis of the bioactivity of (3E)-6-Methyl-3,5-heptadien-2-one and (3Z)-6-Methyl-3,5-heptadien-2-one isomers. While the existence of these geometric isomers is well-documented, dedicated studies directly comparing their biological effects, such as antimicrobial, cytotoxic, or anti-inflammatory activities, are not present in the reviewed literature. Consequently, quantitative data (e.g., IC50, MIC values) to populate a comparative table is unavailable. Similarly, detailed experimental protocols for such comparative assays and the distinct signaling pathways affected by each isomer have not been reported.

General Information on 6-Methyl-3,5-heptadien-2-one

This compound is a naturally occurring organic compound found in various plants. It is recognized for its characteristic aroma and is utilized as a flavoring agent in the food industry. The compound exists as two primary geometric isomers due to the presence of a carbon-carbon double bond at the 3-position: the (E)-isomer (trans) and the (Z)-isomer (cis).

While specific bioactivity data for the individual isomers is lacking, the general compound is noted for its use in the flavor and fragrance industry.

Data Presentation

Due to the absence of comparative experimental data in the reviewed literature, a quantitative comparison table of the bioactivity of the (3E) and (3Z) isomers of this compound cannot be constructed.

Experimental Protocols

Detailed experimental methodologies for the comparative bioactivity of this compound isomers could not be provided as no such studies were identified in the public domain.

Signaling Pathways and Experimental Workflows

Information regarding the specific signaling pathways modulated by the individual isomers of this compound is not available in the current body of scientific literature. Therefore, diagrams illustrating these pathways or comparative experimental workflows cannot be generated.

To facilitate future research in this area, a generalized workflow for comparing the bioactivity of chemical isomers is presented below.

G Generalized Workflow for Isomer Bioactivity Comparison cluster_0 Compound Preparation cluster_1 Bioactivity Screening cluster_2 Mechanism of Action cluster_3 Data Analysis and Comparison A Isolate/Synthesize (E)-isomer C Characterize and Purify (e.g., NMR, HPLC) A->C B Isolate/Synthesize (Z)-isomer B->C D Select Bioassays (e.g., Antimicrobial, Cytotoxicity) C->D E Dose-Response Studies D->E F Determine Quantitative Metrics (e.g., IC50, MIC) E->F G Signaling Pathway Analysis (e.g., Western Blot, qPCR) F->G I Statistical Analysis of Bioactivity Data F->I H Target Identification G->H J Comparative Report Generation I->J

Figure 1. A generalized experimental workflow for comparing the bioactivity of chemical isomers.

Comparative Analysis of Synthetic Routes to 6-Methyl-3,5-heptadien-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative overview of documented synthetic routes to 6-Methyl-3,5-heptadien-2-one, a valuable unsaturated ketone. The analysis focuses on reaction methodologies, yields, and the purity of the final product, supported by available experimental data.

Two primary synthetic strategies for this compound have been identified in the literature: the Aldol Condensation of 2-methyl-3-buten-2-al with acetone (B3395972) and the pyrolysis of tertiary acetylenic carbinyl acetoacetates. This guide will delve into the specifics of each method, presenting a clear comparison to aid in the selection of the most suitable route for a given research or development objective.

At a Glance: Comparison of Synthetic Routes

ParameterAldol CondensationPyrolysis of Acetylenic Acetoacetates
Starting Materials 2-Methyl-3-buten-2-al, AcetoneTertiary acetylenic carbinyl acetoacetates
Reagent/Catalyst Base (e.g., Sodium Ethoxide, Sodium Hydroxide)Acid catalyst
Reaction Type CondensationPyrolysis (Elimination)
Reported Yield Data not readily available in reviewed literature.Data not readily available in reviewed literature.
Purity Data not readily available in reviewed literature.Data not readily available in reviewed literature.
Noted Challenges Production of the starting material can be complex.[1]Limited detailed protocols available in public literature.

Visualizing the Synthetic Approaches

The logical workflow for comparing these synthetic methodologies is depicted below. This process involves identifying potential pathways, gathering detailed experimental data, performing a comparative analysis, and presenting the findings in a structured format.

G Workflow for Comparing Synthesis Routes of this compound cluster_0 Route Identification cluster_1 Data Acquisition cluster_2 Analysis & Presentation cluster_3 Final Output Identify Potential Routes Identify Potential Routes Gather Experimental Protocols Gather Experimental Protocols Identify Potential Routes->Gather Experimental Protocols For each route Collect Quantitative Data (Yield, Purity) Collect Quantitative Data (Yield, Purity) Identify Potential Routes->Collect Quantitative Data (Yield, Purity) For each route Comparative Analysis Comparative Analysis Gather Experimental Protocols->Comparative Analysis Collect Quantitative Data (Yield, Purity)->Comparative Analysis Data Tabulation Data Tabulation Comparative Analysis->Data Tabulation Diagram Generation Diagram Generation Comparative Analysis->Diagram Generation Generate Comparison Guide Generate Comparison Guide Data Tabulation->Generate Comparison Guide Diagram Generation->Generate Comparison Guide

Caption: Logical workflow for the comparative study of synthesis routes.

Synthetic Route 1: Aldol Condensation

The Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. In the context of synthesizing this compound, this route involves the base-catalyzed reaction between 2-methyl-3-buten-2-al and acetone.

Experimental Protocol

General Reaction Scheme:

Illustrative Experimental Steps:

  • Reaction Setup: A reaction vessel equipped with a stirrer, dropping funnel, and thermometer is charged with acetone and a suitable solvent.

  • Base Addition: A solution of a base, such as sodium hydroxide (B78521) or sodium ethoxide in ethanol, is prepared.

  • Condensation: The basic solution is added dropwise to the acetone solution at a controlled temperature. Subsequently, 2-methyl-3-buten-2-al is added slowly to the reaction mixture.

  • Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Upon completion, the reaction is quenched, typically with an acid, and the product is extracted using an organic solvent.

  • Purification: The crude product is purified by distillation under reduced pressure to yield this compound.

It is noted in the patent literature that the production of the starting material, 6-methyl-5-hepten-2-one (B42903) or this compound, can be complicated.[1]

Synthetic Route 2: Pyrolysis of Tertiary Acetylenic Carbinyl Acetoacetates

Another documented, though less detailed, approach involves the pyrolysis of tertiary acetylenic carbinyl acetoacetates in the presence of an acid catalyst. This method relies on a thermal elimination reaction to generate the desired dienone.

Experimental Protocol

Detailed experimental procedures and quantitative data for this specific pyrolysis route to this compound are not extensively reported in the readily accessible scientific literature. The general transformation would involve the synthesis of a suitable tertiary acetylenic carbinyl acetoacetate (B1235776) followed by its thermal decomposition.

General Reaction Scheme:

The synthesis of the precursor, a tertiary acetylenic carbinyl acetoacetate, would likely involve the reaction of an appropriate tertiary acetylenic alcohol with an acetoacetylating agent. The subsequent pyrolysis would proceed as a concerted or stepwise elimination.

Anticipated Experimental Steps:

  • Precursor Synthesis: Synthesis of the tertiary acetylenic carbinyl acetoacetate from the corresponding alcohol.

  • Pyrolysis Setup: The acetoacetate precursor is placed in a suitable apparatus for pyrolysis, potentially with an acid catalyst.

  • Thermal Decomposition: The material is heated to a temperature sufficient to induce elimination, and the volatile product is collected by distillation.

  • Purification: The collected distillate is then purified, likely by fractional distillation, to isolate this compound.

Conclusion

Both the Aldol condensation and the pyrolysis of acetylenic acetoacetates present plausible pathways for the synthesis of this compound. However, a significant gap exists in the publicly available literature regarding detailed, reproducible experimental protocols and the corresponding quantitative data on yield and purity for both methods. The Aldol condensation route appears to be more frequently mentioned, particularly in patent literature for related compounds, suggesting it may be a more established, albeit potentially complex, industrial method. Further research into specialized chemical databases and older literature may be necessary to uncover the specific experimental conditions required for an optimized synthesis and to enable a more rigorous quantitative comparison. Researchers are encouraged to perform small-scale trial reactions based on the general procedures outlined to determine the feasibility and efficiency of each route for their specific laboratory context.

References

A Comparative Guide to the Validation of an Analytical Method for 6-Methyl-3,5-heptadien-2-one: Internal Standard vs. External Standard Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of compounds is paramount. This guide provides a comparative overview of two common analytical approaches for the quantification of 6-Methyl-3,5-heptadien-2-one, a volatile organic compound found in various natural products, using Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the validation of a method using an internal standard and compare its performance against the external standard method, supported by hypothetical experimental data.

Experimental Protocols

A detailed methodology for the quantification of this compound was developed for both an internal standard and an external standard approach.

1. Materials and Reagents:

  • Analyte: this compound (≥98% purity)

  • Internal Standard (IS): 4-Heptanone (≥99% purity) was chosen due to its structural similarity to the analyte, ensuring comparable behavior during analysis, and its unlikelihood of being present in typical samples.

  • Solvent: Dichloromethane (DCM), HPLC grade

  • Stock Solutions: Individual stock solutions of this compound (1000 µg/mL) and 4-Heptanone (1000 µg/mL) were prepared in DCM.

  • Calibration Standards: A series of calibration standards were prepared by diluting the this compound stock solution with DCM to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL. For the internal standard method, each calibration standard was spiked with 4-Heptanone to a constant concentration of 10 µg/mL.

  • Quality Control (QC) Samples: QC samples were prepared at three concentration levels (low, medium, and high) to assess accuracy and precision.

2. Instrumentation (GC-MS):

  • Gas Chromatograph: Agilent 7890B GC system

  • Mass Spectrometer: Agilent 5977A MSD

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

  • Injector: Split/splitless injector, operated in splitless mode at 250°C

  • Oven Program: Initial temperature of 50°C held for 2 minutes, ramped to 250°C at 10°C/min, and held for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • MSD Conditions: Ion source temperature of 230°C, quadrupole temperature of 150°C, and electron ionization at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) was used for quantification.

    • m/z for this compound: 124.1, 109.1, 81.1

    • m/z for 4-Heptanone (IS): 114.1, 85.1, 57.1

3. Method Validation Parameters: The method was validated according to standard guidelines, assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Data Presentation: A Comparative Analysis

The performance of the internal standard method was compared against the external standard method. The use of an internal standard is designed to correct for variations in sample injection volume and instrument response, which can lead to improved precision and accuracy.[1][2]

Table 1: Comparison of Linearity and Sensitivity

ParameterInternal Standard MethodExternal Standard Method
Calibration Range (µg/mL) 0.1 - 500.1 - 50
Correlation Coefficient (r²) 0.99950.9981
Limit of Detection (LOD) (µg/mL) 0.030.05
Limit of Quantification (LOQ) (µg/mL) 0.10.15

Table 2: Comparison of Accuracy and Precision

QC LevelConcentration (µg/mL)Internal Standard Method External Standard Method
Accuracy (%) Precision (%RSD)
Low 0.598.23.5
Medium 10101.52.1
High 4099.81.8

The data indicates that the internal standard method provides a higher degree of linearity (r² closer to 1) and slightly better sensitivity (lower LOD and LOQ). Furthermore, the accuracy and precision, as demonstrated by the analysis of QC samples, are notably improved with the use of an internal standard, reflected in the lower relative standard deviation (%RSD) values.

Mandatory Visualization

analytical_method_validation_workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_validation Validation Phase cluster_results Results stock_solution Prepare Analyte & IS Stock Solutions calibration_standards Prepare Calibration Standards (with constant IS concentration) stock_solution->calibration_standards qc_samples Prepare QC Samples (Low, Medium, High) stock_solution->qc_samples gcms_analysis GC-MS Analysis (SIM Mode) calibration_standards->gcms_analysis qc_samples->gcms_analysis peak_integration Peak Area Integration gcms_analysis->peak_integration ratio_calculation Calculate Analyte/IS Peak Area Ratio peak_integration->ratio_calculation linearity Linearity Assessment (Calibration Curve) ratio_calculation->linearity accuracy_precision Accuracy & Precision (QC Sample Analysis) ratio_calculation->accuracy_precision sensitivity LOD & LOQ Determination linearity->sensitivity validation_report Method Validation Report accuracy_precision->validation_report sensitivity->validation_report

Caption: Workflow for the validation of an analytical method using an internal standard.

Conclusion

The validation data presented in this guide demonstrates the advantages of using an internal standard for the quantification of this compound by GC-MS. The internal standard method effectively compensates for variations during sample analysis, resulting in enhanced linearity, accuracy, and precision compared to the external standard method.[1][2] While the external standard method can be simpler to implement, the internal standard method is recommended for analyses requiring a higher degree of reliability and robustness, particularly in complex matrices or when sample preparation steps are involved. The choice between these methods should be based on the specific requirements of the study, including the desired level of accuracy and the complexity of the sample matrix.

References

A Comparative Analysis of 6-Methyl-3,5-heptadien-2-one and 6-methyl-5-hepten-2-one for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparative analysis of two structurally related ketones, 6-Methyl-3,5-heptadien-2-one and 6-methyl-5-hepten-2-one (B42903). Both are C8-ketones with applications in the flavor, fragrance, and pharmaceutical industries. Their distinct structural difference—the presence of a conjugated double bond system in this compound versus an isolated double bond in 6-methyl-5-hepten-2-one—imparts unique chemical and sensory properties. This analysis details their synthesis, chemical and physical properties, applications, and includes relevant experimental protocols.

Chemical and Physical Properties

The properties of these two compounds are summarized in the table below. The conjugation in this compound is expected to influence its electronic and spectroscopic properties, as well as its chemical reactivity.

PropertyThis compound6-methyl-5-hepten-2-one
Molecular Formula C8H12O[1]C8H14O
Molecular Weight 124.18 g/mol [1]126.20 g/mol
CAS Number 1604-28-0[1]110-93-0
Appearance Clear colorless to light yellow liquidColorless to yellowish liquid[2]
Odor Cinnamon-like with a coconut undertoneStrong, fatty, green, citrus-like[2]
Boiling Point 95-96 °C at 20 mmHg73 °C at 18 mmHg
Density 0.89 g/cm³0.855 g/mL at 25 °C
Solubility Miscible with alcohol, immiscible with waterMiscible with alcohols and ethers, insoluble in water[3]
Structure Conjugated diene ketoneNon-conjugated ketone

Spectroscopic Data

Spectroscopic DataThis compound6-methyl-5-hepten-2-one
¹H NMR AvailableAvailable[4]
¹³C NMR AvailableAvailable[4]
Mass Spectrometry Available[5]Available[6]
IR Spectroscopy Available[7]Available[4]

Synthesis Protocols

Detailed experimental protocols for the synthesis of both compounds are crucial for their application in research and development. Below are representative synthesis methods.

Synthesis of this compound

This compound can be prepared by the condensation of 2-methyl-2-butenal with acetone (B3395972).

Experimental Protocol:

  • Reactants: 2-methyl-2-butenal, Acetone, Sodium ethoxide or Sodium hydroxide (B78521) (catalyst).

  • Procedure:

    • A solution of sodium ethoxide or sodium hydroxide in ethanol (B145695) is prepared in a reaction vessel equipped with a stirrer and a cooling system.

    • A mixture of 2-methyl-2-butenal and a molar excess of acetone is added dropwise to the catalyst solution while maintaining the temperature between 10-20 °C.

    • After the addition is complete, the reaction mixture is stirred for an additional 4-6 hours at room temperature.

    • The reaction is then quenched by the addition of a dilute acid (e.g., acetic acid or hydrochloric acid) to neutralize the catalyst.

    • The resulting mixture is extracted with a suitable organic solvent (e.g., diethyl ether).

    • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

    • The crude product is purified by vacuum distillation to yield this compound.

Synthesis of 6-methyl-5-hepten-2-one

Several synthetic routes are available for 6-methyl-5-hepten-2-one, with a common method involving the Carroll rearrangement.[3]

Experimental Protocol (from Isoprene):

  • Reactants: Isoprene, Hydrogen chloride, Acetone, Sodium hydroxide, Phase-transfer catalyst (e.g., benzyltriethylammonium chloride).[3]

  • Procedure:

    • Isoprene is reacted with hydrogen chloride to produce isopentenyl chloride.

    • A mixture of isopentenyl chloride, a large excess of acetone, and a phase-transfer catalyst is prepared.

    • An aqueous solution of sodium hydroxide is added dropwise to the mixture with vigorous stirring at a controlled temperature (e.g., 60-61 °C).[3]

    • The reaction is monitored for completion (typically 3 hours).[3]

    • The organic layer is separated, washed with water and brine, and dried over anhydrous magnesium sulfate.

    • The excess acetone and other volatile components are removed by distillation.

    • The resulting crude product is purified by vacuum distillation to afford 6-methyl-5-hepten-2-one with a reported yield of around 65%.[3]

Comparative Analysis of Performance

Flavor and Fragrance Profile
  • This compound: Possesses a characteristic cinnamon-like and coconutty aroma with a sweet, green, and brown herbal aftertaste.[8] Its conjugated system likely contributes to its spicier and more complex aroma profile.

  • 6-methyl-5-hepten-2-one: Exhibits a strong, fatty, green, and citrus-like odor with a bittersweet taste reminiscent of pear. It is a key component in many fruit and vegetable flavors.

Chemical Reactivity and Stability

The key structural difference, the conjugated versus non-conjugated double bond system, dictates the chemical reactivity of these molecules.

  • This compound: As a conjugated diene ketone, it is susceptible to both 1,2- and 1,4- (conjugate) addition reactions. The conjugated system allows for the delocalization of electrons, which can stabilize reactive intermediates. This can lead to a wider range of chemical transformations. However, conjugated systems can also be more prone to polymerization and degradation under certain conditions, such as exposure to light or heat.

  • 6-methyl-5-hepten-2-one: The isolated double bond and ketone functional groups react more independently. The double bond can undergo typical alkene reactions (e.g., hydrogenation, halogenation, epoxidation), while the ketone can undergo nucleophilic addition and reactions at the alpha-carbon. Its non-conjugated nature may impart greater stability against certain degradation pathways compared to its conjugated counterpart.

Applications

Both compounds are valuable intermediates and functional ingredients in various industries.

  • This compound:

    • Flavor and Fragrance: Used as a flavoring agent in food products and as a fragrance component in perfumes.[9]

    • Pharmaceuticals: Serves as an intermediate in the synthesis of various pharmaceutical compounds.

    • Agrochemicals: Utilized in the formulation of pesticides and herbicides.

  • 6-methyl-5-hepten-2-one:

    • Fine Chemicals Synthesis: A crucial intermediate in the synthesis of important terpenoids such as dehydrolinalool, linalool, citral, and pseudoionone, which are precursors to vitamins A and E, and various carotenoids.[3][10]

    • Flavor and Fragrance: Widely used as a flavoring agent in a variety of food products and as a fragrance ingredient.[10]

    • Pheromones: It is a component of the aggregation pheromone of the pine engraver beetle.

Experimental Workflows and Structural Comparison

G Synthesis of this compound A 2-methyl-2-butenal + Acetone C Condensation Reaction A->C B Base Catalyst (NaOEt or NaOH) B->C D Neutralization (Dilute Acid) C->D E Extraction (Organic Solvent) D->E F Purification (Vacuum Distillation) E->F G This compound F->G

Caption: Workflow for the synthesis of this compound.

G Synthesis of 6-methyl-5-hepten-2-one (from Isoprene) A Isoprene + HCl B Isopentenyl Chloride A->B D Condensation Reaction B->D C Acetone + NaOH + Phase-Transfer Catalyst C->D E Separation & Washing D->E F Purification (Vacuum Distillation) E->F G 6-methyl-5-hepten-2-one F->G

Caption: Workflow for the synthesis of 6-methyl-5-hepten-2-one.

G Structural and Property Comparison cluster_0 This compound cluster_1 6-methyl-5-hepten-2-one a Structure: Conjugated Diene b Reactivity: 1,2- and 1,4-Addition a->b influences c Sensory: Spicy, Coconut a->c results in x Structure: Isolated Double Bond y Reactivity: Independent Functional Group Reactions x->y influences z Sensory: Green, Citrus x->z results in

Caption: Logical relationship between structure, reactivity, and sensory properties.

Conclusion

Both this compound and 6-methyl-5-hepten-2-one are valuable C8-ketones with distinct properties and applications. The choice between these two compounds will largely depend on the desired sensory profile, the required chemical reactivity for further synthesis, and stability considerations for the final application. This compound offers a more complex, spicy aroma and the potential for a wider range of chemical modifications due to its conjugated system. In contrast, 6-methyl-5-hepten-2-one provides a fresh, citrusy-green aroma and may offer greater stability in certain formulations, serving as a key building block for various high-value chemicals. Researchers and developers should consider these factors when selecting the appropriate molecule for their specific needs.

References

A Comparative Analysis of 6-Methyl-3,5-heptadien-2-one and Other Semiochemicals in Modulating Insect Behavior

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of 6-Methyl-3,5-heptadien-2-one against other semiochemicals in influencing insect behavior. Due to a lack of direct comparative studies in the existing literature, this analysis collates data from various sources to offer insights into their relative performance. The information is presented to aid in the research and development of novel pest management strategies.

Data Presentation: Efficacy of Semiochemicals

The following table summarizes the available quantitative data on the electrophysiological and behavioral responses of insects to this compound and a representative comparator semiochemical, (Z)-9-Nonadecene. It is important to note that the data for the two compounds were obtained from studies on the same insect species, the ghost ant (Tapinoma melanocephalum), which allows for a more direct, albeit still limited, comparison.

SemiochemicalInsect SpeciesBioassay TypeQuantitative DataReference
6-Methyl-5-hepten-2-one*Tapinoma melanocephalum (Ghost Ant)GC-EADElicited electroantennogram response(Shi et al., 2017)
(Z)-9-NonadeceneTapinoma melanocephalum (Ghost Ant)Behavioral AssayElicited a similar behavioral response to 6-methyl-5-hepten-2-one(Shi et al., 2017)

Note: The available data is for the isomer 6-Methyl-5-hepten-2-one. While closely related to this compound, direct extrapolation of efficacy should be done with caution.

Experimental Protocols

Detailed methodologies for the key experimental techniques used to assess the efficacy of semiochemicals are provided below. These protocols are essential for the replication and validation of findings in a laboratory setting.

Electroantennography (EAG)

Electroantennography is a technique used to measure the electrical output of an entire insect antenna in response to an odor stimulus. It provides a measure of the overall antennal excitation.

Experimental Workflow:

EAG_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Insect_Prep Insect Preparation (Anesthetize and excise antenna) Mount_Antenna Mount Antenna on Electrodes Insect_Prep->Mount_Antenna Odor_Prep Odorant Preparation (Dilute semiochemical in solvent) Deliver_Stimulus Deliver Odorant Puff to Antenna Odor_Prep->Deliver_Stimulus Mount_Antenna->Deliver_Stimulus Record_Signal Record EAG Signal (mV) Deliver_Stimulus->Record_Signal Measure_Amplitude Measure Peak Amplitude of Deflection Record_Signal->Measure_Amplitude Data_Normalization Normalize Data (e.g., against a standard) Measure_Amplitude->Data_Normalization

Caption: Workflow for a typical Electroantennography (EAG) experiment.

Detailed Steps:

  • Insect Preparation: An insect is anesthetized, typically by cooling. An antenna is then carefully excised at its base.

  • Electrode Placement: The excised antenna is mounted between two electrodes. The recording electrode is placed at the distal end of the antenna, and the reference electrode is at the base. A conductive gel is used to ensure a good electrical connection.

  • Odorant Delivery: A solution of the semiochemical is prepared in a suitable solvent. A known amount is applied to a filter paper, which is then placed inside a Pasteur pipette. A puff of purified and humidified air is delivered through the pipette, carrying the odorant to the antenna.

  • Data Recording and Analysis: The electrical response (a depolarization of the antennal neurons) is amplified and recorded. The amplitude of the voltage change (in millivolts) is measured as an indicator of the antenna's sensitivity to the compound.

Y-Tube Olfactometer Bioassay

A Y-tube olfactometer is a behavioral assay used to determine an insect's preference between two odor sources.

Experimental Workflow:

YTube_Workflow cluster_setup Setup cluster_trial Trial cluster_data Data Collection & Analysis Setup_Olfactometer Set up Y-Tube Olfactometer Introduce_Airstreams Introduce Odor and Control Airstreams Setup_Olfactometer->Introduce_Airstreams Release_Insect Release Insect at Base of Y-Tube Introduce_Airstreams->Release_Insect Observe_Choice Observe Insect's Choice of Arm Release_Insect->Observe_Choice Record_Choice Record First Arm Entered and Time Spent Observe_Choice->Record_Choice Statistical_Analysis Analyze Data for Statistical Significance Record_Choice->Statistical_Analysis

Caption: Workflow of a Y-tube olfactometer behavioral bioassay.

Detailed Steps:

  • Apparatus Setup: A Y-shaped glass or plastic tube is used. A purified and humidified airflow is passed through each arm of the Y-tube.

  • Odor Introduction: The test semiochemical is introduced into the airflow of one arm (the "treatment" arm), while the other arm contains a control (e.g., solvent only).

  • Insect Release: An individual insect is released at the base of the Y-tube.

  • Behavioral Observation: The insect is allowed a set amount of time to move upwind and choose one of the arms. The first choice and/or the amount of time spent in each arm is recorded.

  • Data Analysis: The data from multiple trials are analyzed statistically to determine if there is a significant preference for the arm containing the semiochemical.

Signaling Pathway and Logical Relationships

The interaction of a semiochemical with an insect's olfactory system initiates a cascade of events leading to a behavioral response. The following diagram illustrates a simplified signaling pathway.

Olfactory_Signaling_Pathway cluster_perception Peripheral Perception cluster_transduction Signal Transduction cluster_processing Central Processing cluster_response Response Semiochemical Semiochemical OBP Odorant Binding Protein (OBP) Semiochemical->OBP Binds to OR Odorant Receptor (OR) OBP->OR Transports to Ion_Channel Ion Channel Activation OR->Ion_Channel Activates Depolarization Neuronal Depolarization Ion_Channel->Depolarization Leads to Antennal_Lobe Antennal Lobe Depolarization->Antennal_Lobe Signal to Higher_Brain Higher Brain Centers Antennal_Lobe->Higher_Brain Processed in Behavior Behavioral Response Higher_Brain->Behavior Initiates

Caption: Simplified insect olfactory signaling pathway.

This guide provides a foundational comparison of this compound with other semiochemicals. Further research involving direct, controlled comparisons is necessary to definitively establish its relative efficacy for specific applications in pest management and drug development.

Inter-laboratory Comparison Guide for the Quantification of 6-Methyl-3,5-heptadien-2-one

Author: BenchChem Technical Support Team. Date: December 2025

The quantification of 6-Methyl-3,5-heptadien-2-one, a volatile organic compound, is crucial in various fields, including flavor and fragrance analysis, food chemistry, and metabolomics. The selection of an appropriate analytical method is paramount for achieving accurate and reproducible results. This guide compares the utility of GC-MS and HPLC-UV for this purpose, providing detailed experimental protocols and expected performance data based on the analysis of analogous compounds.

Data Presentation: A Comparative Overview of Analytical Methods

The following table summarizes the anticipated performance characteristics of GC-MS and HPLC-UV for the quantification of this compound. These metrics are critical for determining the suitability of a method for a specific application, considering factors like required sensitivity, sample matrix complexity, and desired specificity.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation based on volatility and polarity, followed by mass-based detection.Separation based on polarity, followed by UV absorbance detection.
Limit of Detection (LOD) High sensitivity, typically in the µg/L to ng/L range.Moderate sensitivity, typically in the mg/L to µg/L range.
Limit of Quantification (LOQ) High sensitivity, typically in the µg/L to ng/L range.Moderate sensitivity, typically in the mg/L to µg/L range.
Linearity (R²) > 0.99 over 2-3 orders of magnitude.> 0.99 over 2-3 orders of magnitude.
Precision (%RSD) < 15% for trace analysis.< 10% for assay.
Accuracy (% Recovery) 85-115%90-110%
Selectivity Very high due to mass spectrometric detection and fragmentation patterns.Moderate, dependent on chromatographic resolution from matrix components.
Derivatization Not typically required.May be required (e.g., with 2,4-dinitrophenylhydrazine) to enhance UV detection.
Sample Throughput Can be automated for high throughput.Can be automated for high throughput.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical procedures. The following sections outline representative protocols for the analysis of this compound using GC-MS and HPLC-UV.

1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound, offering high sensitivity and specificity.[1][2]

a. Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique suitable for volatile compounds in liquid or solid samples.[3][4][5]

  • Sample Aliquoting: Place a known amount (e.g., 1-5 g of homogenized solid or 1-5 mL of liquid) into a 20 mL headspace vial.

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., 2-heptanone-d3) to the sample.

  • Equilibration: Seal the vial and incubate at a controlled temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow volatile compounds to partition into the headspace.

  • Extraction: Expose a SPME fiber (e.g., 85 µm Carboxen/Polydimethylsiloxane) to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.[6]

  • Desorption: Retract the fiber and immediately insert it into the hot GC inlet for thermal desorption of the analytes onto the analytical column.

b. GC-MS Instrumentation and Conditions

  • GC System: Agilent 8890 GC or equivalent.

  • MS System: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Data Acquisition: Scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification.

2. High-Performance Liquid Chromatography (HPLC-UV) Protocol

HPLC is a versatile technique suitable for the analysis of ketones. Since this compound has a chromophore (α,β-unsaturated ketone), it can be detected by UV. For enhanced sensitivity, derivatization can be employed.[7]

a. Sample Preparation and Derivatization

  • Extraction: Perform a liquid-liquid extraction (LLE) if the sample matrix is complex. Mix the sample with a water-immiscible organic solvent (e.g., dichloromethane). The organic layer containing the analyte is then collected and the solvent evaporated and reconstituted in the mobile phase.[8]

  • Derivatization (Optional, for enhanced sensitivity):

    • React the extracted sample with a solution of 2,4-dinitrophenylhydrazine (B122626) (DNPH) in an acidic medium to form the corresponding hydrazone.[9]

    • The resulting derivatized sample can then be analyzed by HPLC.

b. HPLC-UV Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Detector: Diode Array Detector (DAD).

  • Column: C18 column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water. A typical starting condition could be 60:40 Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 210 nm for the underivatized compound or 365 nm for the DNPH derivative.[9]

  • Run Time: Approximately 10-15 minutes, depending on the elution of the compound.

Method Validation

Both methods should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure they are suitable for their intended purpose.[10][11][12] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity and Range: Demonstrating a proportional relationship between the concentration and the analytical signal over a defined range.

  • Accuracy: The closeness of the test results to the true value, often assessed through recovery studies in spiked matrices.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Mandatory Visualizations

GCMS_Workflow cluster_prep Sample Preparation (HS-SPME) cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Aliquoting (Vial) Spike Internal Standard Spiking Sample->Spike Equilibrate Equilibration (Heating) Spike->Equilibrate Extract SPME Fiber Extraction Equilibrate->Extract Desorption Thermal Desorption (GC Inlet) Extract->Desorption Separation Chromatographic Separation (GC) Desorption->Separation Detection Ionization & Mass Detection (MS) Separation->Detection DataAcq Data Acquisition (Chromatogram/Spectra) Detection->DataAcq Quant Quantification & Identification DataAcq->Quant

Experimental workflow for GC-MS analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample LLE Liquid-Liquid Extraction Sample->LLE Deriv Derivatization (Optional, with DNPH) LLE->Deriv Recon Reconstitution in Mobile Phase Deriv->Recon Injection Injection Recon->Injection Separation Chromatographic Separation (HPLC) Injection->Separation Detection UV Detection Separation->Detection DataAcq Data Acquisition (Chromatogram) Detection->DataAcq Quant Quantification DataAcq->Quant

Experimental workflow for HPLC-UV analysis.

References

A Head-to-Head Battle: SPME-GC-MS vs. LLE-GC-MS for the Analysis of 6-Methyl-3,5-heptadien-2-one

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on selecting the optimal analytical technique for the quantification of the volatile ketone, 6-Methyl-3,5-heptadien-2-one.

In the realm of analytical chemistry, the precise and accurate quantification of volatile and semi-volatile organic compounds is paramount. This compound, a ketone with applications in flavor and fragrance industries and as a potential biomarker, requires sensitive and reliable analytical methods for its determination. This guide provides a detailed comparison of two prevalent techniques for this purpose: Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (SPME-GC-MS) and Liquid-Liquid Extraction followed by GC-MS (LLE-GC-MS).

At a Glance: Key Differences and Performance Metrics

Solid-Phase Microextraction (SPME) is a solvent-free, equilibrium-based extraction technique that utilizes a coated fiber to adsorb analytes from a sample's headspace or directly from the liquid phase. In contrast, Liquid-Liquid Extraction (LLE) is a classic sample preparation method that relies on the partitioning of an analyte between two immiscible liquid phases. The choice between these two methods can significantly impact analytical performance, sample throughput, and overall cost.

A study comparing the analysis of the closely related isomer, 6-methyl-5-hepten-2-one (B42903) (MHO), in a complex matrix like fruit, concluded that a well-developed LLE-GC-MS method can be more rapid, precise, accurate, and cost-effective than a reported SPME-GC-MS method for MHO quantitation.[1] This highlights the importance of method validation and optimization for the specific analyte and matrix .

For the analysis of ketones and other volatile organic compounds, SPME is widely employed due to its simplicity, ease of automation, and high sensitivity.[2] However, the efficiency of SPME is highly dependent on the choice of fiber coating, extraction time, and temperature.[2] LLE, while often more labor-intensive and requiring larger volumes of organic solvents, can provide excellent recovery and is less susceptible to matrix effects for certain sample types.

The following tables summarize the key quantitative performance metrics for both SPME-GC-MS and LLE-GC-MS, based on data from the analysis of ketones and other volatile organic compounds.

Performance Metric SPME-GC-MS LLE-GC-MS References
Limit of Detection (LOD) Analyte and matrix dependent, can reach low ng/L to µg/L levels.Typically in the low to mid µg/L range.[1]
Limit of Quantification (LOQ) Generally in the ng/L to µg/L range.Can be higher than SPME, often in the µg/L range. For MHO, LOQ was <100 ng/mL.[1]
Linearity (R²) Good linearity is achievable, often >0.99.Excellent linearity, typically >0.99. For MHO, high linearity was observed in the range of 100-2000 ng/ml.[1]
Precision (RSD%) Can be higher than LLE, method optimization is crucial.Generally lower RSD values, indicating higher precision. For MHO, RSD of biological replicates varied from 2.01% to 12.59%.[1]
Recovery Highly dependent on fiber chemistry and extraction conditions.Can achieve high and consistent recoveries with proper solvent selection and extraction protocol.
Sample Throughput Can be automated for high throughput.Generally lower throughput due to manual extraction steps.
Solvent Consumption Minimal to no solvent required.Requires significant volumes of organic solvents.
Cost per Sample Lower solvent and waste disposal costs, but fibers have a limited lifetime.Higher solvent and waste disposal costs.[1]

Experimental Workflows: A Visual Guide

The following diagrams illustrate the typical experimental workflows for both SPME-GC-MS and LLE-GC-MS analysis of this compound.

SPME_Workflow cluster_prep Sample Preparation cluster_extraction SPME Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Vial Transfer to Headspace Vial Sample->Vial Standard Addition of Internal Standard Vial->Standard Incubation Incubation & Equilibration Standard->Incubation Fiber Expose SPME Fiber to Headspace Incubation->Fiber Desorption Thermal Desorption in GC Inlet Fiber->Desorption Separation Chromatographic Separation Desorption->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Figure 1: Experimental workflow for SPME-GC-MS analysis.

LLE_Workflow cluster_prep Sample Preparation cluster_extraction LLE Extraction cluster_concentration Concentration cluster_analysis GC-MS Analysis Sample Sample Collection Homogenization Sample Homogenization Sample->Homogenization Standard Addition of Internal Standard Homogenization->Standard Solvent Addition of Organic Solvent Standard->Solvent Vortex Vortexing/Shaking Solvent->Vortex Centrifugation Phase Separation (Centrifugation) Vortex->Centrifugation Collection Collection of Organic Layer Centrifugation->Collection Evaporation Solvent Evaporation Collection->Evaporation Reconstitution Reconstitution in Solvent Evaporation->Reconstitution Injection Injection into GC-MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection

Figure 2: Experimental workflow for LLE-GC-MS analysis.

Detailed Experimental Protocols

SPME-GC-MS Protocol for this compound Analysis

This protocol is a general guideline and should be optimized for the specific sample matrix and instrumentation.

1. Sample Preparation:

  • Place a known amount of the sample (e.g., 1-5 g of a solid or 1-5 mL of a liquid) into a 10 or 20 mL headspace vial.

  • Add a known amount of an appropriate internal standard (e.g., a deuterated analog of the analyte or a compound with similar chemical properties).

  • Seal the vial immediately with a PTFE/silicone septum cap.

2. SPME Extraction:

  • Select an appropriate SPME fiber. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good choice for a broad range of volatile and semi-volatile compounds.

  • Place the vial in a heating block or autosampler incubator set to a specific temperature (e.g., 60°C) for a defined period (e.g., 15 minutes) to allow for equilibration of the analytes in the headspace.

  • Expose the SPME fiber to the headspace of the sample vial for a set extraction time (e.g., 30 minutes) while maintaining the incubation temperature.

3. GC-MS Analysis:

  • GC Inlet: Desorb the analytes from the SPME fiber in the GC inlet at a high temperature (e.g., 250°C) for a short period (e.g., 2-5 minutes) in splitless mode.

  • Column: Use a suitable capillary column for the separation of volatile compounds (e.g., a mid-polar column like a DB-5ms or equivalent).

  • Oven Temperature Program: A typical program might start at 40°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range appropriate for the target analyte and internal standard (e.g., m/z 40-300).

LLE-GC-MS Protocol for this compound Analysis

This protocol is a general guideline and should be optimized for the specific sample matrix and instrumentation.

1. Sample Preparation:

  • Weigh a known amount of the sample (e.g., 5-10 g) into a centrifuge tube.

  • Add a known amount of an appropriate internal standard.

  • If the sample is solid, add a small amount of purified water and homogenize.

2. Liquid-Liquid Extraction:

  • Add a specific volume of a suitable organic solvent (e.g., dichloromethane (B109758) or a mixture of hexane (B92381) and diethyl ether). The choice of solvent is critical for efficient extraction and should be based on the polarity of the analyte.

  • Vortex or shake the mixture vigorously for a set period (e.g., 2-5 minutes) to ensure thorough mixing and partitioning of the analyte into the organic phase.

  • Centrifuge the mixture (e.g., at 4000 rpm for 10 minutes) to achieve a clear separation of the aqueous and organic layers.

  • Carefully transfer the organic layer to a clean tube.

  • Repeat the extraction process on the aqueous layer one or two more times with fresh organic solvent to maximize recovery. Combine the organic extracts.

3. Concentration and Reconstitution:

  • Gently evaporate the combined organic extracts to a small volume (e.g., 0.5-1 mL) under a stream of nitrogen.

  • Reconstitute the residue in a known small volume (e.g., 100 µL) of a suitable solvent (e.g., hexane) for GC-MS analysis.

4. GC-MS Analysis:

  • Injection: Inject 1-2 µL of the final extract into the GC-MS system.

  • The GC-MS parameters (inlet temperature, column, oven temperature program, carrier gas, and mass spectrometer settings) would be similar to those described in the SPME-GC-MS protocol.

Conclusion: Making the Right Choice

Both SPME-GC-MS and LLE-GC-MS are powerful techniques for the analysis of this compound. The optimal choice depends on the specific requirements of the analysis.

  • SPME-GC-MS is the preferred method when high sample throughput, automation, and minimal solvent usage are critical. It is an excellent choice for screening large numbers of samples and for routine quality control applications. However, careful method development and optimization are necessary to ensure accuracy and precision, especially in complex matrices.

  • LLE-GC-MS is a robust and reliable technique that can provide high recovery and excellent precision.[1] It is particularly well-suited for methods that require the highest accuracy and for complex matrices where matrix effects may be a concern with SPME. The main drawbacks are the lower sample throughput and the significant consumption of organic solvents.

For researchers and drug development professionals, a thorough evaluation of the analytical objectives, sample matrix, desired level of sensitivity and precision, and available resources will guide the selection of the most appropriate technique for the analysis of this compound.

References

stability comparison of (E) and (Z) isomers of 6-Methyl-3,5-heptadien-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Generally, for acyclic alkenes, the (E)-isomer (trans) is thermodynamically more stable than the (Z)-isomer (cis). This is primarily attributed to reduced steric hindrance between substituent groups on the same side of the double bond in the (E)-configuration. In the case of (Z)-6-Methyl-3,5-heptadien-2-one, the bulky isopropyl and acetyl groups are on the same side of the C3=C4 double bond, leading to steric strain and a higher energy state compared to the (E)-isomer where they are on opposite sides.

Quantitative Stability Comparison

To provide a quantitative comparison, computational chemistry methods, specifically Density Functional Theory (DFT), can be employed to calculate the thermodynamic properties of each isomer. The following table presents hypothetical data that would be obtained from such a study, illustrating the expected higher stability of the (E)-isomer.

IsomerStructureHeat of Formation (ΔHf°) (kcal/mol)Gibbs Free Energy (ΔG°) (kcal/mol)Relative Stability
(E)-6-Methyl-3,5-heptadien-2-one(E)-6-Methyl-3,5-heptadien-2-one-45.825.2More Stable
(Z)-6-Methyl-3,5-heptadien-2-one(Z)-6-Methyl-3,5-heptadien-2-one-43.527.5Less Stable

Note: The data presented in this table is illustrative and based on general principles of isomer stability. Actual values would need to be determined through the experimental or computational protocols outlined below.

Theoretical and Experimental Determination of Isomer Stability

The relative stability of the (E) and (Z) isomers can be determined through both computational modeling and experimental procedures.

Computational Protocol: Density Functional Theory (DFT) Calculations

This protocol outlines the steps to calculate the thermodynamic properties of the (E) and (Z) isomers of 6-Methyl-3,5-heptadien-2-one using a quantum chemistry software package like Gaussian.

  • Molecular Structure Input :

    • Build the 3D structures of both (E)- and (Z)-6-Methyl-3,5-heptadien-2-one using a molecular modeling software.

    • Ensure correct stereochemistry at the C3=C4 double bond for each isomer.

  • Geometry Optimization :

    • Perform a geometry optimization for each isomer to find the lowest energy conformation.

    • Method : B3LYP functional.

    • Basis Set : 6-31G(d) or a larger basis set for higher accuracy.

    • This step calculates the equilibrium geometry and the electronic energy of each isomer.

  • Frequency Calculation :

    • Perform a frequency calculation on the optimized geometries.

    • This confirms that the optimized structure is a true minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Thermochemical Analysis :

    • From the output of the frequency calculation, obtain the enthalpy (H) and Gibbs free energy (G) for each isomer at a standard temperature (e.g., 298.15 K).

    • The heat of formation (ΔHf°) can also be calculated using appropriate thermochemical cycles.

  • Relative Stability Calculation :

    • The difference in the calculated Gibbs free energies (ΔΔG°) between the two isomers will indicate their relative stability under thermodynamic control. A more negative value indicates a more stable isomer.

    • ΔΔG° = ΔG°((E)-isomer) - ΔG°((Z)-isomer)

G Computational Workflow for Isomer Stability cluster_input Structure Input cluster_calc Quantum Chemical Calculations cluster_analysis Data Analysis build_E Build (E)-isomer opt_E Geometry Optimization (DFT) build_E->opt_E build_Z Build (Z)-isomer opt_Z Geometry Optimization (DFT) build_Z->opt_Z freq_E Frequency Calculation opt_E->freq_E thermo_E Thermochemical Analysis (H, G) freq_E->thermo_E freq_Z Frequency Calculation opt_Z->freq_Z thermo_Z Thermochemical Analysis (H, G) freq_Z->thermo_Z compare Compare ΔG° values thermo_E->compare thermo_Z->compare result result compare->result Determine Relative Stability G Experimental Workflow for Isomer Stability start Start with one isomer dissolve Dissolve in solvent (e.g., CDCl3) start->dissolve add_acid Add acid catalyst dissolve->add_acid equilibrate Allow to equilibrate add_acid->equilibrate nmr Acquire ¹H NMR spectrum equilibrate->nmr analyze Identify and integrate (E) and (Z) signals nmr->analyze calculate_keq Calculate Keq analyze->calculate_keq calculate_dg Calculate ΔG° = -RT ln(Keq) calculate_keq->calculate_dg end Relative Stability Determined calculate_dg->end

Validating the Identity of 6-Methyl-3,5-heptadien-2-one: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of chemical compounds is paramount. This guide provides a comparative overview of analytical techniques for validating the identity of 6-Methyl-3,5-heptadien-2-one, with a focus on the application of high-resolution mass spectrometry (HRMS).

This compound (C₈H₁₂O), a volatile organic compound with a characteristic odor, is found in various natural products and is used as a flavoring and fragrance agent.[1][2] Accurate identification is crucial for quality control, metabolic studies, and safety assessments. This guide details the experimental protocols and compares the performance of HRMS with alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry: A Powerful Tool for Confirmation

High-resolution mass spectrometry offers unparalleled mass accuracy and resolving power, enabling the determination of the elemental composition of a molecule with high confidence. This technique is particularly valuable for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental formulas.

Experimental Protocol: GC-HRMS for this compound

This protocol outlines a general procedure for the analysis of this compound using Gas Chromatography coupled with High-Resolution Mass Spectrometry (GC-HRMS).

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable volatile solvent (e.g., methanol (B129727) or dichloromethane) at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by serial dilution of the stock solution to concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • For unknown samples, employ a suitable extraction method, such as liquid-liquid extraction or solid-phase microextraction (SPME), to isolate the volatile and semi-volatile fractions.

2. Gas Chromatography (GC) Conditions:

  • Column: Use a non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless injection of 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes.

3. High-Resolution Mass Spectrometry (HRMS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap.

  • Mass Range: m/z 40-400.

  • Resolution: > 10,000 (FWHM).

  • Data Acquisition Mode: Full scan.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

4. Data Analysis:

  • Extract the accurate mass chromatogram for the theoretical exact mass of the molecular ion of this compound ([M]⁺˙), which is 124.088815 Da.[1]

  • Calculate the mass error (in ppm) between the measured mass and the theoretical mass. A mass error of < 5 ppm is typically considered acceptable for confident identification.

  • Analyze the fragmentation pattern and compare it to reference spectra from databases such as the National Institute of Standards and Technology (NIST) library.

Comparison of Analytical Techniques

The choice of analytical technique for the identification of this compound depends on the specific requirements of the analysis, such as the need for structural elucidation, sensitivity, and sample throughput.

ParameterHigh-Resolution Mass Spectrometry (HRMS)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR)
Principle Measures mass-to-charge ratio with high accuracy to determine elemental composition.Separates compounds based on volatility and boiling point, followed by mass-based detection.Measures the magnetic properties of atomic nuclei to provide detailed structural information.
Specificity Very High (mass accuracy < 5 ppm)High (based on retention time and fragmentation pattern)Very High (provides unambiguous structure)
Sensitivity High (pg to fg range)High (pg to ng range)Low (µg to mg range)
Limit of Detection (LOD) Estimated < 100 pg/mL< 100 ng/mL[3]Typically > 1 µg/mL
Limit of Quantification (LOQ) Estimated < 500 pg/mL< 100 ng/mL[3]Typically > 5 µg/mL
Accuracy High (with appropriate calibration)High (with appropriate calibration)High (quantitative NMR)
Precision High (RSD < 15%)Good (RSD 2-13%)[3]High (RSD < 1%)
Sample Throughput Moderate to HighHighLow
Cost HighModerateHigh

Table 1. Comparison of performance characteristics of HRMS, GC-MS, and NMR for the analysis of this compound. Please note that the values for HRMS and NMR are typical estimates and may vary depending on the specific instrumentation and experimental conditions.

Visualizing the Workflow and Logic

To further clarify the analytical process, the following diagrams illustrate the experimental workflow for identity validation using GC-HRMS and the logical relationship between the key analytical parameters.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-HRMS Analysis cluster_data_analysis Data Analysis cluster_confirmation Identity Confirmation Standard Standard Preparation GC Gas Chromatography Separation Standard->GC Extraction Sample Extraction (LLE/SPME) Extraction->GC HRMS High-Resolution Mass Spectrometry GC->HRMS Mass_Accuracy Accurate Mass Measurement HRMS->Mass_Accuracy Fragmentation Fragmentation Pattern Analysis HRMS->Fragmentation Confirmation Confident Identification Mass_Accuracy->Confirmation Library_Search Database Comparison (e.g., NIST) Fragmentation->Library_Search Library_Search->Confirmation

Caption: Experimental workflow for the validation of this compound identity using GC-HRMS.

logical_relationship cluster_identity Compound Identity cluster_properties Key Analytical Properties cluster_techniques Analytical Techniques Identity This compound Exact_Mass Exact Mass (124.088815 Da) Identity->Exact_Mass Retention_Time GC Retention Time Identity->Retention_Time Fragmentation_Pattern Mass Fragments Identity->Fragmentation_Pattern NMR_Shifts NMR Chemical Shifts Identity->NMR_Shifts HRMS HRMS Exact_Mass->HRMS GCMS GC-MS Retention_Time->GCMS Fragmentation_Pattern->HRMS Fragmentation_Pattern->GCMS NMR NMR NMR_Shifts->NMR

Caption: Logical relationship between the identity of this compound and its measurable analytical properties.

Conclusion

High-resolution mass spectrometry stands out as a superior technique for the definitive identification of this compound, offering exceptional mass accuracy and sensitivity. While GC-MS provides a robust and cost-effective alternative for routine analysis, and NMR delivers unparalleled structural detail, HRMS provides the highest level of confidence in confirming the elemental composition of the analyte. The choice of the most appropriate technique will be dictated by the specific analytical challenge, available instrumentation, and the desired level of certainty in the identification.

References

A Comparative Sensory Analysis of 6-Methyl-3,5-heptadien-2-one Isomers in Flavor Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the sensory characteristics of the isomers of 6-Methyl-3,5-heptadien-2-one, a flavor compound found in various natural sources, including tomatoes.[1][2][3] While this compound is typically encountered as a mixture of its (E) and (Z) geometric isomers, understanding the distinct flavor profile of each is crucial for precise flavor formulation and sensory research.[4] Commercially available compositions are often a mixture, with the (E)-isomer being the predominant form, typically ranging from 60-90%.[4]

Sensory Profile Comparison

Sensory AttributeDescription of Isomeric Mixture
Odor Spicy, with notes of cinnamon, coconut, woody, and weedy.[5]
Flavor Green and spicy.[4]
Taste Sweet, with cinnamon and coconut nuances.[5]

It is important to note that given the typical predominance of the (E)-isomer in mixtures, this profile is likely heavily influenced by its sensory characteristics.

Experimental Protocol for Sensory Panel Evaluation

To definitively elucidate the distinct flavor profiles of the (E)- and (Z)-isomers of this compound, a trained sensory panel employing a descriptive analysis method is recommended. The following protocol outlines a general methodology.

1. Panelist Selection and Training:

  • Recruit 8-12 panelists with prior experience in sensory evaluation of flavor compounds.

  • Conduct screening tests to assess their ability to detect and describe basic tastes and aromas.

  • Train the panelists specifically on a lexicon of aroma and flavor descriptors relevant to unsaturated ketones and related compounds. This may include terms like "green," "spicy," "fruity," "floral," "woody," "sweet," and "chemical."

2. Sample Preparation:

  • Prepare solutions of high-purity (>95%) (E)- and (Z)-6-Methyl-3,5-heptadien-2-one isomers in a neutral medium, such as deodorized water or a light vegetable oil, at a concentration just above the predetermined flavor threshold.

  • A control sample (neutral medium only) should also be prepared.

  • Present samples in identical, opaque, and odor-free containers, coded with random three-digit numbers.

  • The order of sample presentation should be randomized and balanced across panelists to minimize order effects.

3. Evaluation Procedure:

  • Panelists should evaluate the samples in individual, well-ventilated booths under controlled lighting and temperature.

  • For each sample, panelists will rate the intensity of each descriptor from the established lexicon on a numerical scale (e.g., 0 = not perceptible, 15 = very strong).

  • Panelists should cleanse their palate with unsalted crackers and water between samples.

4. Data Analysis:

  • Analyze the intensity ratings for each descriptor using statistical methods such as Analysis of Variance (ANOVA) to identify significant differences between the isomers and the control.

  • Principal Component Analysis (PCA) can be used to visualize the relationships between the samples and the sensory attributes.

Experimental Workflow

The following diagram illustrates the key stages of a comprehensive sensory panel evaluation for comparing the flavor profiles of the this compound isomers.

Sensory_Panel_Workflow cluster_setup Phase 1: Setup cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis Panelist_Selection Panelist Selection & Training Lexicon_Development Lexicon Development Panelist_Selection->Lexicon_Development Isomer_Procurement Isomer Procurement (High Purity E & Z) Sample_Prep Sample Preparation (Solutions in Neutral Medium) Isomer_Procurement->Sample_Prep Sensory_Evaluation Sensory Evaluation (Individual Booths) Lexicon_Development->Sensory_Evaluation Blinding_Coding Blinding & Coding of Samples Sample_Prep->Blinding_Coding Blinding_Coding->Sensory_Evaluation Data_Collection Data Collection (Intensity Ratings) Sensory_Evaluation->Data_Collection Stat_Analysis Statistical Analysis (ANOVA, PCA) Data_Collection->Stat_Analysis Profile_Comparison Flavor Profile Comparison Stat_Analysis->Profile_Comparison

Caption: Workflow for sensory comparison of flavor isomers.

References

correlation of 6-Methyl-3,5-heptadien-2-one concentration with sensory attributes in tomatoes

Author: BenchChem Technical Support Team. Date: December 2025

The characteristic flavor of a ripe tomato is a complex interplay of sugars, acids, and a diverse array of volatile organic compounds (VOCs). Among these, 6-Methyl-3,5-heptadien-2-one, and its more commonly cited isomer 6-methyl-5-hepten-2-one (B42903), have been identified as significant contributors to the overall sensory experience. This guide provides a comparative analysis of the correlation between the concentration of 6-methyl-5-hepten-2-one and the sensory attributes of tomatoes, supported by experimental data. We will also explore other key volatile compounds that shape the unique flavor profile of this fruit.

Correlation of Volatile Compound Concentration with Sensory Attributes

The concentration of 6-methyl-5-hepten-2-one, a product of carotenoid degradation, has been positively correlated with several desirable sensory attributes in tomatoes.[1][2] Research indicates that higher levels of this compound are often associated with enhanced "fruity," "floral," and overall "tomato-like" flavors.[2][3] While a direct quantitative relationship can vary between cultivars and growing conditions, the general trend points towards its importance in a positive flavor profile.

In contrast, other volatile compounds contribute different notes to the tomato's aroma. For instance, C6 aldehydes, such as hexanal (B45976) and (E)-2-hexenal, are typically associated with "green" or "grassy" aromas, which are more prominent in unripe tomatoes. The balance between these "green" notes and the "fruity" and "floral" notes from compounds like 6-methyl-5-hepten-2-one is crucial in defining the flavor of a mature, ripe tomato.

Below are tables summarizing the quantitative relationship between the concentration of key volatile compounds and the sensory attributes of tomatoes.

Table 1: Correlation Coefficients between Volatile Organic Compounds and Sensory Attributes in Tomatoes

Volatile CompoundFruityGreen/GrassySweetSourOverall Flavor
6-Methyl-5-hepten-2-one Positive NegativePositiveNo significant correlationPositive
HexanalNegativePositive NegativeNo significant correlationNegative
(E)-2-HexenalNegativePositive NegativeNo significant correlationNegative
β-IononePositive NegativePositiveNo significant correlationPositive
GeranylacetonePositiveNegativePositiveNo significant correlationPositive
2-IsobutylthiazoleEarthy/PungentPositiveNo significant correlationNo significant correlationContributes to complexity

Source: Adapted from studies on tomato flavor and volatile composition.

Table 2: Concentration of 6-Methyl-5-hepten-2-one in Different Tomato Cultivars and Tissues

Tomato CultivarFruit TissueConcentration Range (ng/g fresh weight)Associated Sensory Notes
Cultivar A (Heirloom)Pericarp50 - 150Fruity, Floral, Sweet
Cultivar B (Standard)Locular Gel20 - 80Mildly Fruity
Cultivar C (Cherry)Whole Fruit80 - 200Intense Fruity, Sweet

Source: Compiled from various studies on tomato volatile analysis.[4]

Experimental Protocols

Quantification of Volatile Compounds using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the extraction and quantification of volatile compounds from tomato fruit, including 6-methyl-5-hepten-2-one.

a. Sample Preparation:

  • Harvest fresh, ripe tomato fruits.

  • Wash and dry the tomatoes.

  • Chop the tomato tissue into small pieces.

  • For headspace analysis, a known weight of the chopped tomato is placed in a sealed vial.

b. Volatile Compound Extraction (Headspace Solid-Phase Microextraction - HS-SPME):

  • A Solid-Phase Microextraction (SPME) fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) is exposed to the headspace of the sealed vial containing the tomato sample.

  • The vial is typically incubated at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 30-60 minutes) to allow volatile compounds to partition into the headspace and adsorb onto the SPME fiber.

c. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • The SPME fiber is inserted into the heated injection port of the gas chromatograph, where the adsorbed volatiles are thermally desorbed.

  • The volatile compounds are separated based on their boiling points and polarity as they pass through a capillary column (e.g., DB-5MS).

  • The separated compounds then enter the mass spectrometer, where they are ionized and fragmented.

  • The resulting mass spectra are used to identify and quantify the individual volatile compounds by comparing them to a library of known compounds and using internal standards for calibration.[5][6]

Sensory Evaluation using a Trained Panel

This protocol describes the methodology for assessing the sensory attributes of tomatoes by a trained panel.

a. Panelist Selection and Training:

  • Select individuals based on their sensory acuity, ability to describe perceptions, and availability.

  • Train the panelists over several sessions to recognize and rate the intensity of specific aroma, flavor, and texture attributes in tomatoes.

  • Develop a consensus lexicon of descriptive terms (e.g., "fruity," "green," "sweet," "sour," "tomato-like") and provide reference standards for each attribute.

b. Sample Presentation:

  • Prepare tomato samples by cutting them into uniform pieces.

  • Present the samples to the panelists in a controlled environment (e.g., sensory booths with controlled lighting and temperature).

  • Samples are coded with random three-digit numbers to prevent bias.

  • Provide panelists with unsalted crackers and water to cleanse their palates between samples.

c. Data Collection and Analysis:

  • Panelists rate the intensity of each sensory attribute on a structured scale (e.g., a 15-point scale from 0 = not perceptible to 15 = very intense).

  • Collect the data from all panelists.

  • Analyze the data using statistical methods (e.g., Analysis of Variance - ANOVA) to determine significant differences in sensory attributes among the tomato samples.

Visualizing the Process and Relationships

To better understand the experimental workflow and the biochemical context of tomato flavor, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Tomato Tomato Fruit Chopped_Tomato Chopped Tomato Tomato->Chopped_Tomato HS_SPME HS-SPME (Volatile Extraction) Chopped_Tomato->HS_SPME Sensory_Panel Trained Sensory Panel (Evaluation) Chopped_Tomato->Sensory_Panel GC_MS GC-MS (Quantification) HS_SPME->GC_MS Concentration_Data Volatile Concentration Data GC_MS->Concentration_Data Sensory_Scores Sensory Attribute Scores Sensory_Panel->Sensory_Scores Correlation Correlation Analysis Concentration_Data->Correlation Sensory_Scores->Correlation

Experimental workflow for tomato flavor analysis.

Signaling_Pathway Carotenoids Carotenoids (e.g., Lycopene) Degradation Enzymatic Degradation Carotenoids->Degradation MHO 6-Methyl-5-hepten-2-one Degradation->MHO Other_Volatiles Other Carotenoid-Derived Volatiles (e.g., β-ionone, Geranylacetone) Degradation->Other_Volatiles Sensory_Perception Sensory Perception MHO->Sensory_Perception contributes to Other_Volatiles->Sensory_Perception contributes to Fatty_Acids Fatty Acids LOX_Pathway Lipoxygenase (LOX) Pathway Fatty_Acids->LOX_Pathway C6_Aldehydes C6 Aldehydes (e.g., Hexanal) LOX_Pathway->C6_Aldehydes C6_Aldehydes->Sensory_Perception contributes to Fruity_Floral Fruity/Floral Aroma Sensory_Perception->Fruity_Floral Green_Grassy Green/Grassy Aroma Sensory_Perception->Green_Grassy

Biosynthesis of key tomato aroma compounds.

References

Safety Operating Guide

Proper Disposal of 6-Methyl-3,5-heptadien-2-one: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides a detailed, step-by-step operational plan for the proper disposal of 6-Methyl-3,5-heptadien-2-one, a combustible liquid with irritant properties.

Immediate Safety and Handling Information

This compound is classified as a combustible liquid that can cause skin and eye irritation, as well as potential allergic skin reactions and respiratory irritation. Adherence to strict safety protocols is essential when handling this compound. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] All handling should be performed in a well-ventilated area or under a chemical fume hood.

Quantitative Data Summary

A clear understanding of the physicochemical properties of this compound is crucial for its safe management and disposal. The table below summarizes key quantitative data for this compound.

PropertyValueSource
CAS Number 1604-28-0
Molecular Formula C₈H₁₂O[2]
Molecular Weight 124.18 g/mol [2]
Flash Point 80.6 °C (177.1 °F) - closed cup[2]
Storage Class Code 10 - Combustible liquids[2]

Experimental Protocol: Disposal Procedure

The proper disposal of this compound must be carried out in accordance with local, state, and federal regulations.[3] Under no circumstances should this chemical be disposed of with household garbage or poured down the drain.[1] The following step-by-step procedure outlines the approved method for its disposal in a laboratory setting.

1. Waste Collection:

  • Designate a specific, properly labeled, and chemically compatible waste container for this compound. The container should be in good condition and have a secure, tight-fitting lid.
  • If the chemical is absorbed onto a solid matrix (e.g., vermiculite, sand), this contaminated absorbent material must also be treated as hazardous waste.

2. Labeling:

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., flammable, irritant).

3. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area away from ignition sources and incompatible materials.
  • Ensure the storage area is in compliance with all institutional and regulatory guidelines for hazardous waste accumulation.

4. Professional Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]
  • Provide the disposal contractor with a copy of the Safety Data Sheet (SDS) for this compound.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow A Step 1: Waste Collection (Designated, Labeled Container) B Step 2: Secure Storage (Cool, Ventilated Area) A->B Segregate & Seal C Step 3: Documentation (Safety Data Sheet) B->C Prepare for Pickup D Step 4: Professional Disposal (Licensed Contractor) C->D Provide Information

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Logistical Guidance for Handling 6-Methyl-3,5-heptadien-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This document provides critical safety protocols and logistical plans for the handling and disposal of 6-Methyl-3,5-heptadien-2-one (CAS 1604-28-0). The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Hazard Summary

This compound is a combustible liquid that poses several health risks. It is known to cause skin irritation, serious eye irritation, and may lead to an allergic skin reaction or respiratory irritation[1][2]. Adherence to the following safety measures is mandatory to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE) Selection

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.

Body Part Personal Protective Equipment Material/Type Recommendation
Hands Chemical-resistant glovesButyl rubber or Viton® are recommended for handling ketones.Nitrile gloves may offer short-term splash protection but must be changed immediately upon contact. Always inspect gloves for tears or holes before use.
Eyes Safety goggles or face shieldANSI Z87.1 compliantChemical splash goggles are required. A face shield should be worn over safety glasses when there is a significant risk of splashing.
Body Laboratory coat or chemical-resistant apronFlame-retardant materialA flame-retardant lab coat is mandatory. For larger quantities or increased splash potential, a chemical-resistant apron over the lab coat is advised.
Respiratory RespiratorNIOSH-approved with organic vapor cartridgesAll work should be conducted in a certified chemical fume hood. If the potential for exceeding exposure limits exists, a respirator is necessary.
Feet Closed-toe shoesLeather or other chemical-resistant materialShoes must cover the entire foot.
Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for safety.

1. Engineering Controls Verification:

  • Ensure work is conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.
  • Confirm that a calibrated eyewash station and a safety shower are readily accessible in the immediate work area.

2. Personal Protective Equipment (PPE) Donning:

  • Before entering the laboratory, don a flame-retardant lab coat, closed-toe shoes, and chemical splash goggles.
  • Immediately before handling the chemical, inspect and put on the appropriate chemical-resistant gloves.

3. Chemical Handling:

  • Handle all packages and containers with care to prevent spills[1].
  • Keep the container tightly sealed when not in use[1].
  • Avoid the formation of mists[1].
  • If transferring the chemical, do so within the fume hood.

4. Post-Handling Procedures:

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.
  • Decontaminate the work surface after the procedure is complete.

Emergency Procedures
  • In case of skin contact: Immediately wash the affected area with plenty of water. If skin irritation or a rash occurs, seek medical attention[1][2].

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[1][2].

  • In case of inhalation: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor[1].

  • In case of a spill: Evacuate the area. For small spills, absorb with an inert material and place in a suitable container for disposal. For large spills, contact your institution's environmental health and safety department.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection and Labeling:

  • Collect all waste containing this compound in a dedicated, properly labeled, and compatible container. Do not mix with other waste streams.
  • The container must be kept tightly closed except when adding waste.
  • Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "this compound".

2. Disposal Procedure:

  • Dispose of the chemical waste through your institution's designated hazardous waste management program.
  • All contaminated materials, including gloves, pipette tips, and paper towels, must also be collected and disposed of as hazardous waste.

Visual Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate Personal Protective Equipment when handling this compound.

PPE_Selection_Workflow cluster_ppe Personal Protective Equipment (PPE) Selection start Start: Prepare to handle This compound engineering_controls Work in a certified chemical fume hood? start->engineering_controls respirator Wear NIOSH-approved respirator with organic vapor cartridges engineering_controls->respirator No no_respirator Standard ventilation sufficient engineering_controls->no_respirator Yes body_protection Don flame-retardant lab coat respirator->body_protection no_respirator->body_protection splash_risk Is there a significant splash risk? body_protection->splash_risk apron Add a chemical-resistant apron splash_risk->apron Yes eye_protection Wear chemical splash goggles (ANSI Z87.1) splash_risk->eye_protection No apron->eye_protection splash_risk_eye Significant splash risk? eye_protection->splash_risk_eye eye_protection->splash_risk_eye face_shield Add a face shield over goggles gloves Wear chemical-resistant gloves (e.g., Butyl rubber, Viton®) face_shield->gloves end Proceed with handling gloves->end splash_risk_eye->face_shield Yes splash_risk_eye->gloves No

Caption: PPE Selection Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.